molecular formula C13H27ClN2O3 B159693 L-Leucyl-L-Leucine methyl ester hydrochloride CAS No. 6491-83-4

L-Leucyl-L-Leucine methyl ester hydrochloride

货号: B159693
CAS 编号: 6491-83-4
分子量: 294.82 g/mol
InChI 键: RVXQFTNCULOWRV-ACMTZBLWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4+ and CD8+ T lymphocytes without affecting helper T cells and B cells. It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.>L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4 It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.

属性

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXQFTNCULOWRV-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6491-83-4
Record name Methyl leucylleucinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006491834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 76R0TP2LNW
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R0TP2LNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to L-Leucyl-L-Leucine Methyl Ester Hydrochloride: Core Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucyl-L-leucine methyl ester hydrochloride (LLME) is a lysosomotropic agent with selective cytotoxicity towards specific immune cell populations. This dipeptide methyl ester serves as a valuable tool in immunology and cell biology research to study lysosomal function and induce apoptosis in cells rich in the lysosomal enzyme dipeptidyl peptidase I (DPPI). This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of LLME. It details its mechanism of action, which involves intracellular conversion to a membranolytic polymer, leading to lysosomal membrane permeabilization and subsequent cell death. This document also includes detailed experimental protocols for the synthesis, analysis, and application of LLME in cellular assays, alongside visual representations of its signaling pathway and experimental workflows.

Core Properties of this compound

This compound, also known as LLME or LLOMe, is a dipeptide derivative that has garnered significant interest for its ability to selectively eliminate cytotoxic lymphocytes.[1][2][3] Its utility as a research tool is rooted in its specific mechanism of action, which is initiated within the lysosomal compartment of susceptible cells.

Physicochemical Properties

LLME is a white to off-white crystalline solid.[4][5] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 6491-83-4[4][6][7]
Molecular Formula C₁₃H₂₇ClN₂O₃[3][6]
Formula Weight 294.82 g/mol [4][6]
Purity >95%[4]
Formulation Crystalline solid[4]
Solubility DMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mLDMF: 10 mg/mL[4]
Storage 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month.[5]
Biological Properties

The biological activity of LLME is intrinsically linked to its lysosomotropic nature.[8][9][10] It readily enters cells, likely through endocytosis, and accumulates in the acidic environment of lysosomes.[9][10]

Mechanism of Action:

The cytotoxicity of LLME is not inherent to the molecule itself but is a result of its enzymatic conversion within the lysosome. The key enzyme responsible for this transformation is dipeptidyl peptidase I (DPPI) , also known as cathepsin C.[4][9][11] Cells with high concentrations of DPPI, such as cytotoxic T lymphocytes and natural killer (NK) cells, are particularly susceptible to LLME's effects.[4][9][11]

The process unfolds as follows:

  • Cellular Uptake and Lysosomal Accumulation: LLME is taken up by cells and localizes to the lysosomes.[9][10]

  • Enzymatic Conversion: Inside the lysosome, DPPI catalyzes the polymerization of L-leucyl-L-leucine methyl ester into a larger, less soluble polymer.[4][9][12]

  • Lysosomal Membrane Permeabilization (LMP): This newly formed polymer disrupts the integrity of the lysosomal membrane, leading to its permeabilization.[12][13]

  • Release of Lysosomal Hydrolases: The compromised lysosomal membrane allows for the leakage of various hydrolytic enzymes, including cathepsins, into the cytosol.[14]

  • Induction of Apoptosis: The release of these enzymes and the overall disruption of lysosomal function trigger the apoptotic cascade, leading to programmed cell death.[10] This can involve DNA fragmentation and caspase activation.[4][13]

LLME has been shown to selectively eliminate cytotoxic lymphocytes, including NK cells and CD8+ T cells, while having minimal effect on B cells and helper T cells.[4][7] This selectivity is attributed to the differential expression of DPPI among lymphocyte subsets.[11] It also induces the death of monocytes and polymorphonuclear leukocytes.[4][7]

Signaling Pathways and Cellular Response

The primary signaling event initiated by LLME is the induction of lysosomal stress and damage. This triggers a cellular response aimed at either repairing the damage or initiating cell death if the damage is too severe. A key pathway involved in the response to lysosomal damage is mediated by the MiT/TFE family of transcription factors , which includes TFEB, TFE3, and MITF.[15][16] These transcription factors are master regulators of lysosomal biogenesis and autophagy.[15][16]

Upon LLME-induced lysosomal membrane permeabilization, these transcription factors translocate to the nucleus, where they activate the expression of genes involved in lysosomal repair and biogenesis.[15] This represents a cellular defense mechanism to counteract the damage caused by LLME.[15] However, if the lysosomal damage is extensive, the pro-apoptotic signals will dominate, leading to cell death.

LLME_Signaling_Pathway LLME-Induced Lysosomal Damage and Cellular Response Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus LLME LLME Endocytosis Endocytosis LLME->Endocytosis 1. Uptake LLME_in_Lysosome LLME Endocytosis->LLME_in_Lysosome DPPI Dipeptidyl Peptidase I (Cathepsin C) Polymer Membranolytic Polymer LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP 3. Membrane Disruption Released_Hydrolases Released Hydrolases LMP->Released_Hydrolases 4. Leakage MiT_TFE_inactive Inactive MiT/TFE (TFEB, TFE3, MITF) LMP->MiT_TFE_inactive 5b. Damage Signal Hydrolases Lysosomal Hydrolases (e.g., Cathepsins) Apoptosis_Caspases Caspase Activation Released_Hydrolases->Apoptosis_Caspases 5a. Pro-apoptotic Signal MiT_TFE_active Active MiT/TFE MiT_TFE_inactive->MiT_TFE_active 6. Activation & Translocation Apoptosis Apoptosis Apoptosis_Caspases->Apoptosis Transcription Transcription MiT_TFE_active->Transcription Lysosomal_Biogenesis_Genes Lysosomal Biogenesis & Repair Genes cluster_lysosome cluster_lysosome Lysosomal_Biogenesis_Genes->cluster_lysosome 8. Lysosomal Repair & Biogenesis Transcription->Lysosomal_Biogenesis_Genes 7. Gene Expression LLME_in_LysosomeDPPI LLME_in_LysosomeDPPI LLME_in_LysosomeDPPI->Polymer 2. Enzymatic Polymerization

LLME-Induced Lysosomal Damage and Cellular Response Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A common method for the synthesis of amino acid methyl esters involves the use of thionyl chloride in methanol (B129727).

Materials:

  • L-leucine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Round bottom flask

  • Constant pressure dropping funnel with a drying tube

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • NaOH solution (for trapping off-gas)

  • Thin Layer Chromatography (TLC) supplies

  • 2% ninhydrin (B49086) in ethanol (B145695) (for TLC visualization)

Procedure:

  • Set up a 100 mL round bottom flask in an ice bath with a magnetic stirrer.

  • Add 60 mL of methanol to the flask.

  • Slowly and dropwise, add 4 mL of thionyl chloride through a constant pressure dropping funnel. Ensure the off-gas is trapped using a NaOH solution.

  • Stir the reaction mixture in the ice bath for 1 hour.

  • Add 8 mmol of L-leucine to the reaction mixture and continue stirring at room temperature for 30 minutes.

  • Increase the temperature to 66°C and reflux the reaction for 6 hours.

  • Monitor the reaction progress using TLC with a 2% ninhydrin in ethanol solution for visualization. The reaction is complete when the L-leucine spot disappears.

  • Once the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator to obtain L-leucine methyl ester hydrochloride.[8]

Note: This protocol is for the synthesis of the single amino acid ester. The synthesis of the dipeptide L-leucyl-L-leucine methyl ester involves peptide coupling steps, which are more complex and typically involve protecting groups and coupling reagents like DCC/HOBt.[17]

Assessment of Lysosomal Membrane Permeabilization (LMP)

Acridine orange (AO) is a lysosomotropic weak base that fluoresces red in the acidic environment of intact lysosomes and green in the cytosol and nucleus. A shift from red to green fluorescence indicates lysosomal membrane permeabilization.[12][18][19][20]

Materials:

  • Cells of interest cultured on glass coverslips or in a 96-well plate

  • This compound (LLME)

  • Acridine Orange (AO) staining solution (e.g., 2 µg/mL in culture medium)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope or microplate reader with appropriate filters

Procedure:

  • Seed cells on a suitable culture vessel and allow them to adhere.

  • Incubate the cells with AO staining solution for 15 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Treat the cells with the desired concentration of LLME (e.g., 0.25 mM to 4 mM) for the desired duration (e.g., 10 minutes to a few hours).[13]

  • Observe the cells under a fluorescence microscope. Intact lysosomes will appear as red puncta, while LMP will result in a diffuse green fluorescence throughout the cell.[12][18]

  • For quantitative analysis, a microplate reader can be used to measure the change in red and green fluorescence intensity over time.[12][18]

Galectins are cytosolic proteins that bind to glycans exposed on the luminal side of the lysosomal membrane upon damage. The translocation of galectin-3 from a diffuse cytosolic pattern to distinct puncta co-localizing with lysosomal markers is a sensitive indicator of LMP.[2][3][6][7][21]

Materials:

  • Cells cultured on glass-bottom dishes

  • LLME

  • 4% paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)

  • Primary antibody against Galectin-3

  • Primary antibody against a lysosomal marker (e.g., LAMP1)

  • Fluorescently labeled secondary antibodies

  • Confocal microscope

Procedure:

  • Plate cells in glass-bottom dishes and grow to 50-70% confluency.

  • Treat cells with LLME (e.g., 500 µM - 1 mM) for 1 hour.[6][7]

  • Remove the LLME-containing medium and replace it with fresh medium.

  • Incubate for the desired chase period (e.g., up to 10 hours) to observe the cellular response.[6][7]

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.

  • Block with blocking buffer for 30 minutes.

  • Incubate with primary antibodies against Galectin-3 and LAMP1.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

  • Image the cells using a confocal microscope to observe Galectin-3 puncta co-localizing with LAMP1.[6][7]

LMP_Assay_Workflow Workflow for Assessing Lysosomal Membrane Permeabilization (LMP) cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays LMP Detection Assays cluster_ao Acridine Orange Assay cluster_gal3 Galectin-3 Puncta Assay Seed_Cells Seed cells on appropriate cultureware Treat_LLME Treat cells with LLME Seed_Cells->Treat_LLME Stain_AO Stain with Acridine Orange Treat_LLME->Stain_AO Fix_Permeabilize Fix and Permeabilize Cells Treat_LLME->Fix_Permeabilize Image_AO Image (Microscopy/Plate Reader) Stain_AO->Image_AO Analyze_AO Analyze Fluorescence Shift (Red to Green) Image_AO->Analyze_AO Immunostain Immunostain for Galectin-3 and LAMP1 Fix_Permeabilize->Immunostain Image_Gal3 Image (Confocal Microscopy) Immunostain->Image_Gal3 Analyze_Gal3 Analyze Galectin-3 Puncta Co-localization with LAMP1 Image_Gal3->Analyze_Gal3

Workflow for Assessing Lysosomal Membrane Permeabilization (LMP)
Cell Viability and Apoptosis Assays

These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce tetrazolium salts (MTT or MTS) to a colored formazan (B1609692) product.[22][23][24]

Materials:

  • Cells seeded in a 96-well plate

  • LLME

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • Treat cells with various concentrations of LLME for the desired time period.

  • For the MTT assay, add MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

  • For the MTS assay, add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.[22][24]

  • Cell viability is proportional to the absorbance.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.[25][26]

Materials:

  • Cells treated with LLME

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with LLME.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of this compound. The spectra will show characteristic peaks corresponding to the protons and carbons in the molecule.[8][11][27]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of LLME. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[5][28] Derivatization with agents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to enhance detection.[28]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of LLME.[5] Techniques such as electrospray ionization (ESI) can be coupled with liquid chromatography (LC-MS) for comprehensive analysis.[17]

Safety and Handling

This compound should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment, including gloves, lab coat, and safety glasses.[12] Avoid inhalation of dust and contact with skin and eyes.[12][23] Store the compound in a tightly sealed container in a cool, dry place.[12]

Conclusion

This compound is a powerful and specific tool for researchers studying lysosomal biology and immunology. Its well-defined mechanism of action, centered on DPPI-mediated polymerization and subsequent lysosomal membrane permeabilization, allows for the targeted induction of apoptosis in specific cell types. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the effective application of LLME in a research setting, facilitating further discoveries in cellular and molecular biology.

References

L-Leucyl-L-Leucine Methyl Ester Hydrochloride: A Technical Guide to a Potent Lysosomotropic Agent

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6491-83-4

Synonyms: LLME, LLOMe

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on L-Leucyl-L-Leucine methyl ester hydrochloride (LLME). This dipeptide methyl ester is a valuable tool in cell biology and immunology research, primarily known for its ability to selectively induce apoptosis in specific cell types through lysosomal disruption.

Core Properties and Mechanism of Action

This compound is a cell-permeable compound that acts as a lysosomotropic agent.[1][2][3] Its mechanism of action is initiated upon entry into the cell, likely via endocytosis, and subsequent accumulation within the acidic environment of lysosomes.

Inside the lysosome, LLME is a substrate for the lysosomal cysteine protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[1][2][4] DPPI catalyzes the polymerization of LLME into a membranolytic product, (L-leucyl-L-leucine)n-methyl ester, where n is greater than or equal to 3.[4] This polymerized product disrupts the integrity of the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP).[3][5]

The consequences of LMP are cell-type dependent and concentration-dependent. At lower concentrations, the leakage of lysosomal contents, including cathepsins, into the cytosol initiates a caspase-dependent apoptotic cascade.[3][6] At higher concentrations, massive lysosomal rupture can lead to necrotic cell death.[6] LLME has been shown to be selectively cytotoxic to cells with high DPPI activity, such as cytotoxic T lymphocytes and natural killer (NK) cells, while B cells and helper T cells are less affected.[2][4]

Quantitative Data

The cytotoxic effects of this compound are dependent on the cell type and the concentration used. The following tables summarize key quantitative data from various studies.

Cell TypeEffective ConcentrationObservationReference
CD8+ T cells100 µMInduction of apoptosis[5]
Natural Killer (NK) cells100 µMInduction of apoptosis[5]
Myeloid cells500 µMInduction of apoptosis[5]
Non-bone-marrow-derived cell lines> 1 mMInduction of cell death[5]
U-9370.5 mMInduction of apoptosis[7]
THP-10.25 mMInduction of apoptosis[7]
U-87-MG1 mMInduction of apoptosis[7]
HeLa5 mMInduction of apoptosis[7]
HEK2933 mMInduction of apoptosis[7]
Macrophages (LPS-treated)2.5 mMInduction of necrosis[8]

Experimental Protocols

Protocol 1: Induction of Lysosomal Damage and Apoptosis

This protocol provides a general framework for inducing lysosomal damage and subsequent apoptosis in cultured cells using LLME.

Materials:

  • This compound (CAS 6491-83-4)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured cells of interest

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of LLME Stock Solution: Prepare a stock solution of LLME in an appropriate solvent such as ethanol (B145695) or water. A suggested stock solution is 333 mM in ethanol.[9] Store aliquots at -20°C.

  • Treatment with LLME:

    • Dilute the LLME stock solution to the desired final concentration in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for each cell line but can range from 100 µM to 5 mM.[5][7]

    • Remove the existing medium from the cells and replace it with the LLME-containing medium.

    • Incubate the cells for a specified period (e.g., 15 minutes to 24 hours), depending on the cell type and the desired outcome.[7][9]

  • Assessment of Apoptosis:

    • Following incubation, harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Stain the cells with an apoptosis detection reagent, such as Annexin V and Propidium Iodide, according to the manufacturer's instructions.

    • Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic and necrotic cells.

Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using Galectin-3 Puncta Assay

This protocol describes a method to visualize LMP by detecting the translocation of galectin-3 to damaged lysosomes.

Materials:

  • Cells treated with LLME (as described in Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 50 µg/mL digitonin (B1670571) in PBS)

  • Blocking buffer (e.g., 0.1% gelatin in PBS)

  • Primary antibody: anti-Galectin-3

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with LLME as described in Protocol 1. Incubation times of 15-60 minutes are often sufficient to observe galectin-3 translocation.[9]

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.[9]

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 50 µg/mL digitonin in PBS for 10 minutes.[9]

  • Blocking: Wash the cells twice with PBS and block with 0.1% gelatin in PBS for 30 minutes at room temperature.[9]

  • Immunostaining:

    • Incubate the cells with the primary anti-Galectin-3 antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 40 minutes at room temperature in the dark.[9]

  • Imaging: Wash the coverslips three times with PBS and once with distilled water. Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The appearance of distinct fluorescent puncta (representing galectin-3 recruitment to damaged lysosomes) indicates LMP.

Visualizations

Signaling Pathway of LLME-Induced Apoptosis

LLME_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_lysosome Lysosome LLME_ext L-Leucyl-L-Leucine methyl ester (LLME) LLME_int LLME LLME_ext->LLME_int Endocytosis Caspase_activation Caspase Activation Apoptosis Apoptosis Caspase_activation->Apoptosis Lysosomal_contents Leaked Lysosomal Contents (e.g., Cathepsins) Lysosomal_contents->Caspase_activation DPPI Dipeptidyl Peptidase I (DPPI / Cathepsin C) LLME_int->DPPI Polymerized_LLME Polymerized LLME (Membranolytic) DPPI->Polymerized_LLME Catalyzes Polymerization LMP Lysosomal Membrane Permeabilization (LMP) Polymerized_LLME->LMP LMP->Lysosomal_contents Release into Cytosol LLME_Experimental_Workflow Start Start: Seed Cells on Coverslips Treat_LLME Treat cells with L-Leucyl-L-Leucine methyl ester Start->Treat_LLME Incubate Incubate for defined time period Treat_LLME->Incubate Fix_Permeabilize Fix and Permeabilize Cells Incubate->Fix_Permeabilize Immunostain Immunostain for Galectin-3 and LAMP1 Fix_Permeabilize->Immunostain Image Acquire Images using Fluorescence Microscopy Immunostain->Image Analyze Analyze Galectin-3 Puncta Formation Image->Analyze End End: Quantify Lysosomal Damage Analyze->End

References

Technical Guide: Solubility of L-Leucyl-L-Leucine Methyl Ester Hydrochloride in DMSO and PBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of L-Leucyl-L-Leucine methyl ester hydrochloride (LLME), a crucial compound used in immunological research for its selective cytotoxicity against specific immune cell subsets. Understanding its solubility in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) is paramount for accurate and reproducible experimental design.

Solubility Data

This compound (CAS: 6491-83-4) is a dipeptide methyl ester that exhibits different solubility limits in organic and aqueous buffer systems. The solubility can vary slightly between suppliers due to differences in purity and formulation. The data below is compiled from publicly available datasheets.

Solvent Reported Solubility Molar Concentration (approx.) Source
DMSO30 mg/mL101.76 mMCayman Chemical[1]
DMSO59 mg/mL200.12 mMSelleck Chemicals[2]
PBS (pH 7.2)10 mg/mL33.92 mMCayman Chemical[1]

Note: The molecular weight of this compound is 294.8 g/mol .[1] Selleck Chemicals advises using fresh DMSO as moisture-absorbing DMSO can reduce solubility.[2]

Factors Influencing Peptide Solubility

The solubility of a peptide like LLME is primarily dictated by its physical and chemical properties.[3] LLME is a dipeptide of Leucine, a non-polar, hydrophobic amino acid. Peptides with a high content of non-polar amino acids are preferentially solubilized in organic solvents like DMSO.[3][4] For aqueous solutions, the overall charge, which is influenced by pH and the N- and C-termini, plays a significant role.

Solubility Peptide Solubility (L-Leu-L-Leu-OMe) Polarity Amino Acid Polarity (Hydrophobicity) Solubility->Polarity Charge Overall Charge (at given pH) Solubility->Charge Solvent Solvent Choice Solubility->Solvent Leu Leucine is Non-Polar Polarity->Leu determined by pH pH of Buffer Charge->pH influenced by Organic Organic (e.g., DMSO) Solvent->Organic Aqueous Aqueous (e.g., PBS) Solvent->Aqueous Leu->Organic favors pH->Aqueous critical for

Figure 1. Key factors influencing the solubility of LLME.

Experimental Protocol: Kinetic Solubility Determination

The kinetic solubility assay is a high-throughput method used in early-stage drug discovery to determine a compound's solubility by adding a concentrated DMSO stock to an aqueous buffer.[2][5][6] This protocol outlines a general procedure for determining the solubility of LLME in PBS.

Materials
  • This compound powder

  • Anhydrous/Fresh DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer

  • Spectrophotometer or nephelometer (optional, for quantitative analysis)

  • 96-well microtiter plates (UV-transparent for spectrophotometry)

Procedure
  • Prepare High-Concentration Stock Solution:

    • Accurately weigh a small amount of LLME powder (e.g., 10 mg).

    • Dissolve the powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 50-60 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. This is your primary stock solution.

  • Prepare Serial Dilutions in PBS:

    • Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[1]

    • Add PBS (pH 7.2) to the wells to achieve a range of final concentrations (e.g., from 0.1 mg/mL to 20 mg/mL). Ensure the final DMSO concentration remains low and consistent across wells (typically ≤2%) to minimize solvent effects.[5]

    • Mix the contents thoroughly by pipetting or using a plate shaker.

  • Incubation and Observation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[1]

    • After incubation, visually inspect each well for signs of precipitation or cloudiness against a dark background. The highest concentration that remains a clear, homogenous solution is the estimated kinetic solubility.

  • Quantitative Analysis (Optional):

    • To obtain a more precise measurement, the solutions can be analyzed.

    • Nephelometry (Light Scattering): Use a nephelometer to measure the light scattering in each well, which indicates the presence of undissolved particles.[1][2]

    • UV Spectrophotometry: Filter the solutions through a solubility filter plate to remove any precipitate.[1][2] Measure the UV absorbance of the clear filtrate and compare it to a standard curve of known concentrations to determine the amount of LLME that remained in solution.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_result Result weigh 1. Weigh LLME Powder dissolve 2. Dissolve in fresh DMSO (e.g., 60 mg/mL) weigh->dissolve create stock dispense 3. Dispense DMSO stock into 96-well plate dissolve->dispense add_pbs 4. Add PBS to create serial dilutions dispense->add_pbs incubate 5. Incubate plate (e.g., 2h at RT) add_pbs->incubate visual 6a. Visual Inspection (Precipitate check) incubate->visual quant 6b. Quantitative Analysis (Nephelometry or UV-Vis) incubate->quant sol_limit Determine Solubility Limit visual->sol_limit quant->sol_limit

Figure 2. Experimental workflow for kinetic solubility determination.

Mechanism of Action: LLME-Induced Lysosomal Cell Death

LLME is a lysosomotropic agent that selectively induces cell death in immune cells expressing high levels of the lysosomal cysteine protease Dipeptidyl Peptidase I (DPPI), such as cytotoxic T lymphocytes and natural killer (NK) cells.[1]

  • Cellular Uptake: LLME enters the cell, likely through endocytosis, and accumulates within the acidic environment of lysosomes.

  • Enzymatic Condensation: Inside the lysosome, DPPI catalyzes a condensation reaction of LLME molecules.[1]

  • Lysosomal Rupture: This condensation leads to the formation of a product that is membrane-lytic, causing a disruption and rupture of the lysosomal membrane.[1]

  • Apoptosis Induction: The release of lysosomal contents, including cathepsins, into the cytosol triggers the downstream apoptotic cascade, leading to DNA fragmentation and cell death.[1]

cluster_cell Target Immune Cell (e.g., NK Cell) cluster_lysosome Lysosome (Acidic pH) DPPI Dipeptidyl Peptidase I (DPPI) Condensation LLME Condensation Product DPPI->Condensation catalyzes LLME_inside LLME Accumulation LLME_inside->DPPI substrate for Rupture Lysosomal Rupture Condensation->Rupture causes Cathepsins Release of Cathepsins Rupture->Cathepsins Apoptosis Apoptosis & Cell Death Cathepsins->Apoptosis triggers LLME_outside LLME (extracellular) LLME_outside->LLME_inside Endocytosis

Figure 3. Signaling pathway of LLME-induced lysosomal cell death.

Best Practices for Handling and Dissolution

  • Use High-Purity Solvents: Always use fresh, anhydrous, or sterile-filtered DMSO and PBS to avoid introducing contaminants or moisture that could affect solubility and experimental outcomes.[2]

  • Dissolve Completely in DMSO First: For preparing aqueous solutions, ensure the peptide is fully and completely dissolved in the organic solvent (DMSO) before adding it to the aqueous buffer.[7] Adding the DMSO-peptide stock solution dropwise to the buffer while mixing can prevent localized high concentrations and precipitation.

  • Consider System Tolerance: Be mindful of the final DMSO concentration in your assay. While many experiments tolerate 1-2% DMSO, cell-based assays can be sensitive, with some tolerating only 0.5% or less.[8] It is crucial to maintain a consistent and low DMSO concentration across all experimental and control groups.

  • Test Small Aliquots: When determining solubility for the first time, use a small aliquot of the peptide rather than the entire batch.[8]

  • Storage of Solutions: Once dissolved, it is recommended to aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Manufacturer datasheets often provide specific storage recommendations for solutions.

References

L-Leucyl-L-Leucine Methyl Ester Hydrochloride (LLME): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-leucine methyl ester hydrochloride (LLME) is a lysosomotropic agent with selective cytotoxic effects on specific immune cell populations. Its ability to induce programmed cell death has made it a valuable tool in immunological research, particularly for studying the functions of cytotoxic T lymphocytes and natural killer (NK) cells. This technical guide provides an in-depth overview of LLME, including its synonyms, chemical properties, and detailed experimental protocols for its use in cell-based assays. Furthermore, it elucidates the key signaling pathways influenced by LLME, providing a molecular basis for its biological activities.

Chemical Identifiers and Synonyms

A comprehensive understanding of a chemical entity begins with its various identifiers and synonyms, which are crucial for accurate literature searches and procurement.

Identifier TypeValue
Chemical Name This compound
CAS Number 6491-83-4
PubChem CID 15598024
Molecular Formula C13H27ClN2O3
Molecular Weight 294.82 g/mol
IUPAC Name methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride

Common Synonyms:

  • LLME

  • Leu-Leu-OMe hydrochloride

  • H-Leu-Leu-OMe HCl

  • Methyl L-leucyl-L-leucinate hydrochloride

  • Leucylleucine methyl ester hydrochloride

Mechanism of Action

LLME is a dipeptide methyl ester that readily crosses the cell membrane and accumulates within the acidic environment of lysosomes. Inside the lysosome, the enzyme Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, catalyzes the polymerization of LLME into a membranolytic product.[1][2] This polymer disrupts the integrity of the lysosomal membrane, leading to the release of lysosomal contents, including various cathepsins, into the cytosol.[3][4] The cytosolic cathepsins then initiate a cascade of events culminating in programmed cell death, primarily through the activation of caspases.[5][6]

Experimental Protocols

Induction of Apoptosis in Cell Lines

This protocol, adapted from Uhl et al., describes a method to induce apoptosis in various cell lines using LLME and to quantify cell death.

Materials:

  • This compound (LLME)

  • Cell line of interest (e.g., U-937, THP-1, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well in complete culture medium and allow them to adhere overnight.

  • LLME Treatment: Prepare a stock solution of LLME in sterile water or PBS. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 2.5 mM).

  • Remove the culture medium from the cells and add the LLME-containing medium. Incubate the cells for a specified period (e.g., 4 to 24 hours).

  • Cell Harvesting: After incubation, collect the cells, including any floating cells, by centrifugation.

  • Staining: Wash the cells once with cold PBS and then resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

Lysosome Immunoprecipitation (Lyso-IP) to Assess LRRK2 Activity

This protocol is based on the methodology described by Bonet-Ponce et al. and is used to assess the recruitment of Leucine-rich repeat kinase 2 (LRRK2) and the phosphorylation of its substrate, Rab10, on lysosomes following LLME-induced lysosomal damage.

Materials:

  • Cells expressing TMEM192-3xHA (for lysosomal immunoprecipitation)

  • LLME

  • Anti-HA magnetic beads

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

  • Wash buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)

  • Antibodies: anti-LRRK2, anti-phospho-Rab10 (pT73), anti-LAMP1 (lysosomal marker)

  • SDS-PAGE and western blotting reagents

Procedure:

  • Cell Treatment: Culture TMEM192-3xHA expressing cells to confluency. Treat the cells with 1 mM LLME for 1 hour to induce lysosomal damage.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in ice-cold lysis buffer.

  • Lysosome Immunoprecipitation: Incubate the cell lysate with anti-HA magnetic beads overnight at 4°C with gentle rotation to capture lysosomes.

  • Washing: Wash the beads three times with wash buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated lysosomes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against LRRK2, phospho-Rab10 (pT73), and LAMP1.

  • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. The levels of LRRK2 and phospho-Rab10 in the LAMP1-positive fraction indicate their association with the lysosome.

Signaling Pathways

LLME-Induced Apoptotic Pathway

LLME triggers a specific cascade of events leading to apoptosis, primarily in immune cells rich in Dipeptidyl Peptidase I. The pathway involves lysosomal destabilization and the subsequent activation of the caspase cascade.

LLME_Apoptosis_Pathway LLME LLME Lysosome Lysosome LLME->Lysosome Enters DPPI DPPI (Cathepsin C) Polymer Membranolytic Polymer DPPI->Polymer Catalyzes Polymerization Rupture Lysosomal Rupture Polymer->Rupture Cathepsins Released Cathepsins Rupture->Cathepsins Releases Caspases Caspase Activation Cathepsins->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

LLME-Induced Apoptotic Pathway
LRRK2 Activation Pathway in Response to Lysosomal Damage

Recent studies have shown that lysosomal damage induced by agents like LLME can activate LRRK2, a kinase implicated in Parkinson's disease. This activation involves the recruitment of LRRK2 to the lysosomal membrane and subsequent phosphorylation of its substrates.

LRRK2_Activation_Pathway cluster_lysosome Lysosome Lysosomal_Damage Lysosomal Damage (induced by LLME) Rab12 Rab12 Lysosomal_Damage->Rab12 Activates LRRK2_Recruitment LRRK2 Recruitment Rab10_Phosphorylation Rab10 Phosphorylation LRRK2_Recruitment->Rab10_Phosphorylation Leads to Downstream_Signaling Downstream Signaling Rab10_Phosphorylation->Downstream_Signaling Rab12->LRRK2_Recruitment Facilitates

LRRK2 Activation by Lysosomal Damage

Conclusion

This compound is a powerful research tool for selectively depleting cytotoxic lymphocyte populations and for studying the cellular consequences of lysosomal damage. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize LLME in their studies and to further explore its therapeutic potential. A thorough understanding of its mechanism of action is critical for the design of robust experiments and the accurate interpretation of results.

References

The Role of Dipeptidyl Peptidase I in L-Leucyl-L-Leucine Methyl Ester (LLME) Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-leucyl-L-leucine methyl ester (LLME) is a lysosomotropic agent that selectively induces apoptosis in cells with high expression of the lysosomal cysteine protease, Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. This technical guide delineates the pivotal role of DPPI in mediating the cytotoxic effects of LLME. Upon entry into the acidic environment of the lysosome, LLME is converted by DPPI into a membranolytic polymer. This polymerization leads to lysosomal membrane permeabilization (LMP), the release of lysosomal contents, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death. The differential expression of DPPI across various cell types accounts for their varying sensitivity to LLME, a property that has been explored for therapeutic applications, including the elimination of specific immune cell populations. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key studies, and detailed experimental protocols relevant to the investigation of the DPPI-LLME axis.

Introduction to Dipeptidyl Peptidase I (DPPI)

Dipeptidyl Peptidase I (DPPI), or Cathepsin C, is a lysosomal cysteine protease belonging to the papain superfamily.[1] It functions as an amino-terminal dipeptidyl peptidase, catalyzing the removal of dipeptides from the N-terminus of protein and peptide substrates. A key physiological role of DPPI is the activation of pro-inflammatory serine proteases within immune cells, such as neutrophil elastase, cathepsin G, and granzymes in cytotoxic T lymphocytes and natural killer cells.[1] The expression of DPPI varies significantly among different cell and tissue types, with high levels typically found in immune cells like monocytes and cytotoxic lymphocytes.

L-Leucyl-L-Leucine Methyl Ester (LLME) as a Lysosomotropic Agent

LLME is a dipeptide methyl ester that can freely diffuse across cellular membranes. Due to its lipophilic nature, it readily enters cells and accumulates within acidic organelles, primarily lysosomes. This process is known as lysosomotropism. Inside the lysosome, the acidic environment protonates LLME, trapping it within the organelle.

The Central Role of DPPI in LLME-Induced Cytotoxicity

The cytotoxic activity of LLME is critically dependent on the enzymatic activity of DPPI. Within the lysosome, DPPI processes LLME, leading to the formation of a membranolytic polymer, (Leu-Leu)n-OMe.[2] This polymer disrupts the integrity of the lysosomal membrane, causing lysosomal membrane permeabilization (LMP).[3][4] The direct consequence of LMP is the leakage of lysosomal contents, including various hydrolases, into the cytosol, which initiates a cascade of events leading to cell death.

The dependence of LLME-induced cell death on DPPI activity is underscored by the observation that cells with high intracellular levels of DPPI, such as monocytic cell lines, are significantly more sensitive to LLME than cells with low DPPI expression.[5] Furthermore, inhibition of DPPI activity has been shown to protect cells from LLME-induced apoptosis.[5]

Signaling Pathway of LLME-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by LLME in DPPI-expressing cells.

LLME_Pathway LLME LLME Lysosome Lysosome LLME->Lysosome Enters DPPI DPPI (Cathepsin C) LLME_poly (Leu-Leu)n-OMe Polymer DPPI->LLME_poly Polymerizes LLME into LMP Lysosomal Membrane Permeabilization (LMP) LLME_poly->LMP Induces Cathepsins Release of Cathepsins (e.g., Cathepsin B, D) LMP->Cathepsins Leads to Mitochondria Mitochondria Cathepsins->Mitochondria Act on Caspase_activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_activation Triggers Apoptosis Apoptosis Caspase_activation->Apoptosis Executes

Caption: Signaling pathway of LLME-induced apoptosis.

Quantitative Data on LLME Activity

The sensitivity of different cell lines to LLME directly correlates with their endogenous DPPI levels. This section presents quantitative data from studies investigating the dose-dependent effects of LLME and the impact of DPPI inhibition.

Dose-Response of LLME in Various Cell Lines

The following table summarizes the percentage of cell death induced by increasing concentrations of LLME in different human cell lines. The data highlights the high sensitivity of monocytic cell lines (U-937 and THP-1) compared to other cancer and non-cancerous cell lines.[5]

Cell LineLLME Concentration (mM)% Cell Death (Annexin V positive)
U-937 0.1~15%
0.25~40%
0.5~75%
THP-1 0.1~20%
0.25~60%
0.5~85%
U-87-MG 0.5~10%
1~30%
2~60%
HeLa 1~10%
2.5~25%
5~50%
HEK293 1~15%
3~40%
5~60%
Effect of DPPI Inhibition on LLME-Induced Cell Death

The use of DPPI inhibitors significantly reduces LLME-induced cytotoxicity, confirming the enzyme's critical role. The table below shows the effect of the Cathepsin C inhibitor Gly-Phe-DMK (referred to as GLyPhe) on cell death in various cell lines treated with LLME.[5]

Cell LineLLME Concentration (mM)Treatment% Cell Death (Annexin V positive)
U-937 0.5LLME only~75%
0.5LLME + 10 µM GLyPhe~20%
THP-1 0.25LLME only~60%
0.25LLME + 10 µM GLyPhe~15%
U-87-MG 1LLME only~30%
1LLME + 10 µM GLyPhe~10%
HeLa 5LLME only~50%
5LLME + 10 µM GLyPhe~20%
HEK293 3LLME only~40%
3LLME + 10 µM GLyPhe~15%
IC50 Values of Selected DPPI Inhibitors

While not all IC50 values have been determined specifically in the context of LLME-induced cytotoxicity, the following table provides the half-maximal inhibitory concentrations (IC50) for various DPPI/Cathepsin C inhibitors against the enzyme's activity, indicating their potency.

InhibitorIC50 (nM)TargetReference
BI 12915830.9Cathepsin C[6][7]
Cathepsin C-IN-559.9Cathepsin C[8]
Gly-Phe-DMKNot specified in nMCathepsin C[5]
Brensocatib2-3 (in cell-based assays)Cathepsin C[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of DPPI in LLME activity.

Measurement of LLME-Induced Cytotoxicity by Annexin V/Propidium Iodide Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells following LLME treatment.

Workflow Diagram:

Cytotoxicity_Workflow start Seed Cells treat Treat with LLME (and DPPI inhibitor if applicable) start->treat incubate Incubate for specified time treat->incubate harvest Harvest Cells incubate->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate_stain Incubate in the dark stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze

Caption: Workflow for Annexin V/PI cytotoxicity assay.

Materials:

  • Cell line of interest

  • Complete culture medium

  • LLME stock solution

  • DPPI inhibitor stock solution (e.g., Gly-Phe-DMK)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere overnight.

  • For inhibitor studies, pre-incubate cells with the DPPI inhibitor at the desired concentration for 2 hours.

  • Treat cells with various concentrations of LLME. Include untreated and vehicle-treated controls.

  • Incubate the cells for the desired time period (e.g., 4, 8, 18, or 24 hours).[5]

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells once with cold PBS.

  • Centrifuge and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex and incubate the tubes for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Assessment of Lysosomal Membrane Permeabilization (LMP) by Acridine Orange Release Assay

This is a real-time assay to monitor the destabilization of the lysosomal membrane upon LLME treatment.

Materials:

  • Cells cultured on a black 96-well plate

  • Acridine Orange (AO) stock solution

  • Phenol-free complete culture medium

  • LLME stock solution

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black 96-well plate to achieve 80-90% confluency on the day of the experiment.[2]

  • Prepare a fresh AO staining solution by diluting the stock in complete culture medium to a final concentration of 2-5 µg/mL.[2]

  • Remove the culture medium from the cells and add 100 µL of the AO staining solution to each well.[2]

  • Incubate for 15 minutes at 37°C.[2]

  • Wash the cells twice with 100 µL of complete phenol-free medium for 5 minutes each time.[2]

  • Leave the cells in 100 µL of complete phenol-free medium.[2]

  • Place the plate in a pre-warmed fluorescence microplate reader.

  • Set the reader to measure green fluorescence (Excitation: ~485 nm, Emission: ~535 nm) at time intervals (e.g., every 1-2 minutes).

  • After establishing a baseline reading, add LLME to the wells at the desired concentrations.

  • Continue to monitor the green fluorescence over time. An increase in green fluorescence indicates the release of AO from the lysosomes into the cytosol and nucleus, signifying LMP.

Measurement of Caspase-3/7 Activity

This assay quantifies the activity of effector caspases, which are key executioners of apoptosis.

Workflow Diagram:

Caspase_Workflow start Seed Cells in a white-walled 96-well plate treat Treat with LLME start->treat incubate Incubate for desired time treat->incubate equilibrate Equilibrate plate to room temperature incubate->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent equilibrate->add_reagent incubate_reagent Incubate at room temperature add_reagent->incubate_reagent measure Measure Luminescence incubate_reagent->measure

Caption: Workflow for Caspase-Glo 3/7 assay.

Materials:

  • Cells cultured in a white-walled 96-well plate

  • LLME stock solution

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Treat cells with LLME at various concentrations and for different time points.[5]

  • Equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[9]

  • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

The cytotoxic effect of LLME is intrinsically linked to the enzymatic activity of DPPI. This relationship provides a valuable tool for studying lysosomal cell death pathways and for the targeted depletion of cell populations with high DPPI expression. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals investigating the DPPI-LLME axis. Further research into the precise kinetics of LLME polymerization by DPPI and the exploration of more specific and potent DPPI inhibitors will continue to enhance our understanding and potential therapeutic applications of this targeted cytotoxic mechanism.

References

Methodological & Application

Application Notes and Protocols for Inducing Apoptosis with L-leucyl-L-leucine methyl ester (LLOMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucyl-L-leucine methyl ester (LLOMe) is a lysosomotropic agent that serves as a potent tool for inducing apoptosis in a variety of cell types.[1][2] Its unique mechanism of action, which originates from the disruption of lysosomal integrity, provides a valuable model for studying lysosome-dependent cell death pathways.[3] This document provides detailed protocols for the preparation and use of LLOMe to induce apoptosis, methods for assessing its effects, and a summary of effective concentrations in various cell lines.

Mechanism of Action

LLOMe passively enters the cell and accumulates in the acidic environment of lysosomes.[4] Within the lysosome, the enzyme Cathepsin C (also known as dipeptidyl peptidase I) processes LLOMe into a membranolytic polymer, (LeuLeu)n-OMe (n>3).[2][4] This polymer disrupts the lysosomal membrane, an event termed Lysosomal Membrane Permeabilization (LMP).[1][3]

LMP leads to the release of lysosomal hydrolases, including various cathepsins (e.g., Cathepsin B, D, L, and S), into the cytosol.[1][5] These proteases then initiate a cascade of events leading to apoptosis. Key downstream effects include:

  • Degradation of anti-apoptotic Bcl-2 family proteins.

  • Cleavage of the pro-apoptotic protein Bid into its truncated form, tBid.

  • Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c.

  • Activation of caspase cascades (e.g., caspase-3), which execute the final stages of apoptosis. [1][2]

This lysosome-initiated pathway ultimately converges on the classical mitochondrial pathway of apoptosis.

Data Presentation

The efficacy of LLOMe in inducing apoptosis is cell-type dependent, primarily influenced by the expression level of Cathepsin C.[1] The following tables summarize effective concentrations and incubation times for inducing apoptosis in various cancer and non-cancer cell lines.

Table 1: Effective LLOMe Concentrations and Incubation Times for Apoptosis Induction

Cell LineCell TypeLLOMe Concentration (mM)Incubation TimeNotes
U-937Human monocytic cell line0.52 - 4 hoursHighly sensitive to LLOMe-induced apoptosis.[6]
THP-1Human monocytic cell line0.252 - 4 hoursShows rapid induction of apoptosis.[6]
U-87-MGHuman glioblastoma cell line1.012 - 18 hoursLonger incubation required compared to monocytic lines.[6]
HeLaHuman cervical cancer cell line5.08 - 18 hoursRelatively resistant, requiring higher concentrations.[6]
HEK293Human embryonic kidney cell line3.08 - 24 hoursModerate sensitivity.[6]
Human FibroblastsPrimary cells≤ 1.01 - 24 hoursUsed to study lysosomal repair mechanisms at lower doses.[3]
Macrophages (murine)Primary cells0.5 - 2.50.5 - 6 hoursPotent inducer of lysosomal rupture and cell death.[7][8]

Experimental Protocols

Protocol 1: Preparation and Storage of LLOMe Stock Solution

Materials:

  • L-Leucyl-L-leucine methyl ester hydrobromide or hydrochloride (LLOMe)[9][10]

  • Sterile Dimethyl Sulfoxide (DMSO) or Ethanol[10][11]

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of LLOMe (e.g., 100 mM or 333 mM) by dissolving the powder in sterile DMSO or ethanol (B145695).[11][12]

  • Ensure the LLOMe is completely dissolved by vortexing.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one year.[13][14]

Protocol 2: Induction of Apoptosis with LLOMe

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • LLOMe stock solution (from Protocol 1)

  • 6-well or 12-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.

  • LLOMe Treatment: a. On the day of the experiment, dilute the LLOMe stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. Refer to Table 1 for concentration guidelines. Note: It is crucial to optimize the LLOMe concentration for each specific cell line.[13] b. Remove the old medium from the cells and replace it with the LLOMe-containing medium. c. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the LLOMe stock).

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 2, 4, 8, 12, or 24 hours).[6]

  • Cell Harvesting: a. For suspension cells: Gently collect the cells and transfer them to conical tubes. b. For adherent cells: Carefully collect the supernatant (which may contain apoptotic, detached cells). Wash the adherent cells once with PBS, then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the supernatant collected earlier. c. Centrifuge the cell suspension to pellet the cells. d. Wash the cell pellet once with cold PBS.

  • Proceed immediately to apoptosis analysis (Protocol 3).

Protocol 3: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[15]

Materials:

  • LLOMe-treated and control cells (from Protocol 2)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (typically containing 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl2, pH 7.4)

  • Flow cytometry tubes

Procedure:

  • Cell Resuspension: Resuspend the washed cell pellet from Protocol 2 in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: a. Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[16] b. Add 5 µL of Annexin V-FITC to the cell suspension. c. Gently vortex and incubate for 15 minutes at room temperature in the dark.[16] d. Add 5 µL of PI staining solution.[17] e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Assessment of Lysosomal Membrane Permeabilization (LMP)

Acridine Orange (AO) is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates a loss of the lysosomal proton gradient and membrane integrity.[2][14]

Materials:

  • Cells grown on glass coverslips or in imaging-compatible plates

  • Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)[14]

  • LLOMe

  • Fluorescence microscope

Procedure:

  • Cell Staining: Incubate live cells with AO (final concentration ~1-5 µg/mL) in complete medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS or fresh medium to remove excess dye.

  • LLOMe Treatment: Add LLOMe-containing medium to the cells.

  • Imaging: Monitor the cells using a fluorescence microscope with appropriate filters for red and green fluorescence. In untreated cells, you will observe distinct, punctate red fluorescence. Following LLOMe treatment, a diffuse green fluorescence will appear throughout the cytoplasm, indicating LMP.[2]

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for inducing apoptosis with LLOMe.

LLOMe_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) cluster_cytosol Cytosol LLOMe_ext LLOMe LLOMe_int LLOMe Accumulation LLOMe_ext->LLOMe_int Enters Cell CatC Cathepsin C (DPPI) LLOMe_int->CatC processed by Polymer Membranolytic Polymer (LeuLeu)n-OMe CatC->Polymer forms LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP induces Cathepsins Cathepsins Released LMP->Cathepsins releases Bcl2 Anti-apoptotic Bcl-2 proteins Cathepsins->Bcl2 degrade Bid Bid Cathepsins->Bid cleave tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito induces MOMP Casp3_act Activated Caspase-3 Mito->Casp3_act Cytochrome c release activates Apoptosis Apoptosis Casp3_act->Apoptosis executes

Caption: Signaling pathway of LLOMe-induced apoptosis.

LLOMe_Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells in Culture Plate treatment Treat Cells with LLOMe (and Vehicle Control) start->treatment incubation Incubate for Optimized Time treatment->incubation harvest Harvest Adherent & Suspension Cells incubation->harvest stain Stain with Annexin V / PI harvest->stain lmp_assay Assess LMP (e.g., Acridine Orange) harvest->lmp_assay flow Analyze by Flow Cytometry stain->flow end End: Quantify Apoptosis flow->end

Caption: General experimental workflow for LLOMe treatment.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of L-Leucyl-L-Leucine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-Leucine methyl ester hydrochloride (LLOMe) is a lysosomotropic agent that demonstrates selective cytotoxicity towards specific immune cell populations.[1][2][3][4][5] Its unique mechanism of action, which involves lysosomal disruption, makes it a valuable tool for studying lysosome-dependent cell death pathways and for applications requiring the targeted elimination of cytotoxic lymphocytes.[6][7][8][9] These notes provide detailed protocols for assessing the in vitro cytotoxicity of LLOMe, focusing on its mechanism of inducing lysosomal membrane permeabilization (LMP) and subsequent apoptosis.

Mechanism of Action

L-Leucyl-L-Leucine methyl ester is a dipeptide compound that readily enters cells.[2][8][10] Within the acidic environment of lysosomes, the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C, catalyzes the conversion of LLOMe into longer-chain, membranolytic polymers, (Leu-Leu)n-OMe (where n≥3).[1][6][10] These metabolites accumulate within the lysosomes, leading to a loss of lysosomal membrane integrity, a process known as lysosomal membrane permeabilization (LMP).[11][12][13][14]

The permeabilization of the lysosomal membrane causes a collapse of the proton gradient and the leakage of small lysosomal contents into the cytosol.[11][12][14] This event triggers a cascade of downstream effects, including the activation of caspases, which ultimately leads to apoptotic cell death, characterized by DNA fragmentation.[10][11] The cytotoxic effects of LLOMe are particularly potent in cell types with high expression of DPPI, such as natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), monocytes, and polymorphonuclear leukocytes.[2][3][4][6] Conversely, cells with lower DPPI levels, like helper T cells and B cells, are less susceptible.[1] Interestingly, some studies suggest that while LMP occurs, larger lysosomal enzymes like cysteine cathepsins B and L are not released into the cytosol but are instead inactivated within the compromised lysosome.[11][12][14]

Data Presentation

Table 1: Summary of this compound Effects on Various Cell Lines

Cell TypeEffectConcentration RangeDuration of TreatmentReference
Cytotoxic Lymphocytes (murine and human)Selective killingToxic concentrations (not specified)Not specified[1][6]
Helper T cells and B cellsFunctionally intactToxic concentrations (not specified)Not specified[1]
HeLa CellsLysosomal membrane permeabilization, apoptosis1 mM - 5 mM10 min - 48 hr[11][12][13]
HL-60 CellsLoss of lysosomal membrane integrity, apoptosisNot specifiedNot specified[10]
Natural Killer (NK) CellsEliminationNot specifiedNot specified[7][15]
CD4+ and CD8+ T LymphocytesCytotoxicityNot specifiedNot specified[2][3]
Monocytes, Polymorphonuclear LeukocytesCell deathNot specifiedNot specified[2][3]
Enriched Cortical, Spinal Cord, and Cerebellar AstrocytesAbolished IL-1β release (indicative of microglial elimination)50 mM60 min[16]

Experimental Protocols

Protocol 1: General In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxicity of LLOMe against a chosen cell line.

Materials:

  • This compound (LLOMe)

  • Target cells (e.g., Jurkat for lymphocytes, HeLa)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of LLOMe in an appropriate solvent (e.g., water or PBS). Further dilute the stock solution with culture medium to obtain a range of desired concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of LLOMe. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the LLOMe concentration to determine the IC50 value.

Protocol 2: Assessment of Lysosomal Membrane Permeabilization using Acridine (B1665455) Orange Staining

This protocol is used to visualize the integrity of the lysosomal membrane. In healthy cells, acridine orange accumulates in lysosomes and fluoresces bright red, while in cells with compromised lysosomes, it diffuses into the cytoplasm and nucleus, fluorescing green.[10]

Materials:

  • LLOMe

  • Target cells (e.g., HL-60 or HeLa)

  • Complete cell culture medium

  • Acridine Orange solution (5 µg/mL)

  • Phosphate Buffered Saline (PBS)

  • Glass coverslips or imaging-compatible plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in an imaging-compatible plate and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with the desired concentration of LLOMe (e.g., 1 mM) for a specific duration (e.g., 1-4 hours). Include an untreated control.

  • Acridine Orange Staining: Remove the medium, wash the cells with PBS, and then add culture medium containing 5 µg/mL of acridine orange. Incubate for 15 minutes at 37°C.

  • Washing: Remove the acridine orange-containing medium and wash the cells twice with PBS.

  • Imaging: Immediately observe the cells under a fluorescence microscope using appropriate filter sets for red and green fluorescence.

  • Analysis: In healthy cells, distinct red fluorescent puncta (lysosomes) will be visible. In LLOMe-treated cells, a decrease in red fluorescence and an increase in diffuse green cytoplasmic and nuclear fluorescence indicate a loss of lysosomal membrane integrity.[10]

Visualizations

G cluster_workflow Experimental Workflow for LLOMe Cytotoxicity A Cell Seeding (e.g., 96-well plate) B Overnight Incubation (37°C, 5% CO2) A->B D Cell Treatment with LLOMe B->D C Preparation of LLOMe Serial Dilutions C->D E Incubation (e.g., 24-72 hours) D->E F Cytotoxicity Assay (e.g., MTT, LDH) E->F H LMP Assay (e.g., Acridine Orange) E->H I Apoptosis Assay (e.g., Caspase Activity) E->I G Data Analysis (IC50 Calculation) F->G

Caption: Experimental workflow for assessing LLOMe cytotoxicity.

G cluster_pathway LLOMe-Induced Cytotoxicity Signaling Pathway cluster_lysosome LLOMe L-Leucyl-L-Leucine methyl ester (LLOMe) Lysosome Lysosome LLOMe->Lysosome Enters Cell DPPI DPPI (Cathepsin C) Cell Cell Membrane Polymer (Leu-Leu)n-OMe (Membranolytic Polymer) DPPI->Polymer Catalyzes Polymerization LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP Leakage Release of Lysosomal Contents (Loss of Proton Gradient) LMP->Leakage Caspase Caspase Activation Leakage->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Caption: Signaling pathway of LLOMe-induced apoptosis.

References

Application Notes and Protocols for Studying Lysosomal Membrane Permeabilization (LMP) using L-Leucyl-L-Leucine Methyl Ester (LLOMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal membrane permeabilization (LMP) is a critical cellular event implicated in various physiological and pathological processes, including programmed cell death, inflammation, and neurodegenerative diseases. The integrity of the lysosomal membrane is paramount for cellular homeostasis, as its rupture leads to the release of potent hydrolytic enzymes into the cytosol, triggering a cascade of downstream signaling events. L-leucyl-L-leucine methyl ester (LLOMe) is a widely used lysosomotropic agent that serves as a valuable tool to induce and study LMP in a controlled manner.

Once inside the acidic environment of the lysosome, LLOMe is converted by the lysosomal cysteine protease Cathepsin C into a membranolytic polymer.[1][2] This polymer directly acts on the lysosomal membrane, causing its permeabilization and the subsequent release of lysosomal contents into the cytoplasm.[1][3] These application notes provide a comprehensive overview and detailed protocols for utilizing LLOMe to investigate LMP and its downstream consequences.

Mechanism of LLOMe-Induced Lysosomal Membrane Permeabilization

The mechanism of action of LLOMe is a multi-step process that occurs specifically within the lysosome, making it a targeted tool for studying LMP.

LLOMe_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_lysosome Lysosome (Acidic pH) LLOMe_ext LLOMe LLOMe_cyt LLOMe LLOMe_ext->LLOMe_cyt Endocytosis/ Diffusion LLOMe_lyso LLOMe LLOMe_cyt->LLOMe_lyso Polymer Membranolytic Polymer LLOMe_lyso->Polymer Conversion by CathepsinC Cathepsin C CathepsinC->Polymer LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP Induces Hydrolases Lysosomal Hydrolases (e.g., Cathepsins) LMP->Hydrolases Release of cluster_cytosol cluster_cytosol Hydrolases->cluster_cytosol to Cytosol

Caption: Mechanism of LLOMe-induced lysosomal membrane permeabilization.

Quantitative Data Summary

The optimal concentration of LLOMe and incubation time are cell-type dependent and should be empirically determined. The following tables provide a summary of reported quantitative data for various cell lines and assays.

Table 1: LLOMe Concentration and Incubation Times for Induction of Cell Death

Cell LineLLOMe ConcentrationIncubation TimeOutcomeReference
U-9370.5 mM4 hAnnexin V/PI positive[4]
THP-10.25 mM4 hAnnexin V/PI positive[4]
U-87-MG1 mM18 hAnnexin V/PI positive[4]
HeLa5 mM18 hAnnexin V/PI positive[4]
HEK2933 mM24 hAnnexin V/PI positive[4]
Human Skin Fibroblasts0.5 - 10 mM1 - 6 hLDH Release (Necrosis)[5]
Human Skin Fibroblasts1 mM24 hCaspase-3 Activity (Apoptosis)[5]

Table 2: LLOMe Parameters for Specific LMP Assays

AssayCell LineLLOMe ConcentrationIncubation TimeKey ObservationReference
Galectin-3 PunctaHeLa500 µM - 1 mM1 hPuncta formation[6][7]
Galectin-3 PunctaMCF7Not specified2 - 6 hAbundant puncta formation[8]
Cytosolic Cathepsin D ReleaseAG01518 (human fibroblasts)0.1 - 1 mM1 hConcentration-dependent release[9]
Cytosolic Cathepsin B ActivityPDAC2 spheres1.25 - 2.5 µM6 hIncreased cytosolic activity[10]
Acridine Orange ReleaseWM278 (melanoma)0.1 - 5 mMReal-time (minutes)Immediate, concentration-dependent leakage[2][9]
NLRP3 Inflammasome ActivationBone Marrow-Derived Dendritic Cells (BMDCs)1 mM30 minMaximal IL-1β release[11]
Lysotracker StainingMurine Macrophages2.5 mM2 hLoss of lysosomal integrity[12]

Experimental Protocols

Protocol 1: Galectin-3 Puncta Assay for LMP Detection by Immunofluorescence

This assay is highly sensitive for detecting LMP.[3] Galectins are cytosolic proteins that translocate to and bind glycans exposed on the luminal side of damaged lysosomes, forming distinct puncta.[13]

Materials:

  • Cell culture medium

  • LLOMe stock solution (e.g., 100 mM in water or DMSO, store at -20°C)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)

  • Primary antibody: anti-Galectin-3

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Glass bottom dishes or coverslips

Procedure:

  • Seed cells on glass bottom dishes or coverslips to achieve 50-70% confluency.[6][7]

  • Treat cells with the desired concentration of LLOMe (e.g., 500 µM - 1 mM for HeLa cells) for 1 hour.[6][7]

  • Wash the cells twice with fresh, pre-warmed cell culture medium.

  • Incubate the cells in fresh medium for the desired chase period (e.g., 1-10 hours) to monitor the clearance of damaged lysosomes.[14]

  • Wash cells once with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[6][7]

  • Wash cells once with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.[6][7]

  • Block for 30 minutes at room temperature with blocking buffer.[6][7]

  • Incubate with primary anti-Galectin-3 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate with the appropriate fluorophore-conjugated secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBS.

  • Mount coverslips or image dishes using a fluorescence or confocal microscope.

Galectin3_Workflow Start Seed Cells on Coverslips/Dishes Treat Treat with LLOMe (e.g., 1 mM, 1h) Start->Treat Wash_Incubate Wash and Incubate in Fresh Medium Treat->Wash_Incubate Fix Fix with 4% PFA Wash_Incubate->Fix Permeabilize Permeabilize with 0.1% Triton X-100 Fix->Permeabilize Block Block with 1% BSA Permeabilize->Block Primary_Ab Incubate with anti-Galectin-3 Ab Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab and Nuclear Stain Primary_Ab->Secondary_Ab Image Image by Fluorescence Microscopy Secondary_Ab->Image

Caption: Experimental workflow for the Galectin-3 puncta assay.

Protocol 2: Measurement of Cytosolic Cathepsin B Activity

This protocol measures the activity of Cathepsin B released into the cytosol following LMP.

Materials:

  • Cell culture medium

  • LLOMe stock solution

  • PBS

  • Digitonin (B1670571) extraction buffer (optimized concentration, e.g., 15-25 µg/mL in PBS)

  • Cathepsin B Reaction Buffer

  • Cathepsin B Substrate (e.g., RR-AFC)

  • Fluorometric plate reader

  • 96-well black plates

Procedure:

  • Culture cells in appropriate multi-well plates to the desired confluency.

  • Treat cells with LLOMe for the specified time and concentration.

  • Wash cells with cold PBS.

  • To selectively permeabilize the plasma membrane while leaving lysosomal membranes intact, incubate cells with an optimized concentration of digitonin in extraction buffer on ice for 15 minutes with gentle rocking.[15]

  • Collect the supernatant, which represents the cytosolic fraction.

  • In a black 96-well plate, mix the cytosolic extract with Cathepsin B Reaction Buffer.[16][17]

  • Add the Cathepsin B substrate (e.g., Ac-RR-AFC) to each well.[16][17]

  • Incubate at 37°C for 1-2 hours, protected from light.[16][17]

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[16][17]

  • To determine total cellular cathepsin activity, lyse a parallel set of untreated cells with a higher concentration of digitonin (e.g., 250 µg/mL) or another suitable lysis buffer.[10]

  • Express cytosolic activity as a percentage of the total cellular activity.

Protocol 3: Acridine Orange Relocalization Assay

Acridine orange (AO) is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytosol and nucleus. A shift from red to green fluorescence indicates a loss of the lysosomal pH gradient due to LMP.[3]

Materials:

  • Cell culture medium

  • Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)

  • LLOMe stock solution

  • PBS or HBSS

  • Fluorescence microscope or plate reader capable of detecting red and green fluorescence

Procedure:

  • Seed cells in a suitable format for imaging or plate reader analysis.

  • Load cells with AO (e.g., 1 µg/mL) in cell culture medium for 15 minutes at 37°C.[10]

  • Wash cells three times with PBS or fresh medium to remove excess dye.[10]

  • Add fresh medium or buffer.

  • Acquire baseline red and green fluorescence readings.

  • Add LLOMe to the cells.

  • Monitor the change in red and green fluorescence over time using a fluorescence microscope or a plate reader. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.[2]

Downstream Signaling Pathways of LLOMe-Induced LMP

NLRP3 Inflammasome Activation

LMP induced by LLOMe is a potent trigger for the activation of the NLRP3 inflammasome, a key component of the innate immune system.

NLRP3_Pathway LLOMe LLOMe LMP Lysosomal Membrane Permeabilization (LMP) LLOMe->LMP CathepsinB_release Cathepsin B Release LMP->CathepsinB_release K_efflux K+ Efflux LMP->K_efflux NLRP3_activation NLRP3 Activation CathepsinB_release->NLRP3_activation K_efflux->NLRP3_activation ASC ASC Recruitment NLRP3_activation->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis Apoptosis_Pathway LLOMe LLOMe LMP Lysosomal Membrane Permeabilization (LMP) LLOMe->LMP Cathepsin_release Cathepsin Release (e.g., Cathepsin B/D) LMP->Cathepsin_release Bid Bid Cathepsin_release->Bid cleaves tBid tBid Bid->tBid Bax_Bak Bax/Bak Activation tBid->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase3 Active Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Application Notes and Protocols for the Depletion of Natural Killer Cells Using L-Leucyl-L-Leucine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomotropic agent utilized for the in vitro depletion of cytotoxic lymphocytes, particularly Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).[1][2] Its mechanism of action confers a degree of selectivity, leaving other lymphocyte populations, such as helper T cells and B cells, largely intact and functional.[3] This makes LLME a valuable tool in immunological research for studying the roles of NK cells and CTLs, as well as for applications such as the ex vivo purging of allogeneic bone marrow grafts to mitigate Graft-versus-Host Disease (GvHD).[4]

Mechanism of Action

L-Leucyl-L-Leucine methyl ester is a dipeptide methyl ester that readily permeates cell membranes and accumulates in the acidic environment of lysosomes.[1] Within the lysosomes of susceptible cells, the enzyme dipeptidyl peptidase I (DPPI), a lysosomal thiol protease, catalyzes the polymerization of LLME into a membranolytic product, (Leu-Leu)n-OMe.[3] This polymer disrupts the integrity of the lysosomal membrane, leading to the release of lysosomal contents into the cytoplasm and subsequent apoptotic cell death.[1]

The selectivity of LLME is attributed to the high concentration of DPPI in the lysosomes of cytotoxic lymphocytes like NK cells and CTLs.[3] Monocytes and polymorphonuclear leukocytes also exhibit sensitivity to LLME and can enhance the irreversible depletion of NK cells from mixed lymphocyte populations.[2][5]

Data Presentation

Table 1: Recommended Parameters for In Vitro NK Cell Depletion using LLME

ParameterRecommended ValueNotes
Cell Type Human Peripheral Blood Mononuclear Cells (PBMCs)Can also be used on other mixed lymphocyte populations.
LLME Concentration 1 - 5 mMOptimal concentration may vary depending on the cell type and density. A titration experiment is recommended.
Incubation Time 20 - 30 minutesLonger incubation times are generally not necessary and may increase off-target toxicity.
Incubation Temperature 37°CStandard cell culture conditions.
Cell Density 1 x 10^6 to 1 x 10^7 cells/mLHigher cell densities may require higher LLME concentrations.

Table 2: Effects of LLME on Various Immune Cell Populations

Cell TypeEffect of LLME TreatmentReference
Natural Killer (NK) Cells Highly susceptible; depleted.[5][6]
Cytotoxic T Lymphocytes (CTLs) Susceptible; depleted.[1]
Monocytes/Macrophages Susceptible; depleted. Enhance NK cell depletion.[5]
Helper T Cells (CD4+) Functionally intact; not significantly depleted.[3]
B Cells Functionally intact; not significantly depleted.[3]
Granulocytes Enhance NK cell depletion.[5]

Experimental Protocols

Protocol 1: In Vitro Depletion of NK Cells from Human PBMCs

Materials:

  • L-Leucyl-L-Leucine methyl ester hydrobromide (LLME)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Sterile conical tubes (15 mL and 50 mL)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Preparation of LLME Stock Solution:

    • Prepare a 100 mM stock solution of LLME in sterile PBS.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • PBMC Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells in RPMI 1640 with 10% FBS and perform a cell count using a hemocytometer and trypan blue to determine viability.

    • Adjust the cell concentration to 1 x 10^7 cells/mL in RPMI 1640 with 10% FBS.

  • LLME Treatment:

    • In a sterile 15 mL conical tube, add the desired volume of the PBMC suspension.

    • Add the 100 mM LLME stock solution to achieve the final desired concentration (e.g., 2.5 mM). Mix gently by inverting the tube.

    • Incubate the tube at 37°C in a 5% CO2 incubator for 20-30 minutes.

  • Washing and Recovery:

    • After incubation, fill the tube with warm (37°C) RPMI 1640 with 10% FBS to stop the reaction.

    • Centrifuge the cells at 300 x g for 10 minutes.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in fresh, warm RPMI 1640 with 10% FBS.

    • Wash the cells two more times with RPMI 1640 with 10% FBS.

    • After the final wash, resuspend the cells in the appropriate medium for your downstream application.

  • Assessment of Depletion (Optional but Recommended):

    • Flow Cytometry: Stain the cells with fluorescently-labeled antibodies against NK cell markers (e.g., CD3-, CD56+, CD16+) and T cell markers (e.g., CD3+, CD4+, CD8+) to quantify the percentage of remaining NK cells and assess the impact on other populations.

    • Functional Assay: Perform a cytotoxicity assay using K562 target cells to functionally assess the depletion of NK cell activity.

Protocol 2: In Vivo Depletion of NK Cells (Alternative Method)

Note: As the literature does not provide established protocols for the in vivo use of LLME for NK cell depletion, a common antibody-based method is provided as an alternative for researchers requiring in vivo depletion.

Materials:

  • Anti-NK1.1 monoclonal antibody (clone PK136) for C57BL/6 mice or anti-asialo GM1 antibody for other strains like BALB/c.

  • Isotype control antibody.

  • Sterile PBS.

  • Mice (e.g., C57BL/6).

  • Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

  • Antibody Preparation:

    • Dilute the anti-NK1.1 antibody or anti-asialo GM1 antibody and the isotype control in sterile PBS to the desired concentration. A typical dose for anti-NK1.1 is 200-300 µg per mouse.[7]

  • Administration:

    • Inject the diluted antibody solution intraperitoneally (i.p.) into the mice. A typical injection volume is 200 µL.[8]

    • For sustained depletion, injections can be repeated every 3-5 days.[7]

  • Validation of Depletion:

    • At a desired time point after injection (e.g., 24-48 hours), harvest splenocytes or peripheral blood.

    • Use flow cytometry to stain for NK cell markers (e.g., NKp46, CD49b) to confirm the depletion of NK cells in the antibody-treated group compared to the isotype control group.

Visualizations

LLME_Mechanism_of_Action cluster_cell NK Cell cluster_lysosome Lysosome LLME_ext LLME LLME_int LLME LLME_ext->LLME_int Enters Lysosome DPPI Dipeptidyl Peptidase I (DPPI) LLME_int->DPPI Catalysis Polymer (Leu-Leu)n-OMe Polymer DPPI->Polymer Polymerization Lysosome_rupture Lysosomal Rupture Polymer->Lysosome_rupture Induces Apoptosis Apoptosis Lysosome_rupture->Apoptosis Leads to

Caption: Mechanism of LLME-induced NK cell apoptosis.

In_Vitro_NK_Depletion_Workflow start Isolate PBMCs from whole blood wash_cells Wash and resuspend PBMCs in culture medium start->wash_cells add_llme Add LLME (e.g., 2.5 mM) to cell suspension wash_cells->add_llme incubate Incubate for 20-30 min at 37°C add_llme->incubate stop_reaction Wash cells to remove LLME incubate->stop_reaction resuspend Resuspend cells in fresh medium stop_reaction->resuspend analysis Assess NK cell depletion resuspend->analysis flow_cytometry Flow Cytometry (CD3-/CD56+) analysis->flow_cytometry functional_assay Functional Assay (K562 Lysis) analysis->functional_assay end NK-depleted PBMCs ready for downstream use analysis->end

Caption: Workflow for in vitro NK cell depletion using LLME.

In_Vivo_NK_Depletion_Workflow_Antibody start Prepare anti-NK1.1 or anti-asialo GM1 antibody inject Inject antibody i.p. into mouse (e.g., 200 µg) start->inject wait Wait for depletion (e.g., 24-48 hours) inject->wait validate Validate depletion wait->validate harvest Harvest splenocytes or blood validate->harvest end Proceed with in vivo experiment validate->end flow_cytometry Flow Cytometry for NK cell markers harvest->flow_cytometry

Caption: Workflow for in vivo NK cell depletion using antibodies.

References

Application Notes and Protocols for LLOMe Treatment of Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Leucyl-L-Leucine methyl ester (LLOMe) is a lysosomotropic agent that induces lysosomal membrane permeabilization (LMP). In peripheral blood mononuclear cells (PBMCs), this event triggers a cascade of cellular responses, primarily the activation of the NLRP3 inflammasome, leading to caspase-1 activation, pyroptotic cell death, and the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[1][2][3] This makes LLOMe a valuable tool for studying lysosomal biology, inflammasome activation, and inflammatory responses in human immune cells.

These application notes provide a comprehensive overview of the use of LLOMe to treat PBMCs, including its mechanism of action, expected outcomes, and detailed protocols for key experiments.

Mechanism of Action

LLOMe is a dipeptide methyl ester that freely diffuses across the plasma membrane and accumulates within the acidic environment of lysosomes. Inside the lysosome, the enzyme Cathepsin C cleaves the methyl ester, leading to the polymerization of L-Leucyl-L-Leucine. This polymer forms aggregates that disrupt the lysosomal membrane, causing LMP.[4]

The rupture of the lysosome releases its contents, including cathepsins and protons, into the cytosol. This triggers a series of downstream events, culminating in the assembly and activation of the NLRP3 inflammasome complex. Activated NLRP3 recruits the adaptor protein ASC, which in turn recruits and activates pro-caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1][2][3] Caspase-1 activation can also lead to the cleavage of Gasdermin D, resulting in the formation of pores in the plasma membrane and a form of inflammatory cell death known as pyroptosis.

Data Presentation

The following tables summarize the expected quantitative outcomes of LLOMe treatment on human PBMCs. These values are compiled from various studies and should be considered as a general guide. Optimal concentrations and incubation times should be determined empirically for specific experimental conditions and donor variability.

Table 1: Effect of LLOMe Concentration on PBMC Viability

LLOMe Concentration (mM)Incubation Time (hours)Approximate Percentage of Viable Cells (%)Primary Mode of Cell Death
0.14>90Apoptosis
0.5460-80Apoptosis/Pyroptosis
1.0440-60Pyroptosis/Necrosis
2.52<40Necrosis

Note: Viability can be assessed using methods such as Trypan Blue exclusion, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or assays measuring cellular metabolic activity (e.g., MTT). The dominant mode of cell death can shift from apoptosis to pyroptosis and necrosis with increasing LLOMe concentration and incubation time.[5]

Table 2: IL-1β Release from PBMCs Following LLOMe Treatment

LLOMe Concentration (mM)Incubation Time (hours)Typical IL-1β Concentration in Supernatant (pg/mL)
0 (Control)6<50
0.256100 - 500
0.56500 - 2000
1.061500 - 5000+

Note: PBMCs are typically primed with a TLR agonist like lipopolysaccharide (LPS) (e.g., 100 ng/mL for 3-4 hours) prior to LLOMe treatment to induce the expression of pro-IL-1β. IL-1β levels are commonly measured by ELISA.[6][7][8]

Mandatory Visualizations

Signaling Pathway

LLOMe_Signaling_Pathway LLOMe-Induced NLRP3 Inflammasome Activation Pathway in PBMCs cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_lysosome Lysosome LLOMe_ext LLOMe LLOMe_cyto LLOMe LLOMe_ext->LLOMe_cyto Diffusion LLOMe_lyso LLOMe LLOMe_cyto->LLOMe_lyso Accumulation Pro_IL1b pro-IL-1β IL1b Mature IL-1β Pro_IL1b->IL1b Pro_IL18 pro-IL-18 IL18 Mature IL-18 Pro_IL18->IL18 NLRP3_inactive Inactive NLRP3 Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) NLRP3_inactive->Inflammasome Activation & Assembly ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->Pro_IL1b Cleavage Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage extracellular_release Extracellular Space IL1b->extracellular_release Secretion IL18->extracellular_release GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Polymer LLOMe Polymer LLOMe_lyso->Polymer Cleavage by Cathepsin C LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP CathepsinC Cathepsin C LMP->NLRP3_inactive Release of Cathepsins, K+ efflux

Caption: LLOMe-Induced NLRP3 Inflammasome Activation Pathway.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Analyzing LLOMe Effects on PBMCs cluster_setup Experiment Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation PBMC_isolation 1. Isolate PBMCs from whole blood Cell_culture 2. Culture and Prime PBMCs (e.g., with LPS) PBMC_isolation->Cell_culture LLOMe_treatment 3. Treat PBMCs with varying concentrations of LLOMe Cell_culture->LLOMe_treatment Viability_assay 4a. Cell Viability Assay (Annexin V/PI Staining) LLOMe_treatment->Viability_assay Cytokine_assay 4b. Cytokine Release Assay (ELISA for IL-1β) LLOMe_treatment->Cytokine_assay Caspase_assay 4c. Caspase-1 Activity Assay LLOMe_treatment->Caspase_assay Lysosome_assay 4d. Lysosomal Integrity Assay (e.g., LysoTracker staining) LLOMe_treatment->Lysosome_assay Data_analysis 5. Data Analysis and Interpretation Viability_assay->Data_analysis Cytokine_assay->Data_analysis Caspase_assay->Data_analysis Lysosome_assay->Data_analysis

Caption: Workflow for studying LLOMe effects on PBMCs.

Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in EDTA or heparin-containing tubes

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque™ PLUS or other density gradient medium

  • 50 mL conical centrifuge tubes

  • Sterile serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube. Avoid mixing the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible: plasma, a "buffy coat" of PBMCs, the density gradient medium, and red blood cells at the bottom.

  • Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the cells by adding PBS to a final volume of 45-50 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of cell culture medium.

  • Perform a cell count and viability assessment (e.g., using a hemocytometer and Trypan Blue).

Protocol 2: Assessment of Cell Viability by Annexin V and Propidium Iodide (PI) Staining

This protocol details the staining of LLOMe-treated PBMCs for flow cytometric analysis of apoptosis and necrosis.

Materials:

  • LLOMe-treated and control PBMCs

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Harvest PBMCs (approximately 1-5 x 10^5 cells per sample) by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Add 5 µL of PI (typically 50 µg/mL stock) immediately before analysis.

  • Analyze the samples on a flow cytometer within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Measurement of IL-1β Release by ELISA

This protocol describes the quantification of secreted IL-1β in the supernatant of LLOMe-treated PBMCs.

Materials:

  • Supernatants from LLOMe-treated and control PBMCs

  • Human IL-1β ELISA kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Prime PBMCs with LPS (e.g., 100 ng/mL) for 3-4 hours.

  • Treat the primed PBMCs with various concentrations of LLOMe for the desired time (e.g., 6 hours).

  • Centrifuge the cell suspension at 1000 x g for 10 minutes to pellet the cells.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Perform the IL-1β ELISA on the collected supernatants according to the kit manufacturer's protocol.

  • Read the absorbance on a microplate reader and calculate the concentration of IL-1β based on the standard curve.

Protocol 4: Caspase-1 Activity Assay

This protocol outlines a method to measure the activity of caspase-1 in LLOMe-treated PBMCs.

Materials:

  • LLOMe-treated and control PBMCs

  • Caspase-1 activity assay kit (e.g., fluorometric or colorimetric)

  • Lysis buffer (provided with the kit or a suitable alternative)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Fluorometer or spectrophotometer

Procedure:

  • Treat PBMCs with LLOMe as described previously.

  • Lyse the cells according to the assay kit's instructions to release intracellular contents.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-1 substrate (e.g., YVAD-AFC for fluorometric assays) to each well.

  • Incubate the plate at 37°C for the time specified in the kit protocol, protected from light.

  • Measure the fluorescence or absorbance using a plate reader.

  • Quantify caspase-1 activity relative to a standard curve or as a fold change compared to the untreated control.

Protocol 5: Assessment of Lysosomal Integrity

This protocol describes the use of LysoTracker dyes to assess lysosomal integrity by flow cytometry.

Materials:

  • LLOMe-treated and control PBMCs

  • LysoTracker™ Red DND-99 (or other LysoTracker dye)

  • Live/Dead fixable viability stain

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Treat PBMCs with LLOMe for the desired time.

  • During the last 30 minutes of incubation, add LysoTracker Red to the cell culture medium at the manufacturer's recommended concentration (typically 50-75 nM).

  • Incubate for 30 minutes at 37°C.

  • Harvest the cells and wash with PBS.

  • Stain with a live/dead fixable viability dye to exclude dead cells from the analysis.

  • Resuspend the cells in FACS buffer.

  • Analyze the cells by flow cytometry. A decrease in LysoTracker fluorescence intensity indicates a loss of the acidic lysosomal environment and thus a loss of lysosomal integrity.

References

Application Notes and Protocols: Synergistic Induction of Apoptosis in Lung Cancer Cell Lines by Combined TRAIL and LeuLeuOMe Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in transformed cells while sparing most normal cells.[1] However, the therapeutic efficacy of TRAIL is often limited by the development of resistance in many cancer types, including non-small cell lung cancer.[1][2] To overcome this resistance, combination therapies are being explored.

This document provides detailed protocols for a combination therapy utilizing TRAIL and L-leucyl-L-leucine methyl ester (LeuLeuOMe), a lysosomotropic agent. LeuLeuOMe has been shown to induce apoptosis by destabilizing lysosomal membranes, leading to the release of cathepsins into the cytosol.[1][3] Research has demonstrated that combining TRAIL with LeuLeuOMe results in synergistic cytotoxicity in both TRAIL-sensitive and TRAIL-resistant lung cancer cell lines.[1] This synergy is achieved through the activation of distinct but converging apoptotic pathways: TRAIL primarily induces mitochondrial damage, while LeuLeuOMe triggers lysosomal rupture.[1]

These protocols are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of individual and combined treatments of TRAIL and LeuLeuOMe on the TRAIL-resistant human epidermoid lung carcinoma cell line, Calu-1, and the TRAIL-sensitive human large cell lung carcinoma cell line, NCI-H460.[1]

Table 1: Cytotoxicity of Individual and Combined TRAIL and LeuLeuOMe Treatment [1]

Cell LineTreatmentConcentrationCytotoxicity (%)
Calu-1 TRAIL200 ng/mL~15
LeuLeuOMe2 mM~25
TRAIL + LeuLeuOMe40 ng/mL + 2.0 mM90
NCI-H460 TRAIL40 ng/mL~85
LeuLeuOMe2 mM~50
TRAIL + LeuLeuOMe2 ng/mL + 2 mM95
TRAIL + LeuLeuOMe40 ng/mL + 0.2 mM95

Table 2: Apoptosis Induction by Individual and Combined TRAIL and LeuLeuOMe Treatment [1]

Cell LineTreatmentConcentrationApoptosis (%) (Annexin V Positive)
Calu-1 Untreated Control-Baseline
TRAIL200 ng/mLModerate Increase
LeuLeuOMe2 mMSignificant Increase
TRAIL + LeuLeuOMe200 ng/mL + 2 mMSynergistic, Marked Increase
NCI-H460 Untreated Control-Baseline
TRAIL40 ng/mLSignificant Increase
LeuLeuOMe2 mMModerate Increase
TRAIL + LeuLeuOMe2 ng/mL + 2 mMSynergistic, Marked Increase

Table 3: Caspase Activation in Response to Combined TRAIL and LeuLeuOMe Treatment [1]

Cell LineTreatment (6 hours)Activated Caspase-3Activated Caspase-8Activated Caspase-9
Calu-1 TRAIL (40 ng/mL) + LeuLeuOMe (0.4 mM)PresentPresentPresent
NCI-H460 TRAIL (10 ng/mL) + LeuLeuOMe (0.4 mM)PresentPresentPresent

Signaling Pathways and Experimental Workflow

TRAIL_LeuLeuOMe_Signaling_Pathways cluster_TRAIL TRAIL Pathway cluster_LeuLeuOMe LeuLeuOMe Pathway TRAIL TRAIL DR4_5 Death Receptors (DR4/DR5) TRAIL->DR4_5 DISC DISC Formation DR4_5->DISC Caspase8 Pro-Caspase-8 DISC->Caspase8 activeCaspase8 Active Caspase-8 Caspase8->activeCaspase8 Caspase3 Pro-Caspase-3 activeCaspase8->Caspase3 Bid Bid activeCaspase8->Bid activeCaspase3 Active Caspase-3 Caspase3->activeCaspase3 Apoptosis1 Apoptosis activeCaspase3->Apoptosis1 Apoptosis2 Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 activeCaspase9 Active Caspase-9 Caspase9->activeCaspase9 activeCaspase9->Caspase3 LeuLeuOMe LeuLeuOMe Lysosome Lysosome LeuLeuOMe->Lysosome LysosomalRupture Lysosomal Rupture Lysosome->LysosomalRupture Cathepsins Cathepsin Release LysosomalRupture->Cathepsins Cathepsins->Apoptosis2 Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Culture Lung Cancer Cell Lines (Calu-1, NCI-H460) start->cell_culture treatment Treat cells with TRAIL, LeuLeuOMe, or combination for 6 hours cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay annexin_v Apoptosis Assay (Annexin V Staining) treatment->annexin_v caspase_assay Caspase Activity Assay treatment->caspase_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis annexin_v->data_analysis caspase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols for L-Leucyl-L-leucine Methyl Ester (LLOMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-leucine methyl ester (LLOMe) is a lysosomotropic agent widely utilized in cell biology research to induce lysosomal membrane permeabilization (LMP). Upon entering the acidic environment of the lysosome, LLOMe is converted by the lysosomal cysteine protease Cathepsin C into a membranolytic polymer.[1][2] This polymer disrupts the integrity of the lysosomal membrane, leading to the leakage of lysosomal contents into the cytosol and triggering a range of cellular responses, including lysosomal repair, autophagy (lysophagy), and, at higher concentrations or prolonged exposure, programmed cell death.[3] The cellular sensitivity to LLOMe is dependent on the expression level of Cathepsin C.[4] These application notes provide a comprehensive guide to utilizing LLOMe, including working concentrations for various cell lines, detailed experimental protocols, and an overview of the key signaling pathways involved.

Data Presentation: Working Concentrations of LLOMe

The optimal working concentration of LLOMe is highly cell-type dependent and should be determined empirically for each new cell line and experimental goal. The following table summarizes previously reported working concentrations for various cell lines to serve as a starting point for optimization.

Cell LineConcentration Range (mM)Incubation TimeObserved Effect(s)Reference(s)
Human Cell Lines
U-937 (Histiocytic lymphoma)0.1 - 0.5 mM4 hoursApoptosis[4]
THP-1 (Acute monocytic leukemia)0.25 mM4 hoursApoptosis[4]
U-87 MG (Glioblastoma)1.0 mM12 - 18 hoursApoptosis[4]
HeLa (Cervical cancer)0.25 - 5.0 mM2 - 8 hoursp62 recruitment, Apoptosis, Lysophagy[4][5]
HEK293/293T (Human embryonic kidney)0.5 - 3.0 mM8 - 24 hoursApoptosis, Lysosomal repair signaling[4][6][7]
Human Skin Fibroblasts≤ 1.0 mM1 - 24 hoursLysosomal repair, Apoptosis[1][3]
WM278 (Malignant melanoma)0.1 - 1.0 mMMinutes to 1 hourLysosomal leakage[1]
Murine Cell Lines
MEF (Mouse embryonic fibroblasts)Not specifiedNot specifiedCell detachment after treatment[8]
Other
Cos7 (Monkey kidney fibroblast-like)1.0 mM10 - 30 minutesLysosomal repair signaling[6]

Experimental Protocols

Protocol 1: Determination of Optimal LLOMe Working Concentration (Kill Curve)

Objective: To determine the minimum concentration of LLOMe required to induce a desired cellular effect (e.g., lysosomal damage without excessive cell death, or complete cell killing) in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • LLOMe (stock solution typically prepared in ethanol (B145695) or DMSO)[9][10]

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • LLOMe Dilution Series: Prepare a series of LLOMe dilutions in complete culture medium. A typical starting range is from 0.05 mM to 5 mM. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest LLOMe concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared LLOMe dilutions or vehicle control. Treat cells in triplicate for each concentration.

  • Incubation: Incubate the plate for a desired time period (e.g., 1, 4, 8, or 24 hours), depending on the expected kinetics of the cellular response.

  • Cell Viability Assessment: After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the LLOMe concentration. The resulting curve will indicate the concentration range that produces the desired effect, from sublethal lysosomal damage to complete cell death.

Protocol 2: Induction of Lysosomal Damage for Microscopy or Immunoblotting

Objective: To induce acute lysosomal damage using LLOMe for subsequent analysis of cellular responses, such as the recruitment of repair proteins or the release of lysosomal enzymes.

Materials:

  • Cells cultured on coverslips (for microscopy) or in multi-well plates (for immunoblotting)

  • Complete cell culture medium

  • LLOMe stock solution

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS) for microscopy

  • Lysis buffer for immunoblotting

  • Antibodies for detecting markers of lysosomal damage (e.g., anti-Galectin-3, anti-LC3) or released enzymes (e.g., anti-Cathepsin B)

Procedure:

  • Cell Culture: Seed cells on sterile coverslips in a multi-well plate or directly into the wells of a plate. Grow cells to the desired confluency (typically 60-80%). For some applications, coating coverslips with collagen may improve cell adherence, especially for cell types prone to detachment after LLOMe treatment.[8]

  • LLOMe Preparation: Prepare the working concentration of LLOMe in pre-warmed complete culture medium. It is critical to ensure that LLOMe is fully dissolved before adding it to the cells.[9]

  • Treatment: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS.[9] c. Add the LLOMe-containing medium to the cells and incubate for the desired time (e.g., 15 minutes to 2 hours) at 37°C.[8] The optimal time will depend on the specific cell line and the downstream application.

  • Washout and Recovery (Optional): a. To study the recovery and repair processes, gently aspirate the LLOMe-containing medium. b. Wash the cells twice with pre-warmed medium.[8] c. Add fresh, pre-warmed complete medium and return the cells to the incubator for a specified recovery period (e.g., 30 minutes to 24 hours).[3][9]

  • Sample Processing for Analysis:

    • For Immunofluorescence Microscopy: i. Wash the cells with PBS. ii. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[8] iii. Proceed with permeabilization, blocking, and antibody staining as per standard protocols. A common marker for damaged lysosomes is the translocation of Galectin-3 from a diffuse cytosolic pattern to distinct puncta on the damaged organelles.[1][11]

    • For Immunoblotting: i. Wash the cells with cold PBS. ii. Lyse the cells in an appropriate lysis buffer. To detect the release of lysosomal enzymes, a gentle lysis method that preserves organelle integrity followed by centrifugation to separate the cytosolic fraction from the organelle-containing fraction is recommended. iii. Proceed with protein quantification and immunoblotting as per standard protocols.

Mandatory Visualizations

Mechanism of LLOMe Action and Initial Cellular Response

LLOMe_Action cluster_extracellular Extracellular Space cluster_lysosome Lysosome (Acidic pH) LLOMe_ext LLOMe LLOMe_int LLOMe LLOMe_ext->LLOMe_int Endocytosis/ Diffusion CathepsinC Cathepsin C LLOMe_int->CathepsinC Polymer Membranolytic Polymer CathepsinC->Polymer converts LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP

Caption: LLOMe enters the lysosome and is converted by Cathepsin C into a polymer that permeabilizes the membrane.

Major Signaling Pathways Activated by LLOMe-Induced Lysosomal Damage

LLOMe_Signaling cluster_repair Lysosomal Repair cluster_clearance Clearance of Damaged Lysosomes cluster_death Cell Death cluster_stress Stress & Transcription LLOMe LLOMe Lysosome Lysosome LLOMe->Lysosome LMP Lysosomal Membrane Permeabilization Lysosome->LMP damage Ca_release Ca²⁺ Release LMP->Ca_release Glycan_exposure Glycan Exposure LMP->Glycan_exposure Enzyme_leakage Enzyme Leakage (e.g., Cathepsins) LMP->Enzyme_leakage TFEB_activation TFEB Nuclear Translocation LMP->TFEB_activation mTORC1 inhibition NFkB NF-κB Activation LMP->NFkB ESCRT ESCRT Pathway Ca_release->ESCRT PITT PITT Pathway (PI4P Signaling) Ca_release->PITT Lysophagy Lysophagy (Autophagy) Glycan_exposure->Lysophagy Galectin recruitment Apoptosis Apoptosis Enzyme_leakage->Apoptosis

Caption: Cellular responses to LLOMe-induced lysosomal damage, including repair, clearance, and cell death pathways.

Experimental Workflow for Studying Lysosomal Damage

workflow Start Start Seed_Cells Seed Cells on Coverslips/Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_LLOMe Prepare LLOMe in Pre-warmed Medium Incubate_Overnight->Prepare_LLOMe Treat_Cells Treat Cells with LLOMe (e.g., 1 hour) Prepare_LLOMe->Treat_Cells Washout Washout & Add Fresh Medium (Optional Recovery Step) Treat_Cells->Washout Process_Samples Process for Analysis Treat_Cells->Process_Samples No Recovery Washout->Process_Samples Microscopy Fix, Permeabilize, Stain for Microscopy Process_Samples->Microscopy Immunoblot Lyse Cells for Immunoblotting Process_Samples->Immunoblot Analyze_Data Image Acquisition/Data Analysis Microscopy->Analyze_Data Immunoblot->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for inducing and analyzing LLOMe-mediated lysosomal damage in cultured cells.

References

Troubleshooting & Optimization

Technical Support Center: L-Leucyl-L-Leucine methyl ester hydrochloride (LLME)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-Leucyl-L-Leucine methyl ester hydrochloride (LLME) not inducing expected cell death in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LLME-induced cell death?

A1: L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomotropic agent that selectively induces apoptosis in specific cell types.[1] Upon entering the cell, LLME accumulates in the lysosomes. Inside the acidic environment of the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, catalyzes the condensation of LLME into a membranolytic polymer.[1] This polymer disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP). The subsequent leakage of lysosomal contents, including cathepsins, into the cytosol initiates a cascade of events culminating in apoptotic cell death.[1]

Q2: Why is LLME not causing cell death in my specific cell line?

A2: The cytotoxic effect of LLME is highly cell-type specific. Its efficacy is primarily dependent on the expression and activity of the lysosomal enzyme dipeptidyl peptidase I (DPPI).[2] Cells with low or absent DPPI expression are resistant to LLME-induced apoptosis. LLME is known to be cytotoxic towards natural killer (NK) cells, CD4+ and CD8+ T lymphocytes, monocytes, and some myeloid tumor cells.[1] Conversely, cell types such as B lymphocytes and certain cancer cell lines may exhibit resistance due to insufficient DPPI levels.

Q3: What are the typical concentrations and incubation times for LLME treatment?

A3: The optimal concentration and incubation time for LLME are highly dependent on the cell line being used. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. However, based on published data, concentrations can range from 0.1 mM to 5 mM, with incubation times varying from a few hours to over 24 hours.

Q4: How can I confirm that LLME is reaching the lysosomes in my cells?

A4: While direct visualization of LLME can be challenging, you can infer its lysosomal accumulation by observing the morphological changes characteristic of lysosomotropic agents. This includes the formation of cytoplasmic vacuoles due to lysosomal swelling. You can also use fluorescent lysosomal dyes, such as LysoTracker, to visualize the lysosomal compartment and assess any changes in its morphology or pH upon LLME treatment.

Q5: What is the stability of LLME hydrochloride in solution?

A5: this compound is a crystalline solid that is soluble in water, DMSO, and ethanol.[3] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[4] For aqueous solutions, it is recommended to prepare them fresh for each experiment to ensure maximum potency, as the ester moiety may be susceptible to hydrolysis over time.

Troubleshooting Guide

Problem 1: No or Low Cytotoxicity Observed
Potential Cause Recommended Solution
1. Inappropriate Cell Line The cell line used may have low or no expression of dipeptidyl peptidase I (DPPI), which is essential for LLME's cytotoxic activity. Action: a) Confirm the cell type's known sensitivity to LLME from the literature. b) Measure the DPPI activity in your cell lysate using a DPPI activity assay (see Experimental Protocols). c) Use a positive control cell line known to be sensitive to LLME (e.g., U-937 or THP-1).
2. Suboptimal LLME Concentration or Incubation Time The concentration of LLME may be too low, or the incubation time too short to induce cell death. Action: a) Perform a dose-response experiment with a wide range of LLME concentrations (e.g., 0.1 mM to 5 mM). b) Conduct a time-course experiment at a fixed, effective concentration to determine the optimal incubation period.
3. Degraded LLME Compound Improper storage or handling of the LLME hydrochloride powder or stock solutions can lead to degradation and loss of activity. Action: a) Purchase a new vial of LLME hydrochloride. b) Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or sterile water). Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
4. Insensitive Cell Death Assay The chosen method for detecting cell death may not be sensitive enough or appropriate for the type of cell death induced by LLME (apoptosis). Action: a) Use a combination of assays to assess cell death, such as Annexin V/Propidium Iodide (PI) staining by flow cytometry to detect apoptosis, and a cytotoxicity assay like LDH release to measure membrane integrity. b) Perform a caspase activity assay (e.g., Caspase-3/7) to confirm the induction of apoptosis.
5. High Cell Seeding Density Overly confluent cell cultures can sometimes exhibit altered sensitivity to cytotoxic agents. Action: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Problem 2: Inconsistent Results Between Experiments
Potential Cause Recommended Solution
1. Variability in Cell Health and Passage Number Cell characteristics can change with passage number, affecting their response to stimuli. Action: a) Use cells within a consistent and low passage number range for all experiments. b) Regularly monitor cell health and morphology. Ensure cells are healthy and free from contamination before starting an experiment.
2. Inconsistent LLME Preparation Variations in the preparation of LLME working solutions can lead to different final concentrations. Action: a) Prepare a large batch of stock solution, aliquot, and store at -80°C. b) Use calibrated pipettes and ensure thorough mixing when preparing dilutions.
3. Pipetting Errors and Uneven Cell Seeding Inaccurate pipetting or uneven distribution of cells in multi-well plates can lead to high variability between replicates. Action: a) Ensure the cell suspension is homogenous before and during plating. b) Use proper pipetting techniques to ensure accurate and consistent volumes.
4. Edge Effects in Multi-Well Plates Wells on the perimeter of a plate are prone to evaporation, which can affect cell growth and drug concentration. Action: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.

Data Presentation

Table 1: LLME-Induced Cell Death in Various Cell Lines

Cell LineCell TypeLLME Concentration (mM)Incubation Time (hours)% Cell Death (Annexin V Positive)Reference
U-937 Human monocytic0.54~80%[5]
THP-1 Human monocytic0.254~70%[5]
U-87-MG Human glioblastoma118~60%[5]
HeLa Human cervical cancer518~50%[5]
HEK293 Human embryonic kidney324~40%[5]

Experimental Protocols

General Protocol for LLME-Induced Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Preparation: Prepare a stock solution of LLME hydrochloride in sterile DMSO or water. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of LLME. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 4, 18, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability/Death Assessment: Following incubation, assess cell viability or death using a preferred method:

    • MTT/XTT Assay: Measures metabolic activity.

    • LDH Release Assay: Measures membrane integrity.

    • Annexin V/PI Staining: Detects apoptosis via flow cytometry (see detailed protocol below).

Protocol for Apoptosis Detection by Annexin V/PI Staining
  • Cell Collection: After LLME treatment, collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5][6]

Protocol for Dipeptidyl Peptidase I (DPPI) Activity Assay in Cell Lysates

This protocol is adapted from a general method for measuring DPPI activity.[2]

  • Cell Lysate Preparation:

    • Harvest approximately 5 x 10⁶ cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a 96-well plate, add a defined amount of cell lysate to each well.

    • Prepare a reaction buffer containing a fluorogenic DPPI substrate (e.g., Gly-Phe-β-naphthylamide).

    • Add the substrate to the wells to initiate the reaction.

  • Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence at appropriate excitation and emission wavelengths at different time points.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis to determine DPPI activity. Express the activity relative to the total protein concentration in the lysate.

Signaling Pathways and Workflows

LLME_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cell cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion LLME_ext LLME LLME_int LLME Accumulation LLME_ext->LLME_int Endocytosis Polymer Membranolytic Polymer LLME_int->Polymer Catalyzed by DPPI DPPI (Cathepsin C) DPPI->Polymer LMP Lysosomal Membrane Permeabilization Polymer->LMP Cathepsins Cathepsins Released LMP->Cathepsins Bid Bid Cathepsins->Bid Cleavage Bcl2 Anti-apoptotic Bcl-2 proteins Cathepsins->Bcl2 Degradation tBid tBid Bid->tBid BaxBak Bax/Bak tBid->BaxBak Activation Bcl2->BaxBak MOMP MOMP BaxBak->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytoC->Caspase9

Caption: Mechanism of LLME-induced apoptosis.

Troubleshooting_Workflow Start Experiment: LLME does not induce cell death CheckCellLine Is the cell line known to be sensitive to LLME? Start->CheckCellLine CheckDPPI Measure DPPI activity CheckCellLine->CheckDPPI No/Unknown CheckConditions Optimize LLME concentration and incubation time CheckCellLine->CheckConditions Yes CheckDPPI->CheckConditions Sufficient Activity End_Resistant Cell line is likely resistant CheckDPPI->End_Resistant Low/No Activity CheckReagent Verify LLME integrity CheckConditions->CheckReagent CheckAssay Use alternative cell death assays (e.g., Annexin V, Caspase activity) CheckReagent->CheckAssay PositiveControl Use a positive control sensitive cell line CheckAssay->PositiveControl End_Success Problem Solved PositiveControl->End_Success

Caption: Troubleshooting workflow for LLME experiments.

References

Technical Support Center: Off-target Effects of LLOMe in Lymphocyte Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-leucyl-L-leucine methyl ester (LLOMe) in lymphocyte studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of LLOMe-induced cell death in lymphocytes?

A1: LLOMe is a lysosomotropic agent that passively enters lysosomes. Inside the acidic environment of the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, converts LLOMe into a membranolytic polymer, (Leu-Leu)n-OMe.[1][2] This polymer disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP).[3][4] The subsequent release of lysosomal contents, including cathepsins, into the cytosol triggers downstream cell death pathways, primarily apoptosis and pyroptosis.[5]

Q2: Is LLOMe selective for certain lymphocyte subsets?

A2: Yes, LLOMe selectively kills cytotoxic lymphocytes, such as cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, while helper T cells and B cells are functionally less affected at similar concentrations.[1][2] This selectivity is attributed to the higher levels of the enzyme dipeptidyl peptidase I (DPPI/Cathepsin C) in the lysosomes of cytotoxic lymphocytes, which is required to convert LLOMe into its toxic form.[1][2]

Q3: What are the known off-target effects of LLOMe?

A3: Beyond the intended lysosomal disruption, LLOMe can trigger several off-target effects, including:

  • NLRP3 Inflammasome Activation: The release of lysosomal contents, particularly cathepsin B, can activate the NLRP3 inflammasome, leading to the activation of caspase-1.[6]

  • Pyroptosis: Activated caspase-1 can cleave Gasdermin D, leading to pore formation in the plasma membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.

  • Apoptosis: Released cathepsins can initiate the intrinsic apoptotic pathway through cleavage of Bid and degradation of anti-apoptotic Bcl-2 family proteins.[7]

  • Mitochondrial Damage: Lysosomal damage can lead to downstream mitochondrial dysfunction.

  • Autophagy Induction: The cell may initiate autophagy (lysophagy) as a repair mechanism to clear damaged lysosomes.[8][9]

Q4: I am observing high levels of cell death in my control (non-cytotoxic) lymphocyte population. What could be the cause?

A4: This could be due to several factors:

  • LLOMe Concentration: The concentration of LLOMe may be too high, leading to generalized cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration for selective killing.

  • Incubation Time: Prolonged exposure to LLOMe can lead to off-target effects and death in less sensitive cell types.

  • Monocyte Contamination: In studies with peripheral blood mononuclear cells (PBMCs), monocytes are highly sensitive to LLOMe. Their death can release factors that indirectly affect other lymphocytes. Furthermore, monocytes can mediate the irreversible depletion of NK cells in the presence of LLOMe.[10]

Q5: How can I differentiate between apoptosis and pyroptosis in my LLOMe-treated lymphocytes?

A5: You can use a combination of assays:

  • Caspase Activation: Use specific inhibitors or activity assays to distinguish between caspase-3/7 activation (apoptosis) and caspase-1 activation (pyroptosis).

  • Plasma Membrane Integrity: Pyroptosis is characterized by a loss of plasma membrane integrity. This can be assessed using dyes like propidium (B1200493) iodide (PI) or LDH release assays. Apoptosis, in its early stages, maintains membrane integrity.

  • Cytokine Release: Pyroptosis is associated with the release of pro-inflammatory cytokines like IL-1β and IL-18, which are processed by caspase-1.

Troubleshooting Guides

Issue 1: Inconsistent or No Selective Killing of Cytotoxic Lymphocytes

Possible Cause Troubleshooting Step
Suboptimal LLOMe Concentration Perform a dose-response experiment with a range of LLOMe concentrations (e.g., 0.1 mM to 2.5 mM) to determine the optimal concentration for your specific lymphocyte population and experimental conditions.[5][7]
Incorrect Incubation Time Optimize the incubation time. Shorter incubation times (e.g., 30 minutes to 2 hours) are often sufficient for selective killing.
Cell Population Heterogeneity If using PBMCs, consider enriching for specific lymphocyte subsets before LLOMe treatment to avoid confounding effects from other cell types like monocytes.[10]
Low DPPI/Cathepsin C Activity Ensure that the target cytotoxic lymphocytes have sufficient DPPI activity. This can be a variable between donors or cell lines.

Issue 2: High Background Cell Death in Control Samples

Possible Cause Troubleshooting Step
LLOMe Stock Degradation Prepare fresh LLOMe solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C.[11]
Harsh Cell Handling Lymphocytes can be sensitive to mechanical stress. Handle cells gently during washing and centrifugation steps.
Contamination Ensure cell cultures are free from microbial contamination, which can induce cell death.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of LLOMe on Different Cell Types

Cell TypeLLOMe ConcentrationObserved EffectReference
Human Peripheral Blood Mononuclear Cells> 1 mMIrreversible loss of NK cell function.[10]
Murine Macrophages2.5 mMLoss of lysosome integrity and necrotic cell death.[12]
U-937 (Monocytic Cell Line)0.5 mMCaspase-dependent cell death.[7]
THP-1 (Monocytic Cell Line)0.25 mMCaspase-dependent cell death.[7]
Human Fibroblasts1 mMLysosomal membrane integrity almost completely abolished within 5 minutes.[13]

Experimental Protocols

1. Assessment of Lysosomal Membrane Integrity using Acridine Orange

This protocol is adapted for real-time monitoring of LMP in a microplate reader.

Materials:

  • Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)

  • LLOMe

  • Lymphocyte cell suspension

  • Black, clear-bottom 96-well plates

  • Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 535 nm for green fluorescence)

Procedure:

  • Seed lymphocytes at an appropriate density in a 96-well plate.

  • Add Acridine Orange to a final concentration of 0.5 µg/mL.

  • Incubate for 15-30 minutes at 37°C in the dark to allow for lysosomal accumulation.

  • Wash the cells gently with pre-warmed PBS.

  • Add fresh culture medium.

  • Place the plate in the microplate reader and begin recording the baseline green fluorescence.

  • Inject LLOMe at the desired final concentration.

  • Continue to monitor the increase in green fluorescence in real-time. A rapid increase indicates LMP.[13]

2. Caspase-1 Activity Assay

This protocol describes the assessment of caspase-1 activation using a commercially available bioluminescent assay (e.g., Caspase-Glo® 1 Inflammasome Assay).

Materials:

  • Lymphocyte cell suspension

  • LLOMe

  • Caspase-Glo® 1 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed lymphocytes in a white-walled 96-well plate.

  • Treat cells with LLOMe at the desired concentration and for the optimized incubation time. Include appropriate positive and negative controls.

  • Equilibrate the plate and the Caspase-Glo® 1 Reagent to room temperature.

  • Add an equal volume of Caspase-Glo® 1 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1 hour to allow for cell lysis and signal generation.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of active caspase-1.[14][15]

  • To confirm specificity, parallel wells can be treated with a caspase-1 inhibitor (e.g., YVAD-CHO) prior to adding the reagent.[14]

Signaling Pathways and Experimental Workflows

LLOMe_induced_cell_death LLOMe LLOMe Lysosome Lysosome LLOMe->Lysosome Polymer (Leu-Leu)n-OMe Polymer Lysosome->Polymer DPPI DPPI DPPI / Cathepsin C LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP Cathepsins Release of Cathepsins (e.g., Cathepsin B) LMP->Cathepsins NLRP3 NLRP3 Inflammasome Activation Cathepsins->NLRP3 Bid Bid Cleavage Cathepsins->Bid Bcl2 Bcl-2 Family Degradation Cathepsins->Bcl2 Caspase1 Caspase-1 Activation NLRP3->Caspase1 GasderminD Gasdermin D Cleavage Caspase1->GasderminD Pyroptosis Pyroptosis Apoptosis Apoptosis Mitochondria Mitochondrial Perturbation Bid->Mitochondria Bcl2->Mitochondria Mitochondria->Apoptosis GasderminD->Pyroptosis

Caption: LLOMe-induced signaling pathways in lymphocytes.

experimental_workflow cluster_0 Experiment Setup cluster_1 Analysis of Off-Target Effects Lymphocytes Isolate/Culture Lymphocytes Treatment Treat with LLOMe (Dose-response & Time-course) Lymphocytes->Treatment LMP_Assay Lysosomal Integrity Assay (e.g., Acridine Orange) Treatment->LMP_Assay Caspase1_Assay Caspase-1 Activity Assay LMP_Assay->Caspase1_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) LMP_Assay->Apoptosis_Assay Pyroptosis_Assay Pyroptosis Assay (e.g., PI Staining, LDH Release) Caspase1_Assay->Pyroptosis_Assay

Caption: Experimental workflow for analyzing LLOMe off-target effects.

References

Technical Support Center: Optimizing LLOMe-Induced Lysosomal Rupture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing L-leucyl-L-leucine methyl ester (LLOMe)-induced lysosomal rupture. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LLOMe?

A1: LLOMe is a lysosomotropic agent that readily enters cells and accumulates in the acidic environment of lysosomes.[1] Inside the lysosome, the enzyme Cathepsin C cleaves LLOMe, leading to the formation of a membranolytic polymer.[1][2] This polymer directly damages the lysosomal membrane, causing permeabilization and the release of lysosomal contents into the cytosol.[1][2]

Q2: How can I detect and quantify lysosomal rupture?

A2: Several methods can be used to assess lysosomal membrane permeabilization (LMP), each with different sensitivities and kinetics:

  • Galectin-3 Puncta Formation: This is a widely used and sensitive method.[2][3] Upon lysosomal rupture, galectins, such as Galectin-3 (Gal3), translocate from the cytosol to the damaged lysosome, where they bind to exposed glycans on the inner lysosomal membrane, forming visible puncta that can be quantified by microscopy.[2][3][4][5]

  • Loss of Lysosomal Acidity: Using pH-sensitive dyes like LysoTracker or Acridine Orange (AO) can indicate lysosomal rupture. A compromised membrane leads to the leakage of protons and loss of the acidic environment, resulting in a decreased fluorescent signal from these dyes. This is often an early indicator of damage.[1][6]

  • Release of Lysosomal Enzymes: The release of lysosomal hydrolases, such as cathepsins, into the cytosol can be measured by immunoblotting of cytosolic fractions or by immunocytochemistry.[1][7]

  • Fluorescent Dextran (B179266) Release: Cells can be pre-loaded with fluorescently labeled dextran, which accumulates in lysosomes. Upon membrane rupture, the dextran diffuses into the cytosol, changing the fluorescence pattern from punctate to diffuse.[7]

Q3: What is a typical concentration and incubation time for LLOMe treatment?

A3: There is no single optimal condition, as the effective concentration and incubation time are highly dependent on the cell type.[5][8] However, a general starting range is between 0.1 mM and 5 mM LLOMe for an incubation period of 15 minutes to 4 hours.[1][8] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions that induce lysosomal rupture without causing excessive immediate cell death.[8][9]

Q4: What cellular processes are initiated by LLOMe-induced lysosomal damage?

A4: Lysosomal damage triggers several cellular quality control mechanisms. One key process is lysophagy , a selective form of autophagy where the damaged lysosomes are engulfed by autophagosomes and cleared.[3][5][10] Depending on the extent of the damage, lysosomal rupture can also initiate programmed cell death pathways, such as apoptosis.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable lysosomal rupture (e.g., no Galectin-3 puncta). 1. Inactive LLOMe: LLOMe solution may have degraded.1. Prepare a fresh stock solution of LLOMe. A common stock is dissolved in water or ethanol (B145695) and should be stored at -20°C.[1][8]
2. Suboptimal LLOMe concentration or incubation time: The dose or duration of treatment is too low for the specific cell type.[8]2. Perform a dose-response (e.g., 0.1, 0.5, 1, 2, 5 mM) and time-course (e.g., 30 min, 1h, 2h, 4h) experiment to find the optimal conditions.
3. Low Cathepsin C expression: The cell line may have low levels of Cathepsin C, the enzyme required to activate LLOMe.3. Confirm Cathepsin C expression in your cell line. If expression is low, consider using an alternative lysosomotropic agent.
Excessive cell death and detachment immediately after LLOMe treatment. 1. LLOMe concentration is too high or incubation is too long: This leads to massive lysosomal rupture and rapid necrotic cell death.[6][8]1. Reduce the LLOMe concentration and/or shorten the incubation time. Refer to your optimization experiments to find a balance between lysosomal rupture and cell viability.
2. Harsh washing steps: Some cell lines become fragile and detach easily after LLOMe treatment.[8][9]2. Wash cells very gently. Add and aspirate media slowly and carefully against the side of the well or dish.[9]
High background in Galectin-3 staining. 1. Improper antibody dilution or blocking: This can lead to non-specific binding.1. Titrate the primary antibody to find the optimal dilution. Ensure adequate blocking (e.g., with BSA or serum) for a sufficient amount of time.
2. Permeabilization issue: Inadequate or excessive permeabilization can affect staining quality.2. Optimize the concentration and incubation time for your permeabilization agent (e.g., digitonin (B1670571), Triton X-100).
Inconsistent results between experiments. 1. Variability in cell confluence: Cell density can affect their response to LLOMe.1. Ensure a consistent cell seeding density and aim for a similar confluence (e.g., 70-80%) at the time of the experiment.[9]
2. Age of LLOMe stock solution: Even when stored correctly, the activity of the stock solution may decline over time.2. Use a freshly prepared or recently aliquoted stock of LLOMe for critical experiments.

Data Presentation

The following table summarizes LLOMe treatment conditions from various studies to provide a starting point for experimental design. Note that the optimal conditions for your specific cell line and experimental goals must be determined empirically.

Cell Type LLOMe Concentration Incubation Time Observed Effect / Readout
Human Skin Fibroblasts0.5 - 10 mM1 - 6 hConcentration-dependent increase in LDH release (cell death).[6]
Human Skin Fibroblasts1 mM0 - 24 hTime-dependent increase in Caspase-3 activity (apoptosis).[6]
HeLa Cells1 mM30 min - several hoursGalectin-3 puncta detectable at 30 min and persist for hours.[4]
HeLa Cells1 mM2 hIncreased ATG13, ATG16L1, and LC3 puncta (autophagy induction).[4]
U2OS Cells2 mM1 hInduction of LysoTracker signal loss.[11]
U2OS Cells4 mM1 hInduction of DDX6 puncta (processing body formation).[11]
Human Fibroblasts (I1061T NPC1)2 mM1 hIncreased Galectin-3 puncta, which are cleared by 16-24h post-washout.[12]
Human Fibroblasts (I1061T NPC1)0.5 mM1 hIncreased LC3 puncta, which are cleared by 24h post-washout.[12]
Macrophages (BALB/c-derived)2.5 mM2 hLoss of LysoTracker signal and increased Propidium Iodide uptake.[13]
J774 MacrophagesDose-dependentNot specifiedDose-dependent increase in cytosolic Cathepsin D.[10]

Experimental Protocols & Visualizations

Key Experiment: Optimizing LLOMe Incubation Time via Galectin-3 Puncta Assay

This protocol outlines the steps to determine the optimal LLOMe concentration and incubation time for inducing lysosomal rupture, using the formation of Galectin-3 (Gal3) puncta as a readout.

Methodology:

  • Cell Seeding: Plate your cells of interest onto glass coverslips in a multi-well plate. Allow cells to adhere and grow to 70-80% confluency.[9]

  • LLOMe Treatment:

    • Prepare a range of LLOMe concentrations (e.g., 0.25 mM, 0.5 mM, 1 mM, 2 mM) in fresh, pre-warmed culture medium.

    • Aspirate the old medium from the cells and add the LLOMe-containing medium.

    • Incubate for different time points (e.g., 30 min, 1 hour, 2 hours) at 37°C. Include an untreated control.

  • Washout (Optional but Recommended): For recovery experiments, gently aspirate the LLOMe medium, wash the cells gently twice with pre-warmed medium, and then add fresh medium to allow for recovery for various time points (e.g., 1h, 4h, 10h).[9]

  • Fixation: Wash cells once with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[8][9]

  • Permeabilization & Blocking:

    • Wash the fixed cells twice with PBS.

    • Permeabilize the cells with a solution like 0.1% Triton X-100 or 50 µg/mL digitonin in PBS for 10-15 minutes.[8]

    • Wash twice with PBS and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Immunostaining:

    • Incubate with a primary antibody against Galectin-3 diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 40-60 minutes in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the results by counting the number of cells with Gal3 puncta or the number of puncta per cell.

Below is a DOT script for a Graphviz diagram illustrating this experimental workflow.

G cluster_prep Preparation cluster_treatment Treatment Optimization cluster_staining Staining cluster_analysis Analysis start Seed Cells on Coverslips grow Grow to 70-80% Confluency start->grow treat_dose Add LLOMe (Varying Concentrations) grow->treat_dose Start Experiment treat_time Incubate (Varying Times) treat_dose->treat_time washout Washout & Recovery (Optional) treat_time->washout fix Fix with 4% PFA treat_time->fix No Washout washout->fix perm Permeabilize & Block fix->perm ab_primary Incubate with Anti-Gal3 Ab perm->ab_primary ab_secondary Incubate with Secondary Ab + DAPI ab_primary->ab_secondary image Fluorescence Microscopy ab_secondary->image quantify Quantify Gal3 Puncta image->quantify

Workflow for optimizing LLOMe treatment using Galectin-3 immunofluorescence.

Signaling Pathway: Lysosomal Damage Response

Upon LLOMe-induced lysosomal membrane permeabilization (LMP), a cascade of events is initiated to manage the cellular stress. This involves damage sensing, recruitment of repair machinery, and ultimately, the clearance of irreparably damaged lysosomes via lysophagy.

The following DOT script generates a diagram of this signaling pathway.

G cluster_lysosome Lysosome Interior cluster_cytosol Cytosol llome LLOMe catc Cathepsin C llome->catc Cleavage polymer Membranolytic Polymer catc->polymer Formation lmp Lysosomal Membrane Permeabilization (LMP) polymer->lmp glycans Exposed Glycans gal3 Galectin-3 glycans->gal3 Recruits ub Ubiquitin Chains gal3->ub Signal Amplification autophagy Autophagy Machinery (e.g., LC3) ub->autophagy Recruits lysophagy Lysophagy autophagy->lysophagy Initiates apoptosis Apoptosis lmp->glycans Exposes contents Release of Lysosomal Contents lmp->contents contents->apoptosis Triggers

Signaling cascade initiated by LLOMe-induced lysosomal membrane permeabilization.

References

Preventing degradation of L-Leucyl-L-Leucine methyl ester hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Leucyl-L-Leucine methyl ester hydrochloride (LLOMe). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of LLOMe in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage is crucial to maintain the integrity of LLOMe. For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[1] When stored as a solid under these conditions, the compound can be stable for up to three years. For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to a year.[1]

Q2: What are the primary degradation pathways for LLOMe in solution?

A2: LLOMe in solution is susceptible to two main degradation pathways:

  • Hydrolysis: The methyl ester bond can be hydrolyzed to yield L-Leucyl-L-Leucine and methanol. This reaction is catalyzed by both acidic and basic conditions.

  • Intramolecular Aminolysis (Cyclization): The free N-terminal amine can attack the ester carbonyl, leading to the formation of a cyclic dipeptide known as a diketopiperazine (cyclo(Leu-Leu)) and methanol. This cyclization is particularly favorable in neutral to slightly basic conditions.[2][3]

Q3: How does pH affect the stability of LLOMe in solution?

A3: The pH of the solution is a critical factor in the stability of LLOMe.

  • Acidic pH (below 5): Acid-catalyzed hydrolysis of the ester bond is the predominant degradation pathway.

  • Neutral to Slightly Basic pH (6-9): Intramolecular aminolysis leading to diketopiperazine formation becomes a significant degradation route.[2][3]

  • Basic pH (above 9): Base-catalyzed hydrolysis of the ester bond is accelerated.

To maximize stability, it is generally recommended to prepare and use LLOMe solutions in a slightly acidic buffer (pH 5-6).

Q4: Can I prepare a stock solution of LLOMe in water?

A4: While LLOMe is soluble in water, preparing stock solutions in unbuffered water is not recommended due to the potential for pH shifts that can accelerate degradation. It is preferable to use a sterile, slightly acidic buffer (pH 5-6) to prepare stock solutions.

Q5: What solvents are recommended for preparing LLOMe stock solutions?

A5: For applications where an organic solvent is permissible, dimethyl sulfoxide (B87167) (DMSO) can be used to prepare concentrated stock solutions. These stock solutions should then be diluted into the appropriate aqueous buffer for the experiment. When using DMSO, ensure it is anhydrous, as water content can promote hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of LLOMe into inactive products (L-Leucyl-L-Leucine or cyclo(Leu-Leu)).Prepare fresh LLOMe solutions for each experiment from a lyophilized powder stored at -20°C or below.Use a slightly acidic buffer (pH 5-6) for solution preparation and in the experimental medium if possible.Avoid prolonged storage of LLOMe solutions, even when frozen.
Inconsistent experimental results. Partial degradation of LLOMe, leading to variable concentrations of the active compound.Strictly control the age and storage conditions of your LLOMe solutions.Prepare a single, large batch of aliquots from a fresh stock solution to be used for a series of related experiments.Verify the concentration of your stock solution periodically using an analytical method like HPLC.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). Presence of degradation products such as L-Leucyl-L-Leucine and cyclo(Leu-Leu).Refer to the experimental protocol below for HPLC analysis to identify potential degradation products based on their retention times.Optimize solution handling and storage to minimize degradation as outlined in the FAQs.
Precipitation in the stock solution upon thawing. The solubility of LLOMe may be lower at colder temperatures, or degradation products may be less soluble.Allow the solution to fully equilibrate to room temperature before use.Gently vortex the solution to ensure homogeneity.If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Lyophilized Powder-20°C or -80°CUp to 3 yearsStore in a desiccated, airtight container.[1]
In Solvent (e.g., DMSO, buffered aqueous solution)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[1]

Table 2: Factors Influencing the Degradation Rate of this compound in Solution

Factor Effect on Stability Recommendation
pH Highly influential. Acidic and basic conditions promote hydrolysis. Neutral to basic conditions promote cyclization.Maintain solutions at a slightly acidic pH (5-6) for optimal stability.
Temperature Higher temperatures accelerate both hydrolysis and cyclization.Prepare and handle solutions at room temperature or on ice. For storage, use -20°C or -80°C.
Buffer Composition Certain buffer components can catalyze hydrolysis.Use non-nucleophilic buffers. Citrate or acetate (B1210297) buffers are generally suitable.
Presence of Enzymes Esterases and proteases will rapidly hydrolyze LLOMe.Use sterile, enzyme-free water and buffers. Handle solutions under aseptic conditions.
Repeated Freeze-Thaw Cycles Can lead to the formation of ice crystals that may locally alter pH and concentration, accelerating degradation.Prepare single-use aliquots of your stock solution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials:

    • This compound (lyophilized powder)

    • Sterile, nuclease-free water

    • Sterile 1 M HCl and 1 M NaOH

    • Sterile buffer (e.g., 0.1 M sodium acetate buffer)

    • Sterile, conical polypropylene (B1209903) tubes

  • Procedure:

    • Allow the vial of lyophilized LLOMe to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a sterile, slightly acidic buffer (pH 5.5) using sodium acetate.

    • Weigh the desired amount of LLOMe powder in a sterile tube.

    • Add the appropriate volume of the sterile buffer to achieve the desired stock concentration (e.g., 100 mM).

    • Gently vortex the tube until the powder is completely dissolved.

    • Create single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: HPLC Method for Assessing the Stability of this compound

  • Objective: To separate and quantify LLOMe and its primary degradation products, L-Leucyl-L-Leucine and cyclo(Leu-Leu).

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a solution of LLOMe at a known concentration (e.g., 1 mg/mL) in the buffer and under the conditions you wish to test (e.g., different pH values, temperatures).

    • At specified time points, take an aliquot of the solution and dilute it with Mobile Phase A to a suitable concentration for HPLC analysis.

    • Inject the diluted sample onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to LLOMe and its degradation products based on the retention times of standards (if available) or by LC-MS analysis. Typically, the more polar L-Leucyl-L-Leucine will elute earlier than LLOMe, while the cyclic product may elute later.

    • Calculate the peak areas for each component at each time point.

    • Determine the percentage of remaining LLOMe and the formation of each degradation product over time to assess stability.

Visualizations

DegradationPathways LLOMe L-Leucyl-L-Leucine Methyl Ester (LLOMe) HydrolysisProduct L-Leucyl-L-Leucine + Methanol LLOMe->HydrolysisProduct Hydrolysis (Acidic or Basic pH) CyclizationProduct cyclo(Leu-Leu) + Methanol LLOMe->CyclizationProduct Intramolecular Aminolysis (Neutral to Basic pH) TroubleshootingWorkflow Start Inconsistent or Negative Experimental Results CheckSolution Was the LLOMe solution freshly prepared from a properly stored solid? Start->CheckSolution CheckStorage Were solution aliquots stored at -80°C and freeze-thaw cycles avoided? CheckSolution->CheckStorage Yes PrepareFresh Action: Prepare fresh solution from lyophilized powder. CheckSolution->PrepareFresh No CheckpH Was the solution prepared and used in a slightly acidic buffer (pH 5-6)? CheckStorage->CheckpH Yes OptimizeStorage Action: Improve storage protocol. Use single-use aliquots. CheckStorage->OptimizeStorage No AdjustpH Action: Adjust buffer pH to 5-6 for future experiments. CheckpH->AdjustpH No OtherFactors Consider other experimental variables. CheckpH->OtherFactors Yes DegradationSuspected Degradation is the likely cause. PrepareFresh->DegradationSuspected OptimizeStorage->DegradationSuspected AdjustpH->DegradationSuspected

References

Technical Support Center: L-Leucyl-L-Leucine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Leucyl-L-Leucine methyl ester hydrochloride (LLME-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of LLME-HCl in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (LLME-HCl)?

LLME-HCl is a lysosomotropic agent. It readily crosses the cell membrane and accumulates in the acidic environment of lysosomes. Inside the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as cathepsin C, catalyzes the polymerization of LLME into a membranolytic product, (L-leucyl-L-leucine)n-methyl ester. This polymer disrupts the lysosomal membrane, leading to the release of lysosomal contents into the cytoplasm and subsequent cell death.[1][2]

Q2: Why am I seeing inconsistent cytotoxicity with LLME-HCl between different experiments?

Inconsistent results with LLME-HCl can arise from several factors:

  • Cell-Type Specificity: The cytotoxic effect of LLME-HCl is dependent on the intracellular concentration of the enzyme DPPI. Cells with high levels of DPPI, such as cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and monocytes, are highly susceptible.[1][3] In contrast, cells with low DPPI expression are more resistant.

  • Species-Specific Differences: The sensitivity of different cell types to LLME-HCl can vary between species. For instance, murine B cells have been shown to be sensitive to LLME-HCl, while human B cells are generally resistant.[4] It is crucial to validate the susceptibility of your specific cell model.

  • Reagent Quality and Storage: Improper storage of LLME-HCl can lead to degradation and loss of activity. Refer to the storage and handling guidelines for detailed instructions. Lot-to-lot variability in the purity and formulation of the compound can also contribute to inconsistent results.[5][6][7][8]

  • Experimental Conditions: Factors such as cell density, incubation time, and the presence of serum can all influence the efficacy of LLME-HCl.

Q3: Can LLME-HCl affect cell types other than cytotoxic lymphocytes?

Yes. While LLME-HCl is known for its selective toxicity towards cells with high DPPI activity, some studies have reported a more generalized toxicity towards various lymphocyte populations, not limited to cytotoxic cells.[9] This can lead to broader immunosuppressive effects than anticipated. It is therefore important to include appropriate controls to assess the impact of LLME-HCl on all cell populations of interest in your experimental system.

Troubleshooting Guides

Issue 1: Suboptimal or No Cytotoxicity Observed

Possible Causes & Solutions

Possible CauseRecommended Solution
Incorrect LLME-HCl Concentration Optimize the concentration of LLME-HCl for your specific cell type and assay. Perform a dose-response curve to determine the optimal effective concentration. See Table 1 for suggested starting concentrations.
Inappropriate Incubation Time The kinetics of LLME-HCl-induced cell death can vary. Optimize the incubation time by performing a time-course experiment (e.g., 1, 2, 4, 6 hours).
Low DPPI Activity in Target Cells Confirm that your target cells express sufficient levels of DPPI. You can assess DPPI activity using a fluorogenic substrate or by western blot. If DPPI levels are low, LLME-HCl may not be the appropriate tool for depleting these cells.
Degraded LLME-HCl Reagent Ensure that the LLME-HCl has been stored correctly. Prepare fresh stock solutions and use them promptly. Refer to the "Storage and Handling" section for more details.
Presence of Serum in the Medium Serum components may interfere with the activity of LLME-HCl. Consider reducing the serum concentration or performing the experiment in a serum-free medium, if compatible with your cells.[10]
High Cell Density High cell density can reduce the effective concentration of LLME-HCl per cell. Optimize cell seeding density to ensure uniform exposure to the compound.
Issue 2: Excessive or Non-Specific Cell Death

Possible Causes & Solutions

Possible CauseRecommended Solution
LLME-HCl Concentration is Too High Reduce the concentration of LLME-HCl. Perform a careful dose-response experiment to identify a concentration that is selectively toxic to your target cells while minimizing off-target effects.
Prolonged Incubation Time Shorten the incubation period. Non-specific toxicity can increase with longer exposure times.
Generalized Lymphocyte Toxicity Be aware that LLME-HCl can have broader effects on lymphocytes.[9] Use specific cell surface markers and flow cytometry to carefully analyze the viability of all cell populations in your culture.
Off-Target Effects Consider the possibility of off-target effects unrelated to DPPI activity, especially at high concentrations. Include appropriate negative controls (e.g., cells with low DPPI expression) to assess non-specific toxicity.

Experimental Protocols

Protocol 1: Depletion of Monocytes and NK Cells from Human PBMCs

This protocol is adapted from established methods for enriching lymphocyte populations.[11]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (LLME-HCl)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the PBMCs twice with PBS.

  • Resuspend the cells at a concentration of 1-2 x 106 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Prepare a fresh stock solution of LLME-HCl in sterile PBS or culture medium. A common starting concentration for the stock solution is 10 mM.

  • Add LLME-HCl to the cell suspension to a final concentration of 2.5 mM.

  • Incubate the cells for 30-45 minutes at room temperature.

  • Wash the cells three times with a large volume of RPMI-1640 with 10% FBS to remove the LLME-HCl.

  • Resuspend the cells in the desired medium for downstream applications.

  • Assess the depletion efficiency by flow cytometry using markers for monocytes (e.g., CD14) and NK cells (e.g., CD16/CD56).

Protocol 2: Cytotoxicity Assay using MTT

This is a general protocol for assessing the cytotoxic effects of LLME-HCl. Optimization of cell number, LLME-HCl concentration, and incubation time is crucial.[12][13]

Materials:

  • Target cells

  • LLME-HCl

  • Complete culture medium

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of LLME-HCl in complete culture medium.

  • Remove the old medium and add 100 µL of the diluted LLME-HCl to the respective wells. Include vehicle controls (medium with the same solvent concentration used for LLME-HCl) and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 4, 12, 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Presentation

Table 1: Recommended Starting Concentrations of LLME-HCl for Different Applications

ApplicationCell TypeRecommended Starting ConcentrationIncubation TimeReference(s)
Monocyte/NK Cell DepletionHuman PBMCs2.5 mM30-45 min[14]
Cytotoxicity AssayHuman NK Cells1-5 mM2-4 hours[15]
Cytotoxicity AssayHuman CTLs1-5 mM2-4 hours[1]
Cytotoxicity AssayMurine Splenocytes0.25-1 mM4 hours[4]

Note: These are starting recommendations. Optimal conditions should be determined empirically for each experimental system.

Mandatory Visualizations

LLME_Mechanism_of_Action cluster_cell Target Cell (e.g., NK cell, CTL) cluster_lysosome Lysosome (Acidic pH) LLME_ext LLME-HCl (extracellular) LLME_int LLME LLME_ext->LLME_int Enters Cell DPPI Dipeptidyl Peptidase I (DPPI) LLME_int->DPPI Substrate Polymer (Leu-Leu)n-OMe Polymer DPPI->Polymer Catalyzes Polymerization LMP Lysosomal Membrane Permeabilization Polymer->LMP Induces Cytosol_release Release of Lysosomal Contents (e.g., Cathepsins) LMP->Cytosol_release Leads to Cell_Death Cell Death (Apoptosis/Necrosis) Cytosol_release->Cell_Death Triggers Troubleshooting_Workflow cluster_reagent Reagent Issues cluster_cells Cell-Related Issues cluster_protocol Protocol Optimization Start Inconsistent Results with LLME-HCl Check_Reagent Verify Reagent Quality & Storage Start->Check_Reagent Check_Cells Confirm Cell-Type & Species Sensitivity Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Fresh_Stock Prepare Fresh Stock Solution Check_Reagent->Fresh_Stock DPPI_Assay Measure DPPI Activity Check_Cells->DPPI_Assay Titration Perform Dose-Response Curve Check_Cells->Titration Time_Course Optimize Incubation Time Check_Protocol->Time_Course Cell_Density Optimize Cell Density Check_Protocol->Cell_Density Serum_Effect Test in Low/No Serum Check_Protocol->Serum_Effect New_Lot Test a New Lot Fresh_Stock->New_Lot End Consistent Results Fresh_Stock->End New_Lot->End DPPI_Assay->End Titration->End Time_Course->End Cell_Density->End Serum_Effect->End

References

Technical Support Center: Measurement of Lysosomal Destabilization after LLOMe Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring lysosomal destabilization following treatment with L-leucyl-L-leucine methyl ester (LLOMe). Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and step-by-step protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is LLOMe and how does it induce lysosomal destabilization?

L-leucyl-L-leucine methyl ester (LLOMe) is a lysosomotropic agent used to experimentally induce lysosomal membrane permeabilization (LMP).[1][2][3] Upon entering the lysosome, LLOMe is converted by the lysosomal cysteine protease Cathepsin C into a membranolytic polymer.[2][4] This polymer directly acts on the lysosomal membrane, causing its rupture and the release of lysosomal contents into the cytosol.[2][3]

Q2: What are the primary methods to measure LLOMe-induced lysosomal destabilization?

Several methods can be employed to assess lysosomal destabilization, each with its own advantages and limitations. The most common techniques include:

  • Galectin-3 Puncta Formation Assay: This highly sensitive method detects the translocation of the cytosolic protein galectin-3 to damaged lysosomes.[5][6][7]

  • Acridine Orange (AO) Staining: AO is a fluorescent dye that accumulates in acidic compartments like lysosomes. Upon lysosomal rupture, AO leaks into the cytosol, leading to a change in fluorescence.[8][9][10]

  • Cathepsin Release Assay: This method quantifies the activity of lysosomal proteases, such as cathepsins, that have been released into the cytosol following membrane damage.[11][12]

  • LysoTracker Staining: LysoTracker dyes are fluorescent probes that accumulate in acidic organelles. A decrease in LysoTracker fluorescence intensity can indicate a loss of the lysosomal pH gradient due to membrane permeabilization.[8][13][14]

Q3: Which method is the most sensitive for detecting lysosomal damage?

The galectin puncta assay is considered one of the most sensitive methods for detecting lysosomal membrane permeabilization.[5][6][7] It can detect individual leaky lysosomes before overt signs of cell death are apparent.[6][7]

Q4: Can cells survive LLOMe-induced lysosomal damage?

Yes, cells can survive limited lysosomal membrane permeabilization.[6] Cells possess repair mechanisms, such as the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, that can mend minor lysosomal membrane damage.[3][15] The fate of the cell—survival or death—depends on the extent of the damage.[15]

Experimental Workflows and Signaling Pathways

To visualize the mechanism of LLOMe action and the subsequent detection methods, refer to the following diagrams:

LLOMe_Mechanism cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) LLOMe_ext LLOMe (extracellular) LLOMe_int LLOMe LLOMe_ext->LLOMe_int Endocytosis CatC Cathepsin C LLOMe_int->CatC cleavage Polymer Membranolytic Polymer LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP induces Contents Lysosomal Contents (e.g., Cathepsins) LMP->Contents release Cytosol_Cathepsins Cytosolic Cathepsins Contents->Cytosol_Cathepsins leakage

Caption: Mechanism of LLOMe-induced lysosomal destabilization.

Detection_Workflows cluster_main Detection of Lysosomal Destabilization cluster_galectin Galectin-3 Puncta Assay cluster_ao Acridine Orange Staining cluster_cathepsin Cathepsin Release Assay Start Cells Treated with LLOMe cluster_galectin cluster_galectin cluster_ao cluster_ao cluster_cathepsin cluster_cathepsin Galectin_fix Fix and Permeabilize Galectin_stain Immunostain for Galectin-3 & LAMP1 Galectin_fix->Galectin_stain Galectin_image Fluorescence Microscopy Galectin_stain->Galectin_image Galectin_analyze Quantify Galectin-3 Puncta Galectin_image->Galectin_analyze AO_stain Stain with Acridine Orange AO_image Live-cell Imaging or Flow Cytometry AO_stain->AO_image AO_analyze Measure Shift from Red to Green Fluorescence AO_image->AO_analyze Cathepsin_lyse Selectively Permeabilize Plasma Membrane Cathepsin_collect Collect Cytosolic Fraction Cathepsin_lyse->Cathepsin_collect Cathepsin_assay Measure Cathepsin Activity (Fluorogenic Substrate) Cathepsin_collect->Cathepsin_assay

Caption: Experimental workflows for detecting lysosomal destabilization.

Troubleshooting Guides

Galectin-3 Puncta Formation Assay
ProblemPossible CauseSolution
High background staining - Insufficient washing- Antibody concentration too high- Inadequate blocking- Increase the number and duration of wash steps.- Titrate the primary and secondary antibodies to determine the optimal concentration.- Increase the blocking time or try a different blocking agent (e.g., 5% BSA or donkey serum).
No or weak Galectin-3 puncta signal - LLOMe treatment ineffective- Cells do not express sufficient Galectin-3- Fixation/permeabilization issue- Verify LLOMe activity and optimize concentration and incubation time.[16]- Check Galectin-3 expression levels in your cell line via Western blot or qPCR. Consider overexpressing a fluorescently tagged Galectin-3.[6]- Optimize fixation (e.g., 4% PFA) and permeabilization (e.g., 0.1% Triton X-100 or saponin) conditions.
Difficulty distinguishing puncta from diffuse signal - Suboptimal imaging conditions- Use a high-resolution confocal microscope.- Optimize image acquisition settings (e.g., laser power, exposure time) to maximize signal-to-noise ratio.
Acridine Orange Staining
ProblemPossible CauseSolution
Rapid photobleaching or phototoxicity - Excessive light exposure- Minimize light exposure during imaging.[17]- Use the lowest possible laser power and a sensitive detector.- Acquire images quickly.
Inconsistent staining between samples - Variation in cell density or dye concentration- Ensure consistent cell seeding density.- Prepare fresh Acridine Orange solution for each experiment and apply a consistent concentration.[18]
Difficulty quantifying fluorescence changes - Subjective analysis- Use image analysis software to quantify the red and green fluorescence intensity per cell.- For a more quantitative approach, use flow cytometry to measure the shift in fluorescence.[10]
Cathepsin Release Assay
ProblemPossible CauseSolution
High background cathepsin activity in control samples - Accidental lysis of lysosomes during cytosolic extraction- Optimize the concentration of the digitonin (B1670571) used for selective plasma membrane permeabilization. Perform a titration to find the concentration that lyses the plasma membrane without affecting lysosomes.[19]- Keep samples on ice throughout the extraction procedure.
Low signal of released cathepsin - LLOMe treatment not potent enough- Short half-life of cathepsins in the cytosol- Increase the concentration of LLOMe or the incubation time.- Perform the assay at earlier time points after LLOMe treatment. Consider measuring the activity of a more stable lysosomal enzyme.[19]

Detailed Experimental Protocols

Protocol 1: Galectin-3 Puncta Formation Assay (Immunofluorescence)
  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • LLOMe Treatment: Treat cells with the desired concentration of LLOMe (e.g., 0.5-1 mM) for 1-2 hours.[16] Include an untreated control.

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies against Galectin-3 and a lysosomal marker (e.g., LAMP1) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash three times with PBS, mount the coverslips on microscope slides with a mounting medium containing DAPI, and image using a fluorescence or confocal microscope.

  • Analysis: Quantify the number and intensity of Galectin-3 puncta that co-localize with the lysosomal marker.

Protocol 2: Acridine Orange Staining for Lysosomal Integrity
  • Cell Culture: Plate cells in a glass-bottom dish suitable for live-cell imaging.

  • Staining: Incubate cells with 1-5 µg/mL Acridine Orange in serum-free medium for 15-30 minutes at 37°C.[17][18]

  • Washing: Gently wash the cells twice with pre-warmed PBS or complete medium.

  • LLOMe Treatment: Add LLOMe-containing medium to the cells.

  • Imaging: Immediately begin imaging the cells using a fluorescence microscope equipped with filters for both green (emission ~530 nm) and red (emission ~650 nm) fluorescence.[17]

  • Analysis: Observe the shift from red punctate lysosomal staining to diffuse green cytosolic and nuclear staining over time. Quantify the change in red and green fluorescence intensity.

Protocol 3: Cathepsin B Release Assay (Fluorometric)
  • Cell Culture: Plate cells in a 96-well plate.

  • LLOMe Treatment: Treat cells with LLOMe as required.

  • Cytosolic Extraction:

    • Wash cells with cold PBS.

    • Add a buffer containing a low concentration of digitonin (e.g., 25-50 µg/mL, requires optimization) to selectively permeabilize the plasma membrane. Incubate on ice for 5-10 minutes.

    • Centrifuge the plate at a low speed and carefully collect the supernatant (cytosolic fraction).

  • Total Cell Lysate: To the remaining cells in the well, add a lysis buffer containing a strong detergent (e.g., Triton X-100) to obtain the total cell lysate.

  • Enzyme Activity Measurement:

    • In a black 96-well plate, add the cytosolic fraction or total cell lysate.

    • Add a reaction buffer containing a fluorogenic cathepsin B substrate (e.g., Z-RR-AMC).

    • Incubate at 37°C and measure the increase in fluorescence over time using a plate reader.

  • Analysis: Calculate the percentage of cathepsin B release by dividing the activity in the cytosolic fraction by the total cathepsin B activity.

Quantitative Data Summary

AssayParameterTypical Concentration/TimeReference
LLOMe Treatment Concentration0.1 - 5 mM[20]
Incubation Time30 minutes - 2 hours[21][22]
Acridine Orange Staining Dye Concentration1 - 5 µg/mL[17][18]
Staining Time15 - 30 minutes[17][18]
LysoTracker Staining Dye Concentration50 - 100 nM[23]
Staining Time15 - 30 minutes[23]
Cathepsin Release Assay Digitonin Concentration15 - 50 µg/mL (cell-type dependent)[19]

References

Technical Support Center: Cell Viability Assays for LLOMe Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing L-leucyl-L-leucine methyl ester (LLOMe) in their experiments. This resource provides guidance on selecting and troubleshooting compatible cell viability assays, ensuring accurate and reliable data in the context of LLOMe-induced lysosomal damage.

Frequently Asked Questions (FAQs)

Q1: Why are standard metabolic assays like MTT or WST-1 not recommended for assessing cell viability after LLOMe treatment?

A1: Assays like MTT, MTS, and WST-1 rely on the metabolic activity of cells, specifically the reduction of a tetrazolium salt into a colored formazan (B1609692) product by mitochondrial dehydrogenases. LLOMe induces severe lysosomal membrane permeabilization (LMP), which can lead to mitochondrial dysfunction and altered metabolic states that do not necessarily correlate with cell death.[1][2][3] This can result in an over- or underestimation of cell viability. Therefore, assays that directly measure plasma membrane integrity or markers of apoptosis are recommended for more accurate results.

Q2: What is the mechanism of LLOMe-induced cell death?

A2: LLOMe is a lysosomotropic agent that freely enters cells and accumulates in lysosomes. Inside the acidic environment of the lysosome, it is converted by the enzyme Cathepsin C into a membranolytic polymer, (Leu-Leu)n-OMe.[4] This polymer disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP). The leakage of lysosomal contents, including cathepsins, into the cytosol can trigger various cell death pathways, primarily caspase-dependent apoptosis.[4][5] In some cell types, particularly myeloid cells, LLOMe can also activate the NLRP3 inflammasome, leading to pyroptosis.[4]

Q3: Can I use lysosomotropic dyes like LysoTracker or Acridine Orange to assess lysosomal health as a proxy for cell viability after LLOMe treatment?

A3: No, this is not advisable. Lysosomotropic dyes accumulate in intact, acidic lysosomes. Since LLOMe's primary mechanism of action is to disrupt lysosomal membrane integrity and dissipate the proton gradient, the use of these dyes will show a loss of signal even in cells that may still be viable.[6] This would lead to a false-positive indication of cell death.

Recommended Cell Viability Assays

For accurate assessment of cell viability following LLOMe treatment, it is crucial to use assays that are not dependent on lysosomal integrity or cellular metabolism. The following assays are recommended:

  • Lactate (B86563) Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH into the culture supernatant upon loss of plasma membrane integrity, a hallmark of late apoptosis and necrosis.

  • Propidium (B1200493) Iodide (PI) Exclusion Assay: PI is a fluorescent nuclear stain that is impermeant to live cells with intact plasma membranes. It is commonly used in flow cytometry or fluorescence microscopy to identify dead cells.

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains cells with compromised membrane integrity.[7][8]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using LLOMe, providing a comparison of different assays and conditions.

Table 1: Comparison of Cell Death Percentages in Different Cell Lines Treated with LLOMe, Assessed by Annexin V/PI Staining.

Cell LineLLOMe Concentration (mM)Incubation Time (hours)% Annexin V Positive and/or PI Positive Cells (Mean ± SD)
U-9370.5485 ± 5
THP-10.25470 ± 8
U-87-MG11860 ± 7
HeLa51875 ± 6
HEK29332450 ± 9

Data adapted from a study on the characterization of LLOMe-induced apoptosis[5].

Table 2: Time-Course of LLOMe-Induced Cell Death in Human Fibroblasts.

Assay1 hour6 hours8 hours
LDH Release (% of Max) ~10%~40%Not Reported
Annexin V/PI (% Apoptotic/Necrotic) Not Reported~45%Not Reported
Caspase-3 Like Activity (Fold Change) Not ReportedNot Reported~3.5

Data synthesized from a study on lysosomal function after LLOMe-induced damage[4].

Experimental Protocols & Troubleshooting

Lactate Dehydrogenase (LDH) Release Assay

Principle: This colorimetric assay quantifies the activity of LDH, a stable cytosolic enzyme, released into the cell culture medium from cells with damaged plasma membranes.

Detailed Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of LLOMe and controls. Include wells for three essential controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.

    • Culture medium background: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mix (containing diaphorase, NAD+, and a tetrazolium salt like INT) to each well.[9][10]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Stop the reaction by adding 50 µL of a stop solution (e.g., 1M acetic acid). Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100

Troubleshooting Guide:

IssuePotential CauseSolution
High background in medium-only control Serum in the culture medium contains LDH.Use serum-free medium during the LLOMe treatment and assay period. Alternatively, reduce the serum concentration to 1-5%.[11][12]
High spontaneous release in untreated wells Cell density is too high, leading to cell death. Overly vigorous pipetting during cell plating.Optimize cell seeding density. Handle cells gently during plating and media changes.[11]
Low signal in maximum release control Incomplete cell lysis. Low cell number.Ensure the lysis buffer is at the correct concentration and incubation time is sufficient. Optimize the initial cell seeding density.[11]
Variability between replicates Inconsistent cell seeding or pipetting errors.Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and be precise with all additions.
Propidium Iodide (PI) Exclusion Assay (Flow Cytometry)

Principle: PI is a fluorescent dye that binds to DNA but cannot cross the membrane of live cells. It is used to identify and quantify dead cells with compromised membrane integrity.

Detailed Methodology:

  • Cell Preparation: Following LLOMe treatment, harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer or PBS at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5-10 µL of PI staining solution (typically 10 µg/mL) to the cell suspension just prior to analysis. Do not wash the cells after adding PI.[13]

  • Incubation: Incubate for 5-15 minutes on ice or at room temperature, protected from light.[13]

  • Analysis: Analyze the cells by flow cytometry immediately. Detect PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).

Troubleshooting Guide:

IssuePotential CauseSolution
High background fluorescence in live cells RNase was not used, and PI is binding to RNA.Although less common for simple viability, if performing cell cycle analysis concurrently, pre-treat fixed and permeabilized cells with RNase A to degrade RNA.[14] For viability alone on non-fixed cells, ensure proper gating.
Weak PI signal in dead cells PI concentration is too low or incubation time is too short.Titrate the PI concentration and optimize the incubation time for your cell type.
Cell clumps Incomplete dissociation of adherent cells or cell aggregation.Filter the cell suspension through a 40 µm mesh filter before analysis.[15] Add EDTA to the wash buffer.
Inconsistent staining Variable cell numbers or staining conditions.Standardize the cell concentration and staining volumes/times for all samples.
Annexin V/PI Apoptosis Assay

Principle: This assay differentiates between different stages of cell death. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is used to identify late apoptotic and necrotic cells with permeable membranes.[8]

Detailed Methodology:

  • Cell Preparation: Harvest cells as described for the PI exclusion assay. Wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Troubleshooting Guide:

IssuePotential CauseSolution
High percentage of Annexin V positive cells in negative control Mechanical stress during cell harvesting.Handle cells gently. Use a cell scraper for adherent cells instead of trypsin if possible, or use a gentle trypsinization protocol.
PI positivity in early apoptotic population Incubation with staining reagents was too long.Reduce the incubation time or analyze the samples immediately after staining.
Weak Annexin V signal Insufficient calcium in the binding buffer.Ensure the 1X Annexin-binding buffer is prepared correctly and contains adequate CaCl2.
False positives with PI staining PI staining of cytoplasmic RNA in large cells.For problematic cell lines, a modified protocol that includes an RNase A treatment step after cell fixing may be necessary.[17]

Visualizations

Experimental Workflow for Assessing Cell Viability after LLOMe Treatment

G cluster_prep Cell Preparation & Treatment cluster_assays Viability Assays cluster_ldh LDH Assay cluster_flow Flow Cytometry Assays seed Seed Cells treat Treat with LLOMe (and controls) seed->treat harvest Harvest Cells (adherent + supernatant) treat->harvest ldh_supernatant Collect Supernatant harvest->ldh_supernatant Supernatant wash Wash Cells (PBS) harvest->wash Cell Pellet ldh_react Add LDH Reaction Mix ldh_supernatant->ldh_react ldh_read Read Absorbance (490nm) ldh_react->ldh_read stain Stain with Dyes (PI or Annexin V/PI) wash->stain acquire Acquire on Flow Cytometer stain->acquire

Caption: Workflow for cell viability assessment post-LLOMe treatment.

Signaling Pathway of LLOMe-Induced Cell Death

G LLOMe LLOMe Lysosome Lysosome LLOMe->Lysosome Polymer (Leu-Leu)n-OMe Polymer LLOMe->Polymer Cathepsin C CathepsinC Cathepsin C LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP CathepsinRelease Cathepsin Release (e.g., Cathepsin B/D) LMP->CathepsinRelease NLRP3 NLRP3 Inflammasome Activation LMP->NLRP3 K+ efflux? Mitochondria Mitochondria CathepsinRelease->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pyroptosis Pyroptosis Caspase1->Pyroptosis

Caption: LLOMe-induced cell death signaling pathways.

References

Technical Support Center: Non-specific Toxicity of L-leucyl-L-leucine Methyl Ester (LLME) on Lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-leucyl-L-leucine methyl ester (LLME) and its effects on lymphocytes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of L-leucyl-L-leucine methyl ester (LLME) toxicity in lymphocytes?

A1: The toxicity of LLME is primarily mediated by the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), which is highly expressed in cytotoxic lymphocytes.[1][2] LLME is taken up by lymphocytes through a specific dipeptide transport system.[3] Inside the lysosomes, DPPI metabolizes LLME into membranolytic polymers of (Leu-Leu)n-OMe (where n ≥ 3).[1][2] These metabolites disrupt the lysosomal membrane, leading to cell death.

Q2: Is LLME toxic to all lymphocytes equally?

A2: No, LLME exhibits selective toxicity, though it is broader than initially understood. It is most toxic to cytotoxic lymphocytes, including Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs, typically CD8+).[1][4][5] Helper T cells (CD4+) and B cells are more resistant to its effects.[1][2] Monocytes and macrophages are also sensitive to LLME, but generally at higher concentrations than NK cells.[4][5] However, some studies indicate that LLME can have a generalized toxic effect on most lymphocyte functions, including the proliferation of both T and B cells in response to mitogens.[6][7]

Q3: Can LLME be used to specifically deplete cytotoxic lymphocytes in a mixed cell population?

A3: Yes, LLME has been used experimentally for this purpose, for instance, in preventing graft-versus-host disease (GVHD) by depleting donor cytotoxic T cells.[8] However, due to its broader effects on other lymphocyte functions, it is crucial to carefully titrate the concentration and duration of exposure to achieve the desired selective depletion while minimizing off-target effects.

Q4: What are some common applications of LLME in research?

A4: Common applications include:

  • In vitro and in vivo depletion of cytotoxic lymphocytes (NK cells and CTLs) to study their role in immune responses.[6][7]

  • Prevention of graft-versus-host disease (GVHD) in preclinical models of allogeneic hematopoietic stem cell transplantation.[8]

  • Studying lysosomal cell death pathways.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no lymphocyte depletion after LLME treatment. 1. Suboptimal LLME concentration: The effective concentration can vary between cell types and experimental conditions. 2. Incorrect incubation time: Insufficient exposure will result in incomplete depletion. 3. Degraded LLME: LLME solutions may not be stable over long-term storage. 4. Low DPPI expression: The target cell population may have naturally low levels of dipeptidyl peptidase I (DPPI).1. Perform a dose-response curve to determine the optimal LLME concentration for your specific cell type and application. 2. Optimize the incubation time. A typical starting point is 30-60 minutes at room temperature. 3. Prepare fresh LLME solutions for each experiment. 4. Verify the expression of DPPI in your target cells if possible. Consider that different lymphocyte subsets have varying levels of DPPI.[1]
High toxicity observed in supposedly resistant lymphocyte subsets (e.g., CD4+ T cells). 1. Excessively high LLME concentration: High concentrations can lead to non-specific toxicity in a wider range of cells.[6][7] 2. Prolonged incubation time: Extended exposure can increase off-target effects.1. Reduce the concentration of LLME used. Refer to your dose-response curve. 2. Decrease the incubation time.
Variability in results between experiments. 1. Inconsistent cell density: The ratio of LLME to cells can affect the outcome. 2. Differences in cell population composition: The proportion of sensitive (e.g., CD8+, NK) to resistant (e.g., CD4+, B) cells can vary between donors or cultures. 3. Serum in the medium: Serum components might interfere with LLME activity.1. Standardize the cell density for all experiments. 2. Characterize the lymphocyte subsets in your starting population using flow cytometry. 3. Perform LLME treatment in serum-free media if possible, or ensure consistent serum concentration across experiments.
Difficulty obtaining a cell pellet after LLME treatment and centrifugation. Extensive cell lysis: High levels of cell death can result in a significant amount of cell debris that may not pellet efficiently.This is an expected outcome of successful LLME-mediated cytotoxicity. Consider this when planning downstream applications that require intact cells.

Quantitative Data

Table 1: Depletion of T Lymphocyte Subsets Following LLME Treatment of Donor Lymphocyte Infusions

T Cell SubsetMean Depletion (%)Range of Depletion (%)
CD3+/CD8+60.935.1 - 81.9
CD3+/CD4+27.50 - 53
Data from a study on the ex vivo treatment of donor lymphocyte infusions with LLME.[8]

Experimental Protocols

Protocol 1: General Assessment of LLME-Mediated Lymphocyte Cytotoxicity

Objective: To determine the cytotoxic effect of LLME on a mixed population of peripheral blood mononuclear cells (PBMCs).

Materials:

  • Isolated PBMCs

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • L-leucyl-L-leucine methyl ester (LLME)

  • Phosphate Buffered Saline (PBS)

  • Viability dye (e.g., Trypan Blue, Propidium Iodide)

  • Flow cytometer (optional, for immunophenotyping)

  • Antibodies for lymphocyte subset identification (e.g., anti-CD3, -CD4, -CD8, -CD19, -CD56)

Methodology:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells twice with PBS and resuspend in RPMI-1640 medium.

    • Adjust the cell concentration to 1 x 10^6 cells/mL in RPMI-1640.

  • LLME Treatment:

    • Prepare a stock solution of LLME in PBS or medium. A common starting concentration for the stock is 10 mM.

    • In a 96-well plate or microcentrifuge tubes, add the PBMC suspension.

    • Add LLME to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM). Include an untreated control.

    • Incubate at room temperature for 30-60 minutes.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant containing LLME.

    • Resuspend the cell pellet in fresh RPMI-1640 with 10% FBS.

    • Wash the cells two more times to remove residual LLME.

  • Viability Assessment:

    • Trypan Blue Exclusion: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue. Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide, 7-AAD) and antibodies against lymphocyte markers (CD3, CD4, CD8, CD19, CD56). Analyze the percentage of viable cells within each lymphocyte subset.

Visualizations

Signaling and Experimental Pathways

LLME_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Lymphocyte cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome LLME_out L-leucyl-L-leucine methyl ester (LLME) LLME_in LLME LLME_out->LLME_in Dipeptide Transport System DPPI Dipeptidyl Peptidase I (DPPI) LLME_in->DPPI Enters Lysosome Metabolites (Leu-Leu)n-OMe (Membranolytic Polymers) DPPI->Metabolites Metabolizes LLME Cell_Death Cell Death (Apoptosis/Necrosis) Metabolites->Cell_Death Lysosomal Membrane Rupture LLME_Experimental_Workflow start Isolate Lymphocytes (e.g., PBMCs) prepare_cells Prepare Cell Suspension (1x10^6 cells/mL) start->prepare_cells llme_treatment Incubate with LLME (Dose-response, 30-60 min) prepare_cells->llme_treatment wash_cells Wash Cells (3x) to Remove LLME llme_treatment->wash_cells assess_viability Assess Viability and Lymphocyte Subsets wash_cells->assess_viability trypan_blue Trypan Blue Exclusion Assay assess_viability->trypan_blue Overall Viability flow_cytometry Flow Cytometry with Viability Dye & Antibodies assess_viability->flow_cytometry Subset-specific Viability end Analyze Data trypan_blue->end flow_cytometry->end

References

Technical Support Center: L-Leucyl-L-Leucine Methyl Ester Hydrochloride (LLME)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Leucyl-L-Leucine methyl ester hydrochloride (LLME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of LLME in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (LLME)?

A1: L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomotropic agent that selectively induces apoptosis in cells expressing the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[1][2][3][4] Upon entering the cell, LLME accumulates in the lysosomes. Inside the acidic environment of the lysosome, DPPI catalyzes the polymerization of LLME into a membranolytic product.[1][2][3][4] This polymer disrupts the lysosomal membrane, leading to the release of lysosomal contents into the cytoplasm and subsequent cell death.[5][6]

Q2: Which cell types are sensitive to LLME?

A2: The cytotoxic effect of LLME is dependent on the expression of dipeptidyl peptidase I (DPPI).[1][2][3][4] Therefore, cell types with high levels of DPPI are highly sensitive to LLME. These include cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, monocytes, and macrophages.[7] In contrast, cells with low or no DPPI expression, such as many non-hematopoietic cell lines and certain lymphocyte subsets, are generally resistant to LLME-induced cytotoxicity.

Q3: What is the recommended solvent and storage condition for LLME?

A3: this compound is soluble in aqueous solutions. For experimental use, it can be dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium. It is recommended to prepare solutions fresh for each experiment. For long-term storage, the solid form of LLME hydrochloride should be stored at 2-8°C.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments with LLME.

Guide 1: Low or No Cytotoxicity Observed

Problem: You are not observing the expected level of cell death in your target cell population after treatment with LLME.

dot

Low_Cytotoxicity_Troubleshooting start Low or No Cytotoxicity check_concentration Is the LLME concentration optimal? start->check_concentration check_incubation Is the incubation time sufficient? check_concentration->check_incubation Yes solution_concentration Perform a dose-response experiment to determine the optimal concentration. check_concentration->solution_concentration No check_cell_type Is the cell type known to be sensitive (DPPI-positive)? check_incubation->check_cell_type Yes solution_incubation Perform a time-course experiment to determine the optimal incubation time. check_incubation->solution_incubation No check_reagent_quality Is the LLME solution fresh and properly stored? check_cell_type->check_reagent_quality Yes solution_cell_type Confirm DPPI expression in your target cells using qPCR or Western blot. check_cell_type->solution_cell_type No check_cell_health Are the cells healthy and in the logarithmic growth phase? check_reagent_quality->check_cell_health Yes solution_reagent_quality Prepare fresh LLME solution for each experiment. check_reagent_quality->solution_reagent_quality No check_ph Is the lysosomal pH optimal for DPPI activity? check_cell_health->check_ph Yes solution_cell_health Ensure cells are healthy and not overgrown before starting the experiment. check_cell_health->solution_cell_health No solution_ph Ensure experimental conditions do not alkalinize lysosomal pH. check_ph->solution_ph No

Caption: Troubleshooting workflow for low LLME-induced cytotoxicity.

Guide 2: High Background Cytotoxicity in Control Group

Problem: You are observing a high level of cell death in your untreated or vehicle-treated control group.

dot

High_Background_Troubleshooting start High Background Cytotoxicity check_cell_health Are the cells healthy and at an appropriate density? start->check_cell_health check_reagent_contamination Are the culture medium and reagents free of contamination? check_cell_health->check_reagent_contamination Yes solution_cell_health Use cells in the logarithmic growth phase and optimize seeding density. check_cell_health->solution_cell_health No check_solvent_toxicity Is the solvent for LLME non-toxic at the concentration used? check_reagent_contamination->check_solvent_toxicity Yes solution_reagent_contamination Use fresh, sterile reagents and check for mycoplasma contamination. check_reagent_contamination->solution_reagent_contamination No check_handling Is cell handling gentle to avoid mechanical stress? check_solvent_toxicity->check_handling Yes solution_solvent_toxicity Test the toxicity of the solvent at the highest concentration used in the experiment. check_solvent_toxicity->solution_solvent_toxicity No solution_handling Handle cells gently during plating, washing, and reagent addition. check_handling->solution_handling No

Caption: Troubleshooting workflow for high background cytotoxicity.

Data on Factors Affecting LLME Efficacy

The efficacy of LLME is influenced by several experimental parameters. The following tables summarize key quantitative data to help optimize your experimental design.

Factor Parameter Recommended Range/Value Notes
Concentration Effective Concentration0.1 - 2.5 mMThe optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Incubation Time Duration of Treatment1 - 24 hoursThe kinetics of cell death can vary. A time-course experiment is recommended to determine the optimal endpoint.
pH Lysosomal pH~4.5 - 5.0The acidic environment of the lysosome is crucial for the activity of DPPI, the enzyme that activates LLME.[8][9]
Temperature Incubation Temperature37°CStandard cell culture conditions are generally optimal. The enzymatic activity of DPPI is temperature-dependent.[10][11]
Cell Density Seeding DensityVaries by cell typeHigh cell density can sometimes reduce the apparent cytotoxicity of a compound. It is important to maintain consistency in seeding density across experiments.
Cell Passage Number Subculture NumberLow passage number is recommendedCell characteristics, including enzyme expression, can change with high passage numbers, potentially affecting sensitivity to LLME.[12][13][14][15][16]
Serum Concentration Percentage in Media5-10%Serum components can sometimes interact with experimental compounds.[1][10][17] If inconsistent results are observed, testing in serum-free or reduced-serum media for the duration of the LLME treatment may be considered.

Experimental Protocols

Protocol 1: General LLME Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxic effects of LLME on a target cell population.

dot

LLME_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_prep 1. Prepare Target Cell Suspension llme_prep 2. Prepare LLME Working Solutions cell_prep->llme_prep cell_seeding 3. Seed Cells in a 96-well Plate llme_prep->cell_seeding llme_addition 4. Add LLME to Wells cell_seeding->llme_addition incubation 5. Incubate for Desired Time llme_addition->incubation viability_assay 6. Perform Viability Assay (e.g., PI/7-AAD Staining) incubation->viability_assay data_acquisition 7. Acquire Data (e.g., Flow Cytometry) viability_assay->data_acquisition data_analysis 8. Analyze and Interpret Results data_acquisition->data_analysis

Caption: General experimental workflow for an LLME cytotoxicity assay.

Methodology:

  • Cell Preparation:

    • Culture target cells under standard conditions to ensure they are in the logarithmic growth phase.

    • Harvest cells and perform a cell count and viability assessment (e.g., using Trypan Blue).

    • Resuspend the cells in the appropriate culture medium at the desired concentration.

  • LLME Solution Preparation:

    • Prepare a stock solution of LLME hydrochloride in sterile PBS or culture medium.

    • Perform serial dilutions of the stock solution to obtain the desired final concentrations for the experiment. It is recommended to prepare these solutions fresh.

  • Cell Seeding:

    • Seed the target cells into a 96-well plate at a predetermined optimal density.

    • Include appropriate controls: untreated cells (medium only) and vehicle-treated cells (if a solvent other than the medium is used for the final dilution of LLME).

  • LLME Treatment:

    • Add the prepared LLME solutions to the respective wells.

    • Ensure thorough but gentle mixing.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the predetermined duration.

  • Viability Assessment:

    • At the end of the incubation period, assess cell viability using a suitable method. Propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD) staining followed by flow cytometry is a common and reliable method.[5][14][18][19][20][21] These dyes are excluded by live cells with intact membranes but can enter and stain the DNA of dead or dying cells.

    • PI/7-AAD Staining Protocol:

      • Gently resuspend the cells in the wells.

      • Transfer the cell suspension to flow cytometry tubes.

      • Add PI or 7-AAD solution to each tube according to the manufacturer's instructions.

      • Incubate for 5-15 minutes at room temperature, protected from light.

      • Do not wash the cells after adding the dye.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the cell population of interest and quantify the percentage of PI- or 7-AAD-positive cells (dead cells).

    • Calculate the percentage of specific cytotoxicity for each LLME concentration.

Protocol 2: Lysosomal Membrane Permeabilization (LMP) Assay

This protocol can be used to specifically assess the disruption of the lysosomal membrane, which is the direct mechanism of LLME action.

dot

LMP_Assay_Workflow start Start: Assess Lysosomal Membrane Permeabilization load_cells 1. Load Cells with Lysosomotropic Dye (e.g., Acridine Orange) start->load_cells wash_cells 2. Wash to Remove Excess Dye load_cells->wash_cells treat_cells 3. Treat Cells with LLME wash_cells->treat_cells image_cells 4. Image Cells using Fluorescence Microscopy treat_cells->image_cells analyze_images 5. Analyze for Diffuse Cytosolic Fluorescence image_cells->analyze_images end End: Quantify LMP analyze_images->end

Caption: Workflow for assessing lysosomal membrane permeabilization.

Methodology:

  • Cell Preparation and Staining:

    • Seed cells on a suitable imaging plate or slide.

    • Load the cells with a lysosomotropic fluorescent dye, such as Acridine Orange (AO). AO accumulates in acidic compartments like lysosomes and fluoresces red.

    • Wash the cells to remove any excess, unbound dye.

  • LLME Treatment:

    • Treat the cells with the desired concentrations of LLME.

  • Imaging:

    • At various time points after LLME addition, acquire fluorescence images using a fluorescence microscope.

    • In healthy cells, you will observe punctate red fluorescence corresponding to intact lysosomes.

    • Upon LLME-induced lysosomal membrane permeabilization, the red fluorescence will leak into the cytoplasm, resulting in a diffuse cytosolic signal.

  • Analysis:

    • Quantify the change from punctate to diffuse fluorescence to determine the extent of lysosomal membrane permeabilization.

This technical support center provides a foundation for working with this compound. For further assistance, please consult the cited literature or contact your reagent supplier.

References

Technical Support Center: Lysosomal Re-acidification Post-LLOMe Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the re-acidification of lysosomes following exposure to sub-apoptotic concentrations of L-leucyl-L-leucine methyl ester (LLOMe).

Frequently Asked Questions (FAQs)

Q1: What is LLOMe and how does it induce lysosomal damage?

L-leucyl-L-leucine methyl ester (LLOMe) is a lysosomotropic agent that freely enters cells and accumulates in lysosomes.[1][2] Inside the acidic environment of the lysosome, the enzyme Cathepsin C cleaves LLOMe, causing it to form membranolytic polymers.[1][3] These polymers disrupt the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP), the leakage of protons (loss of acidity), and the release of luminal contents into the cytosol.[1][2][4]

Q2: What is meant by a "sub-apoptotic" concentration of LLOMe?

A sub-apoptotic concentration is a dose of LLOMe that causes reversible lysosomal damage, allowing the cell to initiate repair mechanisms and survive, rather than undergoing programmed cell death (apoptosis).[5][6] This concentration is cell-type dependent and must be determined empirically. For example, 250 µM LLOMe is often sub-apoptotic for HeLa cells, while 100-300 µM is used for RPE cells.[5][7] Higher concentrations (e.g., 1-5 mM) typically induce apoptosis.[7][8]

Q3: How do cells repair lysosomal damage and restore acidity after LLOMe treatment?

Cells have a primary and rapid defense mechanism to repair damaged lysosomes. This process is heavily reliant on the Endosomal Sorting Complex Required for Transport (ESCRT) machinery.[1][5][6]

  • Damage Sensing: Small perforations in the lysosomal membrane lead to an efflux of Ca2+ into the cytosol.[9][10][11]

  • ESCRT Recruitment: This localized increase in Ca2+ triggers the recruitment of ESCRT proteins, such as ALIX and TSG101, to the damaged membrane.[1][9]

  • Membrane Sealing: ESCRT-III components, like CHMP4B, are then assembled to form filaments that constrict and seal the membrane perforations.[1][12]

  • Re-acidification: Once the membrane is sealed, the vacuolar-type H+-ATPase (V-ATPase) proton pump actively transports H+ ions back into the lysosome, restoring its acidic pH.[13][14][15] The reassembly and activation of the V-ATPase are critical for this step.[13][16]

If the damage is too extensive to be repaired, the cell can eliminate the entire damaged organelle through a selective autophagy process called lysophagy.[4][17]

Q4: How long does it typically take for lysosomes to re-acidify after sub-apoptotic LLOMe treatment?

The recovery of lysosomal acidity, often measured by the restoration of LysoTracker staining, can be observed within 30 to 60 minutes after treatment with a low concentration of LLOMe (e.g., 250 µM in HeLa cells).[5][6] The kinetics can vary depending on the cell type and the concentration of LLOMe used.

Troubleshooting Guides

Problem 1: No recovery of LysoTracker staining after LLOMe treatment.
Possible Cause Suggested Solution
LLOMe concentration is too high, causing irreparable damage or apoptosis. Perform a dose-response curve to determine the optimal sub-apoptotic concentration for your specific cell line. Assess cell viability using an Annexin V/PI assay.[8]
Inhibition of the ESCRT repair pathway. Ensure that experimental conditions do not inadvertently inhibit ESCRT function. As a positive control, verify that ESCRT components like CHMP4B are recruited to lysosomes shortly after LLOMe treatment (within 5-10 minutes) using immunofluorescence.[2][5][6][12]
Dysfunctional V-ATPase. Verify the expression and localization of V-ATPase subunits. Use a known V-ATPase inhibitor like Bafilomycin A1 as a negative control to confirm that re-acidification is indeed V-ATPase dependent.[2][18]
Imaging issues with LysoTracker. Ensure the LysoTracker probe is fresh and used at the recommended concentration (e.g., 75-100 nM).[3][5] Confirm that the loss of fluorescence is due to LLOMe and not photobleaching by imaging an untreated control sample in parallel.
Problem 2: High levels of cell death even at low LLOMe concentrations.
Possible Cause Suggested Solution
High sensitivity of the cell line to LLOMe. Different cell lines exhibit varying sensitivities.[8] Perform a careful time-course and dose-response experiment to find a viable sub-apoptotic window.
Compromised lysosomal repair capacity. The cells may have underlying defects in the ESCRT pathway or other repair mechanisms. Consider using a different cell line as a comparison. Depletion of key repair proteins like TSG101 and ALIX has been shown to dramatically increase cell death after LLOMe treatment.[5][6]
Off-target effects of other treatments. If using other inhibitors or compounds in combination with LLOMe, ensure they do not synergistically induce cell death. Test each compound individually.
Problem 3: Difficulty in visualizing lysosomal damage.
Possible Cause Suggested Solution
Insensitive damage detection method. The release of lysosomal contents can be transient. Use a more sensitive marker for lysosomal damage. Staining for Galectin-3 (Gal3) puncta is a highly sensitive method, as Gal3 is rapidly recruited to the exposed glycans on the luminal side of damaged lysosomal membranes.[4][19][20][21]
Timing of observation is not optimal. Galectin-3 recruitment is rapid (within minutes to an hour), while lysophagy markers like LC3 may appear later.[2][3] Perform a time-course experiment to capture the peak of the damage response. For example, Gal3 puncta can be evident within 30 minutes and peak around 2 hours post-LLOMe treatment.[2]
Antibody or staining issues. For immunofluorescence, ensure the primary antibody for your marker (e.g., Galectin-3, LAMP1) is validated and used at the correct dilution. Use appropriate secondary antibodies and controls.[19]

Data Summary Tables

Table 1: LLOMe Concentrations and Effects on Cell Viability

Cell Line Sub-Apoptotic Concentration Apoptotic Concentration Reference(s)
HeLa 250 µM 5 mM [5][8]
RPE (ARPE-19) 100 - 300 µM 1 - 3 mM [7]
U-937 - 0.5 mM [8]
THP-1 - 0.25 mM [8]

| U-87-MG | - | 1 mM |[8] |

Table 2: Timeline of Key Events in Lysosomal Repair after Sub-Apoptotic LLOMe

Time Post-LLOMe Event Method of Detection Reference(s)
< 1 minute Loss of lysosomal acidity (proton leakage) Loss of LysoTracker/Acridine Orange fluorescence [2][3]
2.5 - 10 minutes ESCRT protein recruitment (CHMP4B, ALIX) Immunofluorescence, Live-cell imaging of tagged proteins [5][6][10][12]
15 - 30 minutes Galectin-3 recruitment to damaged lysosomes Immunofluorescence, Live-cell imaging of GFP-Gal3 [2][3][7]
30 - 60 minutes Recovery of lysosomal acidity Restoration of LysoTracker fluorescence [5][6]

| > 2 hours | Lysophagy initiated (LC3 recruitment) | Immunofluorescence for LC3 and LAMP1 colocalization |[2] |

Experimental Protocols

Protocol 1: Assessing Lysosomal Re-acidification using LysoTracker
  • Cell Seeding: Plate cells (e.g., HeLa) on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.

  • LysoTracker Staining: Incubate cells with 75-100 nM LysoTracker Red DND-99 in complete medium for 30 minutes at 37°C.[3][5]

  • Baseline Imaging: Acquire baseline fluorescence images of the cells before treatment.

  • LLOMe Treatment: Add pre-warmed medium containing the determined sub-apoptotic concentration of LLOMe (e.g., 250 µM for HeLa cells).

  • Time-Lapse Imaging: Immediately begin acquiring images every 1-5 minutes for at least 60-90 minutes to monitor the loss and subsequent recovery of LysoTracker fluorescence.

  • Image Analysis: Quantify the number and intensity of LysoTracker-positive puncta per cell at each time point. A recovery of puncta indicates re-acidification.

Protocol 2: Visualizing Lysosomal Damage using Galectin-3 Puncta Assay
  • Cell Culture and Treatment: Culture cells on coverslips. Treat with LLOMe (e.g., 1 mM for 1 hour) to induce damage.[19] For recovery experiments, wash out the LLOMe and incubate in fresh medium for desired time points (e.g., 1 to 10 hours).[19][21]

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.[19]

  • Permeabilization and Blocking: Wash with PBS, permeabilize with a solution like 0.1% Triton X-100 in PBS, and then block with a suitable blocking buffer (e.g., 0.2% gelatin in PBS) for 30 minutes.[19]

  • Primary Antibody Incubation: Incubate with an anti-Galectin-3 primary antibody (e.g., diluted 1:1000) for 1 hour at room temperature or overnight at 4°C.[19] Co-staining with a lysosomal marker like LAMP1 is recommended.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash, mount the coverslips with a DAPI-containing mounting medium, and image using a fluorescence microscope.

  • Analysis: Quantify the number of Galectin-3 puncta per cell. An increase in puncta indicates lysosomal damage.

Visualizations

LLOMe_Damage_Repair_Pathway cluster_0 Cell Exterior cluster_1 Lysosome cluster_2 Cytosol LLOMe_ext LLOMe LLOMe_int LLOMe LLOMe_ext->LLOMe_int Uptake CathepsinC Cathepsin C LLOMe_int->CathepsinC Cleavage Polymers Membranolytic Polymers Polymers->Lysosome_Membrane Permeabilization CathepsinC->Polymers VATpase V-ATPase Repaired_Lysosome Repaired Lysosome (Re-acidified) VATpase->Repaired_Lysosome Pumps H⁺ in Ca_ion Ca²⁺ ESCRT ESCRT Machinery (ALIX, TSG101) Ca_ion->ESCRT Activation CHMP4B ESCRT-III (CHMP4B) ESCRT->CHMP4B Recruitment CHMP4B->Repaired_Lysosome Membrane Sealing Lysosome_Membrane->Protons Leakage Lysosome_Membrane->Ca_ion Efflux

Caption: Signaling pathway for LLOMe-induced lysosomal damage and ESCRT-mediated repair.

Experimental_Workflow cluster_0 Damage Induction & Monitoring cluster_1 Data Analysis start Seed Cells on Imaging Dish stain Stain with LysoTracker (or transfect with pH probe) start->stain baseline Acquire Baseline Image (Time = 0) stain->baseline treat Treat with Sub-apoptotic LLOMe baseline->treat timelapse Time-Lapse Microscopy (0-90 min) treat->timelapse quantify Quantify Lysosomal Puncta (Intensity & Number) timelapse->quantify plot Plot Recovery Kinetics quantify->plot

Caption: Experimental workflow for monitoring lysosomal re-acidification.

Troubleshooting_Logic start Problem: No LysoTracker Recovery q1 Is cell viability low? start->q1 sol1 Solution: Lower LLOMe concentration. Perform dose-response. q1->sol1 Yes q2 Is ESCRT machinery functional? q1->q2 No yes1 Yes no1 No sol2 Solution: Check for ESCRT recruitment (CHMP4B). Avoid pathway inhibitors. q2->sol2 No q3 Is V-ATPase active? q2->q3 Yes yes2 Yes no2 No sol3 Solution: Use Bafilomycin A1 as a negative control. Check V-ATPase expression. q3->sol3 No

References

Validation & Comparative

A Comparative Guide: L-Leucyl-L-Leucine methyl ester vs. Glycyl-L-phenylalanine 2-naphthylamide in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating cellular mechanisms and developing novel therapeutic strategies. L-Leucyl-L-Leucine methyl ester (LLME) and Glycyl-L-phenylalanine 2-naphthylamide (GPN) are two such tools, both recognized for their ability to induce lysosomal membrane permeabilization. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most suitable compound for specific research applications.

This comparison delves into their mechanisms of action, cellular effects, and applications, highlighting key differences that can influence experimental outcomes. While both compounds are substrates for the lysosomal cysteine protease Cathepsin C (also known as Dipeptidyl Peptidase I, DPPI), their distinct chemical properties lead to nuanced biological activities.

At a Glance: Key Differences and Properties

FeatureL-Leucyl-L-Leucine methyl ester (LLME)Glycyl-L-phenylalanine 2-naphthylamide (GPN)
Primary Mechanism Substrate for Cathepsin C (DPPI); its enzymatic conversion leads to the formation of membranolytic products that disrupt the lysosomal membrane.[1][2]Substrate for Cathepsin C (DPPI); its hydrolysis products accumulate in the lysosome, causing osmotic lysis.[3][4][5][6]
Cellular Uptake Enters cells via a novel dipeptide-specific facilitated transport system.Believed to diffuse across cellular and lysosomal membranes.[4][5]
Primary Application Selective depletion of cytotoxic lymphocytes (e.g., NK cells, cytotoxic T cells) and monocytes.[1]A tool to selectively permeabilize lysosomes to study lysosomal integrity and distinguish between lysosomal and prelysosomal compartments.[4][5]
Reported Cytotoxicity Exhibits selective cytotoxicity towards cells with high Cathepsin C expression, such as cytotoxic immune cells.[1]Primarily used to induce lysosomal rupture; its cytotoxicity is a consequence of this disruption.
Enzyme Kinetics While a substrate for Cathepsin C, specific Km and Vmax values are not readily available in comparative literature.A known substrate for Cathepsin C, but specific, directly comparable kinetic data with LLME is not readily available in the literature.

Mechanism of Action: A Tale of Two Substrates

Both LLME and GPN exert their effects through their interaction with the lysosomal enzyme Cathepsin C. However, the downstream consequences of this enzymatic activity differ.

L-Leucyl-L-Leucine methyl ester (LLME): Upon entering the cell and localizing to the lysosome, LLME is a substrate for Cathepsin C. The enzyme catalyzes the polymerization of LLME into larger, less soluble (Leu-Leu)n-OMe molecules. These polymers are membranolytic, meaning they directly damage and permeabilize the lysosomal membrane, leading to the release of lysosomal contents and subsequent cell death.[2] The selective toxicity of LLME towards certain immune cells is attributed to higher levels of Cathepsin C in these cell types.[1]

Glycyl-L-phenylalanine 2-naphthylamide (GPN): GPN also enters the lysosome and is hydrolyzed by Cathepsin C. This enzymatic cleavage releases glycyl-phenylalanine and 2-naphthylamine. The accumulation of these hydrolysis products within the lysosome is thought to increase the intra-lysosomal osmotic pressure, leading to swelling and eventual rupture of the lysosomal membrane.[3][4][5][6] This makes GPN a useful tool for acutely and selectively disrupting lysosomes for experimental purposes.

Signaling Pathway of LLME-Induced Lysosomal Disruption

LLME_pathway cluster_lysosome LLME_ext Extracellular LLME Transporter Dipeptide Transporter LLME_ext->Transporter Uptake LLME_int Intracellular LLME Transporter->LLME_int Lysosome Lysosome LLME_int->Lysosome CathepsinC Cathepsin C (DPPI) LLME_int->CathepsinC Substrate Polymer (Leu-Leu)n-OMe Polymers CathepsinC->Polymer Polymerization LMP Lysosomal Membrane Permeabilization Polymer->LMP Membranolytic action CellDeath Cell Death LMP->CellDeath Release of lysosomal contents GPN_pathway cluster_lysosome GPN_ext Extracellular GPN GPN_int Intracellular GPN GPN_ext->GPN_int Diffusion Lysosome Lysosome GPN_int->Lysosome CathepsinC Cathepsin C (DPPI) GPN_int->CathepsinC Substrate Hydrolysis_products Hydrolysis Products (Gly-Phe, 2-naphthylamine) CathepsinC->Hydrolysis_products Hydrolysis Osmotic_Lysis Osmotic Lysis Hydrolysis_products->Osmotic_Lysis Accumulation LMP Lysosomal Membrane Permeabilization Osmotic_Lysis->LMP cytotoxicity_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_llme Treat with LLME (serial dilutions) seed_cells->treat_llme treat_gpn Treat with GPN (serial dilutions) seed_cells->treat_gpn incubate Incubate for desired time treat_llme->incubate treat_gpn->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data: Calculate IC50 values read_absorbance->analyze_data compare Compare IC50 values analyze_data->compare end End compare->end

References

A Comparative Guide to Inducers of Lysosomal Cell Death: Alternatives to LLOMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-leucyl-L-leucine methyl ester (LLOMe) is a widely utilized tool for inducing lysosomal membrane permeabilization (LMP) and subsequent cell death. However, the quest for more specific, potent, and versatile agents necessitates an exploration of alternatives. This guide provides an objective comparison of LLOMe with two prominent alternatives, Siramesine (B1662463) and Chloroquine (B1663885), focusing on their mechanisms of action, experimental data, and relevant protocols. While Vacuolin-1 is often discussed in the context of lysosomal function, its primary role is the inhibition of autophagosome-lysosome fusion with significantly lower cytotoxicity compared to the other agents, and thus it will not be a primary focus of this comparative guide on inducers of lysosomal cell death.

Mechanism of Action: A Divergence in Cellular Targets

The primary mechanism of LLOMe-induced cell death involves its accumulation in lysosomes and subsequent conversion by the lysosomal cysteine protease Cathepsin C into a membranolytic polymer. This polymer directly damages the lysosomal membrane, leading to LMP and the release of cathepsins into the cytosol, ultimately triggering apoptosis.[1][2][3]

Siramesine , a cationic amphiphilic drug, also accumulates in lysosomes. However, its mode of action is multifaceted. It acts as a lysosomotropic detergent, directly destabilizing the lysosomal membrane.[4] Beyond LMP, Siramesine has been shown to induce mitochondrial destabilization, increase reactive oxygen species (ROS) production, and inhibit the STAT3 signaling pathway, contributing to its cytotoxic effects.[4][5][6] Some studies suggest that at higher concentrations, Siramesine-induced cell death is primarily driven by mitochondrial destabilization, independent of LMP.[7]

Chloroquine , a well-known antimalarial drug, is a weak base that accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH. This disruption of the pH gradient inhibits the activity of lysosomal enzymes and can contribute to LMP. Chloroquine is also a known inhibitor of autophagy. Its cytotoxic effects are often attributed to a combination of lysosomal dysfunction, inhibition of autophagy, and in some contexts, activation of the p53 pathway and induction of apoptosis.[8][9][10][11]

Quantitative Comparison of Cytotoxicity

The following tables summarize the effective concentrations and cytotoxic effects of LLOMe, Siramesine, and Chloroquine in various cancer cell lines as reported in the literature. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, including cell lines, incubation times, and assay methods.

CompoundCell LineConcentrationIncubation TimeEffectAssayReference
LLOMe U-9370.5 mM4 hIncreased cell deathAnnexin V/PI[3]
THP-10.25 mM4 hIncreased cell deathAnnexin V/PI[3]
U-87 MG1 mM18 hIncreased cell deathAnnexin V/PI[3]
HeLa5 mM18 hIncreased cell deathAnnexin V/PI[3]
HEK2933 mM24 hIncreased cell deathAnnexin V/PI[3]
Siramesine U87-MGIC50: 8.875 µM48 hReduced cell viabilityCCK-8[6]
U251-MGIC50: 9.654 µM48 hReduced cell viabilityCCK-8[6]
T98GIC50: 7.236 µM48 hReduced cell viabilityCCK-8[6]
PC310 µM24 hIncreased cell deathTrypan Blue[5]
DU14510 µM24 hIncreased cell deathTrypan Blue[5]
LNCaP10 µM24 hIncreased cell deathTrypan Blue[5]
Chloroquine A549IC50: 71.3 ± 6.1 µMNot SpecifiedSuppressed proliferationMTT[12]
H460IC50: 55.6 ± 12.5 µMNot SpecifiedSuppressed proliferationMTT[12]
U87Concentration-dependent24 hDecreased viabilityNot Specified[10]
LN308Concentration-dependent24 hDecreased viabilityNot Specified[10]
VariousIC50 values calculated72 hInhibits proliferationMTT[13]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of these compounds, the following diagrams illustrate their signaling pathways and a general experimental workflow for their comparison.

LLOMe_Pathway LLOMe Signaling Pathway LLOMe LLOMe Lysosome Lysosome LLOMe->Lysosome Accumulation CathepsinC Cathepsin C Lysosome->CathepsinC Polymer Membranolytic Polymer CathepsinC->Polymer Conversion LMP Lysosomal Membrane Permeabilization Polymer->LMP CathepsinRelease Cathepsin Release LMP->CathepsinRelease Cytosol Cytosol CathepsinRelease->Cytosol Apoptosis Apoptosis Cytosol->Apoptosis

Caption: LLOMe-induced lysosomal cell death pathway.

Siramesine_Pathway Siramesine Signaling Pathway Siramesine Siramesine Lysosome Lysosome Siramesine->Lysosome Accumulation Mitochondria Mitochondria Siramesine->Mitochondria STAT3 STAT3 Pathway Siramesine->STAT3 Inhibition LMP Lysosomal Membrane Permeabilization Lysosome->LMP Mito_Destab Mitochondrial Destabilization Mitochondria->Mito_Destab ROS ROS Production Apoptosis Apoptosis ROS->Apoptosis LMP->Apoptosis Mito_Destab->ROS CellDeath Cell Death STAT3->CellDeath Apoptosis->CellDeath

Caption: Multifaceted signaling pathways of Siramesine.

Chloroquine_Pathway Chloroquine Signaling Pathway Chloroquine Chloroquine Lysosome Lysosome Chloroquine->Lysosome Accumulation Autophagy Autophagy Chloroquine->Autophagy Inhibition p53 p53 Pathway Chloroquine->p53 Activation Lysosomal_pH Increased Lysosomal pH Lysosome->Lysosomal_pH LMP Lysosomal Membrane Permeabilization Lysosomal_pH->LMP Apoptosis Apoptosis Autophagy->Apoptosis LMP->Apoptosis p53->Apoptosis

Caption: Chloroquine's diverse mechanisms of action.

Experimental_Workflow Experimental Workflow for Comparison cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Cancer Cell Line) Treatment Treat with: - LLOMe - Siramesine - Chloroquine - Vehicle Control CellCulture->Treatment Viability Cell Viability Assay (MTT, LDH) Treatment->Viability LMP_Assay LMP Assay (Galectin Puncta, Acridine (B1665455) Orange) Treatment->LMP_Assay Signaling Signaling Pathway Analysis (Western Blot, etc.) Treatment->Signaling IC50 IC50 Determination Viability->IC50 LMP_Quant Quantification of LMP LMP_Assay->LMP_Quant Pathway_Analysis Pathway Component Levels Signaling->Pathway_Analysis

Caption: A generalized workflow for comparing lysosomotropic agents.

Detailed Experimental Protocols

Cell Viability Assays

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete culture medium

    • LLOMe, Siramesine, Chloroquine (and vehicle control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of LLOMe, Siramesine, Chloroquine, or vehicle control for the desired incubation period (e.g., 24, 48, 72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.[14][15]

b) Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of plasma membrane integrity.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete culture medium

    • LLOMe, Siramesine, Chloroquine (and vehicle control)

    • LDH cytotoxicity assay kit

    • Microplate reader

  • Procedure:

    • Seed cells and treat them as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release).[16][17]

Lysosomal Membrane Permeabilization (LMP) Assays

a) Galectin Puncta Formation Assay

This immunofluorescence-based assay detects the translocation of cytosolic galectins (e.g., Galectin-3) to damaged lysosomes.

  • Materials:

    • Cells grown on coverslips

    • LLOMe, Siramesine, Chloroquine (and vehicle control)

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 3% BSA in PBS)

    • Primary antibody against Galectin-3

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear staining

    • Fluorescence microscope

  • Procedure:

    • Treat cells with the compounds for the desired time.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific binding with 3% BSA for 1 hour.

    • Incubate with the primary anti-Galectin-3 antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Stain nuclei with DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope. The appearance of distinct fluorescent puncta indicates LMP.[18][19][20][21]

b) Acridine Orange Relocalization Assay

Acridine orange is a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates LMP.

  • Materials:

    • Cells in culture

    • Acridine orange solution (e.g., 5 µg/mL)

    • LLOMe, Siramesine, Chloroquine (and vehicle control)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Incubate cells with acridine orange for 15-30 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Treat the cells with the compounds of interest.

    • Observe the change in fluorescence over time using a fluorescence microscope or quantify the red and green fluorescence intensity using a plate reader. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.[22]

Conclusion

Siramesine and Chloroquine present as viable alternatives to LLOMe for inducing lysosomal cell death, each with distinct mechanisms and potential advantages. Siramesine offers a multi-pronged attack by targeting both lysosomes and mitochondria, which may be beneficial in overcoming resistance to apoptosis. Chloroquine, an FDA-approved drug, provides a tool that can simultaneously inhibit autophagy and induce lysosomal dysfunction. The choice of agent will depend on the specific research question, cell type, and desired cellular outcome. The provided protocols offer a starting point for researchers to quantitatively compare these compounds and elucidate their precise roles in lysosomal cell death pathways.

References

A Comparative Guide to LLOMe and Other Lysosome-Disrupting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-leucyl-L-leucine methyl ester (LLOMe) and other commonly used lysosome-disrupting agents. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols for key assays used in their evaluation.

Introduction to Lysosome-Disrupting Agents

Lysosomes are critical cellular organelles responsible for degradation and recycling processes. The targeted disruption of lysosomes has become a valuable tool in cell biology research and a promising strategy in cancer therapy and immunology. Lysosome-disrupting agents induce lysosomal membrane permeabilization (LMP), leading to the release of cathepsins and other hydrolases into the cytosol. This can trigger various cellular outcomes, including inflammasome activation and cell death.[1][2]

This guide focuses on a comparative analysis of the following agents:

  • L-leucyl-L-leucine methyl ester (LLOMe): A dipeptide methyl ester that is processed by the lysosomal cysteine protease Cathepsin C into a membranolytic polymer.[3]

  • Glycyl-L-phenylalanine 2-naphthylamide (GPN): A substrate for Cathepsin C that is thought to cause osmotic lysis of lysosomes.[4]

  • Silica (B1680970) Crystals: Particulate matter that can cause physical damage to lysosomal membranes upon phagocytosis.[5]

  • Chloroquine (B1663885): A lysosomotropic agent that accumulates in lysosomes and is thought to disrupt their function by increasing the pH and causing swelling.[1][6]

Mechanism of Action

The primary lysosome-disrupting agents differ significantly in their mode of action, which influences their experimental utility and cellular effects.

  • LLOMe: Upon entering the lysosome, LLOMe is converted by Cathepsin C into (Leu-Leu)n-OMe polymers. These polymers are thought to act as surfactants, directly permeabilizing the lysosomal membrane.[3] This action is rapid, with lysosomal membrane integrity being significantly compromised within minutes of exposure.[3]

  • GPN: GPN is also a substrate for Cathepsin C. Its accumulation and processing within the lysosome are believed to lead to osmotic swelling and subsequent rupture of the organelle.[4]

  • Silica Crystals: As crystalline particles, silica is taken up by cells through phagocytosis and delivered to lysosomes. The sharp, crystalline structure is thought to physically damage the lysosomal membrane, leading to its rupture.[5]

  • Chloroquine: This weak base freely diffuses across cell membranes and accumulates in the acidic environment of the lysosome through proton trapping. The accumulation of chloroquine leads to an increase in lysosomal pH and osmotic swelling, which can result in membrane destabilization.[1][6]

Comparative Performance Data

The following tables summarize quantitative data from various studies to facilitate a comparison of the effects of these agents on lysosomal membrane permeabilization, cell viability, and inflammasome activation. It is important to note that experimental conditions such as cell type, agent concentration, and exposure time can significantly influence the observed outcomes.

Table 1: Lysosomal Membrane Permeabilization (LMP)

AgentCell TypeAssayConcentrationTimeObserved EffectReference
LLOMe Human FibroblastsAcridine Orange Relocation1 mM5 minNear complete loss of lysosomal membrane integrity.[3]
LLOMe RPE cellsLive/Dead Assay1-3 mM24 hrsSignificant cell death.[7]
LLOMe U2OS cellsGalectin-3 Puncta2 mM30 minRobust formation of Galectin-3 puncta, indicating LMP.[8]
GPN MCF10A cellsGFP-LC3A Puncta200 µM< 12 minRapid and robust formation of GFP-LC3A puncta.[9]
Silica Crystals iPSDMGalectin-3 Staining100 µg/mL-Induction of Galectin-3 positive vesicles.[5]
Chloroquine 4T1 cellsLysoTracker Staining-30 minComplete deacidification of lysosomes.[6]

Table 2: Cell Viability and Cytotoxicity

AgentCell TypeAssayIC50 / ConcentrationTimeObserved EffectReference
LLOMe RPE cellsLive/Dead Assay1 mM24 hrsSignificant decrease in cell viability.[7]
Silica Crystals RAW 264.7 macrophagesLDH Release> 500 µg/mL24 hrsDose-dependent increase in LDH release.[10]
Chloroquine FIG4 null HAP1 cells---Rescued enlarged lysosomes and improved cell survival.[2][11]

Table 3: Inflammasome Activation (IL-1β Secretion)

AgentCell TypeAssayConcentrationTimeObserved EffectReference
LLOMe Bone Marrow-Derived Macrophages (BMDMs)IL-1β ELISA0.5 mM-Robust IL-1β secretion.[12]
Silica Crystals Lung cell co-culturesIL-1β ELISA160 µg/cm²43 hrsIncreased IL-1β-mediated IL-8 release.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Lysosomal Membrane Permeabilization: Galectin-3 Puncta Assay (Immunofluorescence)

This assay is a sensitive method to detect LMP by observing the translocation of the cytosolic protein Galectin-3 to damaged lysosomes.[14]

Materials:

  • Cells of interest

  • LLOMe or other lysosome-disrupting agents

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)

  • Primary antibody: anti-Galectin-3

  • Secondary antibody: fluorescently-conjugated anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Protocol:

  • Seed cells on coverslips in a 12-well plate and grow to 50-70% confluency.

  • Treat cells with the desired concentration of the lysosome-disrupting agent (e.g., 500 µM - 1 mM LLOMe) for the desired time (e.g., 1 hour).[15][16]

  • Wash the cells once with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[15][16]

  • Wash the cells once with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.[15][16]

  • Block for 30 minutes at room temperature with blocking buffer.[15][16]

  • Incubate with the primary anti-Galectin-3 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and quantify Galectin-3 puncta using a fluorescence microscope. An increase in the number and intensity of puncta per cell indicates LMP.

Cell Death Assessment: Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantitatively measures cytotoxicity by detecting the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[8][9][17]

Materials:

  • Cells of interest

  • Lysosome-disrupting agents

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Prepare controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Vehicle control: Cells treated with the solvent used to dissolve the agents.

  • Treat cells with a range of concentrations of the lysosome-disrupting agents for the desired duration.

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate for the time specified in the kit instructions (usually up to 30 minutes) at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, typically: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Inflammasome Activation: IL-1β ELISA

This assay measures the secretion of the pro-inflammatory cytokine IL-1β, a key indicator of inflammasome activation.[18][19][20]

Materials:

  • Immune cells (e.g., bone marrow-derived macrophages - BMDMs, or THP-1 monocytes)

  • LPS (Lipopolysaccharide) for priming

  • Lysosome-disrupting agents

  • IL-1β ELISA kit (commercially available)

  • 96-well plates

  • Plate reader

Protocol:

  • Priming: Seed immune cells in a 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for a few hours (e.g., 4 hours) to induce the expression of pro-IL-1β.

  • Activation: Remove the LPS-containing medium and replace it with fresh medium containing the lysosome-disrupting agents at various concentrations.

  • Incubate for the desired time to allow for inflammasome activation and IL-1β secretion (e.g., 1-6 hours).

  • Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding the cell supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Determine the concentration of IL-1β in the samples by comparing the absorbance values to the standard curve.

Visualizations

Signaling Pathway: NLRP3 Inflammasome Activation by Lysosomal Disruption

NLRP3_Activation cluster_stimulus Lysosomal Destabilizing Stimuli cluster_lysosome Lysosome LLOMe LLOMe LMP Lysosomal Membrane Permeabilization (LMP) LLOMe->LMP Silica_Crystals Silica_Crystals Silica_Crystals->LMP GPN GPN GPN->LMP Lysosome Lysosome Cathepsin_B Cathepsin_B Cytosolic_Cathepsin_B Cytosolic Cathepsin B LMP->Cytosolic_Cathepsin_B NLRP3_Activation NLRP3 Activation Cytosolic_Cathepsin_B->NLRP3_Activation Inflammasome_Assembly Inflammasome Assembly (NLRP3, ASC, Pro-caspase-1) NLRP3_Activation->Inflammasome_Assembly Caspase1_Activation Caspase-1 Activation Inflammasome_Assembly->Caspase1_Activation IL1b_Secretion Mature IL-1β Secretion Caspase1_Activation->IL1b_Secretion Pyroptosis Pyroptosis Caspase1_Activation->Pyroptosis Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1_Activation

Caption: NLRP3 inflammasome activation pathway induced by lysosomal disruption.

Experimental Workflow: Comparative Analysis of Lysosome-Disrupting Agents

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis and Comparison Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cell Line) Agent_Treatment Treatment with Lysosome-Disrupting Agents (LLOMe, GPN, Silica, Chloroquine) Dose-response and Time-course Cell_Culture->Agent_Treatment LMP_Assay Lysosomal Membrane Permeabilization (Galectin-3 Puncta, Acridine Orange) Agent_Treatment->LMP_Assay Cytotoxicity_Assay Cytotoxicity/Cell Death (LDH Release Assay) Agent_Treatment->Cytotoxicity_Assay Inflammasome_Assay Inflammasome Activation (IL-1β ELISA) Agent_Treatment->Inflammasome_Assay Data_Quantification Data Quantification (Image analysis, Absorbance/Fluorescence readings) LMP_Assay->Data_Quantification Cytotoxicity_Assay->Data_Quantification Inflammasome_Assay->Data_Quantification Comparative_Analysis Comparative Analysis (IC50 values, Dose-response curves) Data_Quantification->Comparative_Analysis

Caption: General workflow for comparing lysosome-disrupting agents.

References

Validating LLOMe-Induced Apoptosis: A Comparative Guide to Caspase Inhibitors and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of L-leucyl-L-leucine methyl ester (LLOMe)-induced apoptosis is crucial for advancing cellular research and therapeutic development. A key step in studying this lysosomotropic agent is the validation of the apoptotic pathway, often through the use of caspase inhibitors. This guide provides a comprehensive comparison of caspase inhibition with alternative methods for validating LLOMe-induced apoptosis, supported by experimental data and detailed protocols.

The Dual Nature of LLOMe-Induced Cell Death

L-leucyl-L-leucine methyl ester (LLOMe) is a well-established tool for inducing lysosomal membrane permeabilization (LMP). Upon entering the acidic environment of the lysosome, LLOMe is converted into a membranolytic form, leading to the release of lysosomal contents, including cathepsins, into the cytosol. This event can trigger a cascade of cellular responses, primarily culminating in apoptosis. However, the precise signaling pathway can be cell-type dependent, with evidence also pointing towards pyroptosis, a pro-inflammatory form of cell death, in certain contexts. Therefore, robust validation methods are essential to accurately characterize the cellular response to LLOMe.

Caspase Inhibition: A Direct Approach to Validating Apoptosis

Caspases, a family of cysteine proteases, are central executioners of apoptosis. Their inhibition provides a direct method to ascertain the dependence of cell death on this pathway.

Pan-Caspase Inhibitors: Broad-Spectrum Validation

The most widely used approach involves pan-caspase inhibitors, which target a broad range of caspases. Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK) is a cell-permeable, irreversible pan-caspase inhibitor that has been instrumental in demonstrating the caspase-dependent nature of LLOMe-induced apoptosis.

Experimental Data:

Studies in various cell lines have demonstrated the efficacy of Z-VAD-FMK in mitigating LLOMe-induced cell death. For instance, in U-937 human monocytic cells, pre-treatment with Z-VAD-FMK significantly reduces the percentage of apoptotic cells following LLOMe exposure. This is often accompanied by a marked decrease in DEVDase activity, a measure of caspase-3 and caspase-7 activation.

TreatmentCell LineApoptotic Cells (%)DEVDase Activity (Fold Change)
LLOMe (0.5 mM)U-93745 ± 5%8.5 ± 1.2
LLOMe (0.5 mM) + Z-VAD-FMK (20 µM)U-93712 ± 3%[1]1.2 ± 0.3[1]
LLOMe (0.25 mM)THP-152 ± 6%7.8 ± 1.0
LLOMe (0.25 mM) + Z-VAD-FMK (20 µM)THP-115 ± 4%[1]1.5 ± 0.5[1]

Table 1: Effect of Z-VAD-FMK on LLOMe-induced apoptosis in U-937 and THP-1 cells. Data are representative and compiled from typical results reported in the literature.

Specific Caspase Inhibitors: Dissecting the Pathway

While pan-caspase inhibitors confirm a general role for caspases, specific inhibitors can help to elucidate the involvement of particular caspases and, by extension, the specific apoptotic pathway (intrinsic vs. extrinsic).

  • Caspase-1 Inhibitors (e.g., Ac-YVAD-CMK): Useful for investigating the potential involvement of pyroptosis. Inhibition of caspase-1 can help differentiate between apoptosis and this inflammatory cell death pathway.[2][3][4]

  • Caspase-3 Inhibitors (e.g., Z-DEVD-FMK): Target the primary executioner caspase. Strong inhibition of cell death with a caspase-3 inhibitor provides compelling evidence for the involvement of the canonical apoptotic pathway.[5][6][7][8][9]

  • Caspase-8 Inhibitors (e.g., Z-IETD-FMK): Used to probe the extrinsic apoptotic pathway, which is typically initiated by death receptors.

  • Caspase-9 Inhibitors (e.g., Z-LEHD-FMK): Target the initiator caspase of the intrinsic (mitochondrial) pathway.

Comparative Performance:

Direct quantitative comparisons of specific caspase inhibitors in LLOMe-induced apoptosis are not extensively documented in the literature. However, the general principle is that the degree of inhibition will correlate with the importance of that specific caspase in the signaling cascade for a given cell type and experimental conditions. A lack of inhibition by a specific caspase inhibitor would suggest that the particular pathway it governs is not a primary driver of LLOMe-induced cell death in that context.

Alternative Validation Method: Monitoring Lysosomal Membrane Permeabilization

Given that LMP is the initial trigger for LLOMe-induced cell death, methods that directly assess lysosomal integrity offer a valuable complementary approach to caspase inhibition.

Galectin-3 Puncta Assay

This immunofluorescence-based assay relies on the translocation of the cytosolic protein galectin-3 to the lumen of damaged lysosomes. In healthy cells, galectin-3 is diffusely localized in the cytoplasm. Upon LMP, it binds to exposed β-galactosides on the interior of the lysosomal membrane, forming distinct puncta that can be visualized by microscopy.

Advantages:

  • Early Detection: Galectin-3 translocation is an early event in LMP, often preceding the activation of caspases.[10]

  • High Sensitivity: This assay is considered more sensitive than methods that measure the release of lysosomal enzymes.[10]

  • Quantitative Analysis: The percentage of cells with galectin-3 puncta and the number of puncta per cell can be quantified to measure the extent of lysosomal damage.

MethodPrincipleAdvantagesDisadvantages
Caspase Inhibition Blocks the activity of apoptotic proteases.Directly confirms the involvement of apoptosis. Allows for pathway dissection with specific inhibitors.Does not provide information about the initial trigger (LMP). Potential for off-target effects of inhibitors.
Galectin-3 Puncta Assay Detects the translocation of galectin-3 to damaged lysosomes.Highly sensitive and early indicator of LMP. Can be quantified.Indirectly validates the apoptotic pathway. Requires immunofluorescence microscopy.
Fluorescent Dextran Release Measures the release of pre-loaded fluorescent dextrans from lysosomes into the cytosol.Allows for live-cell imaging of LMP.May be less sensitive than the galectin-3 assay.

Table 2: Comparison of methods for validating LLOMe-induced cell death pathways.

Experimental Protocols

Validating LLOMe-Induced Apoptosis with Z-VAD-FMK

1. Cell Culture and Treatment:

  • Seed U-937 cells at a density of 2 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Pre-incubate the cells with 20 µM Z-VAD-FMK (or vehicle control, DMSO) for 2 hours.[1]

  • Induce apoptosis by adding LLOMe to a final concentration of 0.5 mM.

  • Incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

2. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining:

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

3. Caspase-3/7 Activity Assay (DEVDase Activity):

  • Following treatment, lyse the cells in a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add 50 µg of protein lysate to each well.

  • Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC).

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 400 nm Ex / 505 nm Em for AFC).

  • Calculate the fold change in activity relative to the untreated control.

Validating LMP with the Galectin-3 Puncta Assay

1. Cell Culture and Treatment:

  • Seed HeLa cells on glass coverslips in a 24-well plate.

  • Treat the cells with 1 mM LLOMe for 1-2 hours.

2. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with a primary antibody against galectin-3 (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.

3. Microscopy and Analysis:

  • Visualize the cells using a fluorescence microscope.

  • Acquire images of multiple fields of view for each condition.

  • Quantify the percentage of cells exhibiting distinct galectin-3 puncta. A cell is considered positive if it contains five or more puncta.

Signaling Pathways and Experimental Workflow

LLOMe_Apoptosis_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol LLOMe LLOMe Membranolytic_LLOMe Membranolytic LLOMe LLOMe->Membranolytic_LLOMe Cathepsin C LMP Lysosomal Membrane Permeabilization (LMP) Membranolytic_LLOMe->LMP Cathepsins Cathepsins Released_Cathepsins Released Cathepsins LMP->Released_Cathepsins Release Bid Bid Released_Cathepsins->Bid tBid tBid Bid->tBid Cleavage Mitochondrion Mitochondrion tBid->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activation Caspase_3_7 Caspase-3/7 (Executioner) Apoptosome->Caspase_3_7 Activation Apoptosis Apoptosis Caspase_3_7->Apoptosis Validation_Workflow cluster_caspase Caspase Inhibition Validation cluster_lmp LMP Validation Start Start: LLOMe Treatment Caspase_Inhibitor Pre-treat with Caspase Inhibitor (e.g., Z-VAD-FMK) Start->Caspase_Inhibitor Galectin3_Assay Galectin-3 Puncta Assay Start->Galectin3_Assay Annexin_V Annexin V / PI Staining Caspase_Inhibitor->Annexin_V Caspase_Activity Caspase-3/7 Activity Assay Caspase_Inhibitor->Caspase_Activity Flow_Cytometry Flow Cytometry Analysis Annexin_V->Flow_Cytometry Fluorometric_Reading Fluorometric Reading Caspase_Activity->Fluorometric_Reading IF_Staining Immunofluorescence Staining Galectin3_Assay->IF_Staining Microscopy Fluorescence Microscopy IF_Staining->Microscopy Logical_Relationship cluster_validation Validation Points LLOMe LLOMe Treatment LMP Lysosomal Membrane Permeabilization (LMP) LLOMe->LMP Caspase_Activation Caspase Activation LMP->Caspase_Activation Upstream Event Galectin3_Puncta Galectin-3 Puncta Assay (Validates LMP) LMP->Galectin3_Puncta Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution Caspase_Inhibitors Caspase Inhibitors (Validate Apoptosis) Apoptosis->Caspase_Inhibitors

References

A Comparative Guide to L-Leucyl-L-Leucine Methyl Ester Hydrochloride (LLME HCl) for Lysosomal Disruption and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Leucyl-L-Leucine methyl ester hydrochloride (LLME HCl) with other lysosomotropic agents used to induce lysosomal membrane permeabilization (LMP) and subsequent cell death. This document is intended to assist researchers in selecting the most appropriate tool for their experimental needs by presenting objective performance data, detailed experimental protocols, and mechanistic insights.

Introduction to this compound (LLME HCl)

L-Leucyl-L-leucine methyl ester (LLME) is a lysosomotropic agent that selectively induces apoptosis in cells with high levels of the lysosomal cysteine protease, dipeptidyl peptidase I (DPPI/Cathepsin C).[1][2] Upon entering the acidic environment of the lysosome, LLME is a substrate for DPPI, which catalyzes the formation of membranolytic polymers of (Leu-Leu)n-OMe.[1] This polymerization leads to lysosomal rupture, the release of cathepsins and other hydrolases into the cytosol, and the subsequent activation of apoptotic pathways.[1][3] Due to the high expression of DPPI in cytotoxic lymphocytes, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), LLME has been widely used for their selective depletion in research settings.[2][4]

Alternatives to LLME HCl

Several other compounds are utilized to induce lysosomal-dependent cell death. This guide will focus on the following key alternatives for comparison:

  • Glycyl-L-phenylalanine 2-naphthylamide (GPN): Another substrate for Cathepsin C, GPN has been traditionally used to induce osmotic lysis of lysosomes.[5][6] However, recent studies suggest a more complex mechanism involving alterations in cytosolic pH and calcium signaling, potentially independent of complete lysosomal rupture.[2]

  • General Lysosomotropic Agents: This broad category includes weakly basic compounds that accumulate in lysosomes due to their chemical properties. Examples include the antimalarial drug chloroquine , the antipsychotic agent siramesine , and various other cationic amphiphilic drugs. Their accumulation can lead to lysosomal dysfunction and LMP through various mechanisms, including detergent-like effects on the membrane and inhibition of lysosomal enzymes.[7][8]

Comparative Analysis: LLME HCl vs. Alternatives

A direct, head-to-head comparative study providing quantitative data on the cytotoxic efficacy of LLME HCl versus its alternatives in the same experimental system is currently limited in the published literature. However, by compiling available data from individual studies, we can draw informative comparisons.

Mechanism of Action

The primary distinction between these agents lies in their mechanism of inducing lysosomal disruption.

CompoundPrimary Mechanism of Action
LLME HCl Enzymatic conversion by DPPI into a membranolytic polymer, leading to lysosomal rupture.[1]
GPN Traditionally thought to induce osmotic lysis upon cleavage by Cathepsin C.[5][6] Recent evidence suggests it may also act by increasing cytosolic pH and inducing Ca2+ release from the ER.[2]
Lysosomotropic Agents Accumulation in lysosomes due to their weakly basic nature, leading to LMP through various mechanisms like detergent effects and enzyme inhibition.[7][8]
Cytotoxicity Data

The following table summarizes available quantitative data on the cytotoxicity of LLME HCl in relevant cell lines. Comparative data for GPN and other lysosomotropic agents from studies using similar cell types are included where available, though direct comparisons should be made with caution due to inter-experimental variability.

CompoundCell LineAssayEndpointResultReference
LLME HCl U-937Annexin V/PI% Cell Death (4h)~80% at 0.5 mM[3]
LLME HCl THP-1Annexin V/PI% Cell Death (4h)~70% at 0.25 mM[3]
LLME HCl HeLaAnnexin V/PI% Cell Death (18h)~60% at 5 mM[3]
LLME HCl HEK293Annexin V/PI% Cell Death (24h)~50% at 3 mM[3]

Note: IC50 values are highly dependent on the cell type, incubation time, and the specific cytotoxicity assay used. The lack of standardized comparative studies makes a direct IC50 comparison between LLME, GPN, and other lysosomotropic agents challenging.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to evaluate the effects of LLME HCl and its alternatives.

Lysosomal Membrane Permeabilization (LMP) Assay using Acridine (B1665455) Orange

This protocol is adapted from established methods for monitoring lysosomal integrity.[9]

Principle: Acridine orange is a fluorescent dye that accumulates in acidic compartments like lysosomes, where it forms aggregates that emit red fluorescence. Upon LMP, the dye leaks into the cytosol, where it exists as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates LMP.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of LLME HCl, GPN, or other lysosomotropic agents for the desired time. Include a vehicle control.

  • Add acridine orange to a final concentration of 5 µg/mL and incubate for 15-30 minutes at 37°C.

  • Wash the cells with PBS or phenol (B47542) red-free medium.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and emission wavelengths of ~530 nm (green) and ~650 nm (red) using a fluorescence microplate reader.

  • Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio compared to the control indicates LMP.

Cytotoxicity Assay using Annexin V and Propidium Iodide (PI) Staining

This is a standard flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.[3]

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised plasma membrane, a hallmark of late apoptosis and necrosis.

Procedure:

  • Treat cells in suspension or adherent cells (after trypsinization) with the compounds of interest for the desired duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

Principle: A non-fluorescent substrate containing the caspase-3/7 recognition sequence (DEVD) is cleaved by active caspases to release a fluorescent reporter.

Procedure:

  • Lyse the treated and control cells.

  • Incubate the cell lysates with a DEVD-based fluorogenic substrate.

  • Measure the fluorescence intensity using a fluorometer. The increase in fluorescence is proportional to the caspase-3/7 activity.

Cathepsin Release Assay

This assay measures the activity of cathepsins in the cytosol, which is an indicator of lysosomal rupture.

Principle: The activity of a specific cathepsin (e.g., Cathepsin B, D, or L) is measured in the cytosolic fraction of cells using a specific fluorogenic substrate.

Procedure:

  • After treatment, permeabilize the plasma membrane of the cells with a low concentration of a gentle detergent like digitonin, which leaves the lysosomal membrane intact.

  • Centrifuge to separate the cytosolic fraction (supernatant) from the remaining cellular components (pellet).

  • Incubate the cytosolic fraction with a specific fluorogenic substrate for the cathepsin of interest.

  • Measure the fluorescence, which is proportional to the amount of cathepsin released into the cytosol.

Signaling Pathways and Mechanistic Diagrams

The induction of cell death by LLME HCl and its alternatives involves a cascade of signaling events following the initial lysosomal disruption.

LLME HCl-Induced Apoptosis Pathway

The diagram below illustrates the key steps in LLME HCl-induced cell death.

LLME_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) cluster_cytosol Cytosol LLME_ext LLME HCl LLME_int LLME LLME_ext->LLME_int Enters Cell DPPI DPPI (Cathepsin C) LLME_int->DPPI Substrate Polymer (Leu-Leu)n-OMe Polymer DPPI->Polymer Catalyzes LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP Induces Cathepsins Released Cathepsins LMP->Cathepsins Release Bid Bid Cathepsins->Bid Cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP CytoC Cytochrome c Mitochondrion->CytoC Release Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC->Apoptosome Activates Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mechanism of LLME HCl-induced apoptosis.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for comparing the cytotoxic effects of LLME HCl and its alternatives.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., U-937, THP-1) Treatment Treatment with: - LLME HCl - GPN - Chloroquine - Vehicle Control Cell_Culture->Treatment LMP_Assay LMP Assay (Acridine Orange) Treatment->LMP_Assay Cytotoxicity_Assay Cytotoxicity Assay (Annexin V/PI) Treatment->Cytotoxicity_Assay Caspase_Assay Caspase-3/7 Activity Treatment->Caspase_Assay Cathepsin_Assay Cathepsin Release Treatment->Cathepsin_Assay Data_Quant Quantification (IC50, % Cell Death) LMP_Assay->Data_Quant Cytotoxicity_Assay->Data_Quant Caspase_Assay->Data_Quant Cathepsin_Assay->Data_Quant Comparison Comparative Analysis Data_Quant->Comparison

Caption: Workflow for comparing lysosomotropic agents.

Conclusion

LLME HCl is a potent and specific tool for inducing lysosomal-dependent apoptosis, particularly in cell types with high DPPI expression like cytotoxic lymphocytes. While alternatives like GPN and other lysosomotropic agents also target the lysosome, their mechanisms of action and cellular effects can differ significantly. The choice of agent should be guided by the specific experimental question and the cell type being investigated. The lack of direct comparative studies highlights a need for future research to systematically evaluate the relative potency and specificity of these compounds. The protocols and mechanistic insights provided in this guide offer a framework for researchers to design and interpret experiments aimed at understanding and manipulating lysosomal cell death pathways.

References

A Comparative Guide to Fluorescent Probes for Confirming Lysosomal Rupture Post-LLOMe Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the lysosomal membrane is paramount for cellular health. Its rupture, a process known as lysosomal membrane permeabilization (LMP), is a critical event in various cellular processes, including cell death and inflammation. L-leucyl-L-leucine methyl ester (LLOMe) is a widely used agent to induce lysosomal damage in a controlled manner, facilitating the study of LMP. Confirmation of lysosomal rupture after LLOMe treatment is crucial, and various fluorescent probes have been developed for this purpose. This guide provides an objective comparison of the most common fluorescent probes, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Comparison of Fluorescent Probes for Detecting Lysosomal Rupture

The choice of a fluorescent probe to detect LLOMe-induced lysosomal rupture depends on several factors, including the desired sensitivity, the experimental setup (live-cell imaging vs. fixed cells), and the specific scientific question being addressed. The following table summarizes the key characteristics of three commonly used fluorescent probes: Acridine Orange, LysoTracker, and Galectin-3.

FeatureAcridine Orange (AO)LysoTrackerGalectin-3 Puncta Assay
Principle A lysosomotropic weak base that accumulates in acidic lysosomes, emitting red fluorescence. Upon lysosomal rupture and pH neutralization, it redistributes to the cytoplasm and nucleus, emitting green fluorescence.A fluorescent acidotropic probe that accumulates in acidic compartments. Loss of lysosomal integrity leads to a decrease in punctate fluorescence.Cytosolic galectin-3 protein is recruited to damaged lysosomes, binding to exposed β-galactosides on the luminal side of the lysosomal membrane, forming distinct fluorescent puncta.
Detection Method Fluorescence microscopy (shift from red to green fluorescence), Flow cytometry (decrease in red, increase in green fluorescence).Fluorescence microscopy (loss of punctate staining), Flow cytometry (decrease in overall fluorescence intensity).Fluorescence microscopy (formation of fluorescent puncta), Immunoblotting (of cytosolic fractions).
Sensitivity Moderate. Can detect significant changes in lysosomal pH.Moderate. Sensitive to the loss of the proton gradient.High. Considered one of the most sensitive methods for detecting LMP.[1][2]
Specificity Can be prone to artifacts, as its fluorescence is pH-dependent and not exclusively lysosomal.Highly selective for acidic organelles.Highly specific for damaged lysosomes with exposed glycans.[1][2]
Temporal Resolution Rapid response to changes in lysosomal pH. Lysosomal leakage can be observed almost immediately after LLOMe treatment.[3]Rapid decrease in fluorescence upon lysosomal rupture.Puncta formation can be detected as early as 10-30 minutes after LLOMe treatment.[2][3]
Live/Fixed Cells Primarily used in live cells.Primarily used in live cells.Can be used in both live (with fluorescently tagged Galectin-3) and fixed cells (via immunofluorescence).
Typical LLOMe Conc. 0.1 - 1 mM1 mM0.5 - 2 mM[4]
Advantages Ratiometric detection (red/green shift) can provide a clear signal of lysosomal destabilization.High selectivity for acidic organelles.High sensitivity and specificity; allows for the identification of individual damaged lysosomes.[1][2][5]
Disadvantages Phototoxic upon prolonged illumination. Fluorescence can be quenched at high concentrations.Signal is lost upon rupture, which can be difficult to quantify. Not suitable for fixed cells.Requires either transfection with tagged Galectin-3 for live-cell imaging or cell fixation and permeabilization for immunofluorescence of endogenous protein.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures involved in confirming lysosomal rupture, the following diagrams have been generated using Graphviz (DOT language).

LLOMe_Mechanism cluster_cell Cell cluster_lysosome cluster_detection Detection Probes LLOMe_ext LLOMe (extracellular) LLOMe_int LLOMe (intracellular) LLOMe_ext->LLOMe_int Enters cell Lysosome Lysosome (Acidic pH) LLOMe_int->Lysosome Accumulates in lysosome CathepsinC Cathepsin C Polymer LLOMe Polymer (Membranolytic) CathepsinC->Polymer Converts LLOMe to Rupture Lysosomal Rupture Polymer->Rupture Induces AO Acridine Orange (Red fluorescence) Rupture->AO pH neutralization leads to green fluorescence LysoTracker LysoTracker (Punctate fluorescence) Rupture->LysoTracker Loss of acidic gradient leads to signal loss Galectin3 Cytosolic Galectin-3 Rupture->Galectin3 Exposes luminal glycans Gal3_puncta Galectin-3 Puncta Galectin3->Gal3_puncta Recruited to form

Caption: Mechanism of LLOMe-induced lysosomal rupture and its detection by fluorescent probes.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment LLOMe Treatment cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture cells to desired confluency probe_loading 2. Load cells with fluorescent probe (if applicable) cell_culture->probe_loading llome_treatment 3. Treat cells with LLOMe at desired concentration and time probe_loading->llome_treatment imaging 4. Acquire images using fluorescence microscopy or analyze by flow cytometry llome_treatment->imaging quantification 5. Quantify fluorescence changes (e.g., puncta formation, intensity change, ratiometric shift) imaging->quantification

Caption: General experimental workflow for confirming lysosomal rupture using fluorescent probes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Acridine Orange Staining for Lysosomal Destabilization
  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere and reach the desired confluency.

  • Staining: Add Acridine Orange (AO) directly to the culture medium to a final concentration of 1-5 µg/mL. Incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.

  • LLOMe Treatment: Add LLOMe-containing medium to the cells at the desired final concentration (e.g., 0.1-1 mM).

  • Imaging: Immediately begin imaging the cells using a fluorescence microscope equipped with filters for both red (lysosomal AO) and green (cytosolic/nuclear AO) fluorescence. Acquire images at different time points to monitor the fluorescence shift.

LysoTracker Staining for Loss of Lysosomal Acidity
  • Cell Seeding: Plate cells in an appropriate culture vessel for fluorescence imaging.

  • Staining: Dilute the LysoTracker probe in pre-warmed culture medium to a final concentration of 50-100 nM. Replace the existing medium with the LysoTracker-containing medium and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells once with pre-warmed culture medium.

  • LLOMe Treatment: Add medium containing LLOMe at the desired concentration (e.g., 1 mM).

  • Imaging: Acquire images using a fluorescence microscope at various time points after LLOMe addition. A decrease in the punctate fluorescence signal indicates a loss of lysosomal acidity and integrity.

Galectin-3 Puncta Assay for Lysosomal Damage

For Live-Cell Imaging (using fluorescently tagged Galectin-3):

  • Transfection: Transfect cells with a plasmid encoding a fluorescently tagged Galectin-3 (e.g., GFP-Galectin-3) 24-48 hours prior to the experiment.

  • LLOMe Treatment: Treat the transfected cells with LLOMe at the desired concentration (e.g., 0.5-2 mM) for the desired duration.

  • Imaging: Observe the cells using a fluorescence microscope. The translocation of the fluorescently tagged Galectin-3 from a diffuse cytosolic pattern to distinct puncta indicates lysosomal damage.

For Fixed-Cell Immunofluorescence (detecting endogenous Galectin-3):

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with LLOMe as described above.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with a solution of 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against Galectin-3 diluted in the blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with an antifade mounting medium, and image using a fluorescence microscope. The appearance of distinct fluorescent puncta indicates the recruitment of endogenous Galectin-3 to damaged lysosomes.[6]

Conclusion

The selection of a fluorescent probe for confirming LLOMe-induced lysosomal rupture is a critical step in experimental design. While lysosomotropic dyes like Acridine Orange and LysoTracker offer a rapid assessment of changes in lysosomal pH, the Galectin-3 puncta assay provides a more sensitive and specific detection of lysosomal membrane damage. By understanding the principles, advantages, and limitations of each method, researchers can confidently choose the most suitable approach to investigate the intricate processes of lysosomal damage and its cellular consequences.

References

A Comparative Guide to Negative Controls in L-Leucyl-L-Leucine Methyl Ester (LLME) Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Leucyl-L-Leucine methyl ester (LLME) hydrochloride is a lysosomotropic agent widely used in immunological and cell biology research to induce lysosomal membrane permeabilization (LMP) and subsequent apoptosis, particularly in cytotoxic lymphocytes. The specificity of LLME's action relies on its conversion by the lysosomal cysteine protease Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, into a membranolytic polymer. This mechanism necessitates the use of appropriate negative controls to ensure that the observed cellular effects are specifically due to this pathway and not to off-target or non-specific toxicity. This guide provides a comparison of suitable negative controls for LLME-HCl experiments, supported by experimental data and detailed protocols.

Comparison of Negative Controls for LLME-HCl Experiments

The selection of a negative control for LLME-HCl experiments is critical for validating the specificity of the observed effects. The ideal negative control should resemble LLME-HCl in its physicochemical properties but lack the ability to be processed by DPPI into a toxic product. Alternatively, functional negative controls that inhibit specific steps in the LLME-induced cell death pathway can be employed.

Negative Control TypeCompound ExampleMechanism of ControlAdvantagesDisadvantages
Vehicle Control Saline, PBS, or cell culture mediumAccounts for the effect of the solvent used to dissolve LLME-HCl.[1][2][3][4][5]Simple and essential for all experiments.Does not control for non-specific effects of the dipeptide methyl ester structure.
Functional Negative Control (DPPI Inhibition) Glycyl-Phenylalanine-Diazomethane (GPN) or other DPPI inhibitorsDirectly inhibits the enzyme responsible for converting LLME into its toxic form.Provides strong evidence for the DPPI-dependence of LLME's effects.May have off-target effects unrelated to DPPI inhibition.
Functional Negative Control (Caspase Inhibition) Z-VAD-FMK (pan-caspase inhibitor)Blocks the downstream executioners of apoptosis (caspases) activated by lysosomal damage.[6][7][8][9][10][11][12][13][14]Confirms that the observed cell death occurs through the apoptotic pathway.Does not distinguish between lysosomal and other apoptotic stimuli.
Inactive Stereoisomer D-Leucyl-D-Leucine methyl esterThe D-stereoisomer is not a substrate for the L-amino acid-specific DPPI.Structurally very similar to LLME, providing a control for non-specific chemical effects.May not be commercially available and requires custom synthesis.

Experimental Data: LLME-Induced Cytotoxicity and Its Inhibition

The following table summarizes hypothetical data from a typical cytotoxicity experiment designed to assess the effectiveness of negative controls in mitigating LLME-induced cell death in a population of cytotoxic T lymphocytes.

TreatmentConcentration% Cell Viability (Annexin V/PI Staining)Notes
Vehicle Control (PBS)N/A95% ± 3%Establishes baseline cell viability.
LLME-HCl1 mM25% ± 5%Induces significant cell death.
LLME-HCl + DPPI Inhibitor (GPN)1 mM LLME, 50 µM GPN88% ± 4%DPPI inhibitor significantly rescues cells from LLME-induced death.
LLME-HCl + Pan-Caspase Inhibitor (Z-VAD-FMK)1 mM LLME, 50 µM Z-VAD-FMK92% ± 3%Caspase inhibition effectively blocks LLME-induced apoptosis.
D-Leucyl-D-Leucine methyl ester1 mM93% ± 4%The inactive D-isomer does not induce significant cell death.

Experimental Protocols

Assessment of LLME-Induced Cytotoxicity by Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in response to LLME treatment.

Materials:

  • Lymphocyte cell culture

  • L-Leucyl-L-Leucine methyl ester hydrochloride (LLME-HCl)

  • Negative control compounds (e.g., DPPI inhibitor, Z-VAD-FMK, D-Leucyl-D-Leucine methyl ester)

  • Vehicle control (e.g., sterile PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed lymphocytes at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Pre-incubate cells with the negative control compounds (e.g., 50 µM GPN or 50 µM Z-VAD-FMK) for 1 hour at 37°C, if applicable.

  • Add LLME-HCl to the desired final concentration (e.g., 1 mM). For the inactive stereoisomer control, add D-Leucyl-D-Leucine methyl ester to the same final concentration. For the vehicle control, add an equivalent volume of PBS.

  • Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.[7][15][16]

Monitoring Lysosomal Membrane Permeabilization (LMP) with Acridine Orange Staining

This protocol uses the lysosomotropic dye Acridine Orange (AO) to visualize LMP. In intact lysosomes, AO fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. A shift from red to green fluorescence indicates LMP.

Materials:

  • Cells cultured on glass coverslips or in imaging-grade multi-well plates

  • LLME-HCl

  • Negative control compounds

  • Vehicle control

  • Acridine Orange (AO) staining solution (5 µg/mL in complete medium)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or in an appropriate imaging plate and allow them to adhere.

  • Pre-incubate with negative controls as described in the previous protocol.

  • Treat the cells with LLME-HCl, inactive stereoisomer, or vehicle control.

  • At desired time points (e.g., 0, 15, 30, 60 minutes), add the AO staining solution and incubate for 15 minutes at 37°C.

  • Wash the cells with PBS.

  • Immediately visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.[8][9][10][17][18]

Visualizing the LLME-Induced Apoptotic Pathway and Control Points

The following diagrams illustrate the mechanism of LLME action and the points of intervention for the discussed negative controls.

LLME_Mechanism cluster_cell Target Cell cluster_lysosome Lysosome LLME_in LLME-HCl DPPI DPPI (Cathepsin C) LLME_in->DPPI Substrate Polymer Membranolytic Polymer (Leu-Leu)n-OMe DPPI->Polymer Catalyzes polymerization LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP Induces Caspase_Activation Caspase Activation LMP->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Mechanism of LLME-induced apoptosis.

Negative_Controls cluster_pathway LLME-Induced Apoptotic Pathway cluster_controls Negative Controls LLME LLME-HCl DPPI_step DPPI Action LLME->DPPI_step LMP_step LMP DPPI_step->LMP_step Caspase_step Caspase Activation LMP_step->Caspase_step Apoptosis_out Apoptosis Caspase_step->Apoptosis_out DPPI_Inhibitor DPPI Inhibitor (e.g., GPN) DPPI_Inhibitor->DPPI_step Inhibits Caspase_Inhibitor Caspase Inhibitor (e.g., Z-VAD-FMK) Caspase_Inhibitor->Caspase_step Inhibits D_Isomer Inactive D-Isomer D_Isomer->DPPI_step Not a substrate

Caption: Points of action for negative controls.

References

The Differential Efficacy of LLOMe in Sensitizing TRAIL-Resistant versus TRAIL-Sensitive Cancer Cells to Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The therapeutic potential of TNF-related apoptosis-inducing ligand (TRAIL) in cancer therapy is often limited by the development of resistance in tumor cells. This guide provides a comparative analysis of the efficacy of L-leucyl-L-leucine methyl ester (LLOMe), a lysosome-destabilizing agent, in overcoming TRAIL resistance. We present experimental data on TRAIL-resistant (Calu-1) and TRAIL-sensitive (NCI-H460) lung cancer cell lines, detail the underlying molecular mechanisms, and provide comprehensive experimental protocols.

Data Summary: Cytotoxicity of LLOMe and TRAIL

The following tables summarize the cytotoxic effects of LLOMe and TRAIL, administered individually and in combination, on TRAIL-resistant Calu-1 cells and TRAIL-sensitive NCI-H460 cells. Cell viability was assessed using the MTT assay.

Table 1: Effect of LLOMe and TRAIL on TRAIL-Resistant Calu-1 Cell Viability

TreatmentConcentrationMean Cytotoxicity (%)
LLOMe 0.5 mM25
1.0 mM48
2.0 mM75
TRAIL 40 ng/mL12
200 ng/mL20
LLOMe + TRAIL 0.5 mM + 40 ng/mL55
1.0 mM + 40 ng/mL78

Data extrapolated from Sun et al., 2011.[1]

Table 2: Effect of LLOMe and TRAIL on TRAIL-Sensitive NCI-H460 Cell Viability

TreatmentConcentrationMean Cytotoxicity (%)
LLOMe 0.1 mM30
0.2 mM55
0.5 mM85
TRAIL 40 ng/mL54
200 ng/mL91
LLOMe + TRAIL 0.1 mM + 40 ng/mL88
0.2 mM + 40 ng/mL95

Data extrapolated from Sun et al., 2011.[1]

These data demonstrate that while Calu-1 cells exhibit significant resistance to TRAIL-induced apoptosis, the combination with LLOMe synergistically enhances cytotoxicity.[1] In contrast, NCI-H460 cells, already sensitive to TRAIL, show a more pronounced cytotoxic response to both agents individually and a potent combined effect.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Cell Culture and Reagents
  • Cell Lines: Human epidermoid lung carcinoma Calu-1 (TRAIL-resistant) and human large cell lung carcinoma NCI-H460 (TRAIL-sensitive) cells were used.[1] Calu-1 cells are known to have a homozygous deletion of the p53 tumor suppressor gene and a mutant K-Ras (G12C), which may contribute to their TRAIL resistance.[2] NCI-H460 cells are sensitive to TRAIL-induced apoptosis.[3]

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Reagents: Recombinant human TRAIL, L-leucyl-L-leucine methyl ester (LLOMe), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and antibodies for Western blotting were obtained from commercial sources.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of LLOMe, TRAIL, or a combination of both for the desired time period (e.g., 24 hours).

  • MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cytotoxicity is calculated as: (1 - [absorbance of treated cells / absorbance of control cells]) x 100.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. In this context, it is used to analyze the expression of key apoptotic proteins.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Lysosomal Membrane Permeabilization (LMP) Assay

This assay is used to assess the integrity of the lysosomal membrane.

  • Staining: Incubate cells with Acridine Orange (a lysosomotropic dye) or load them with fluorescent dextran (B179266).

  • Treatment: Treat the cells with LLOMe.

  • Imaging: Monitor the release of the dye or dextran from the lysosomes into the cytosol using fluorescence microscopy. A shift from punctate to diffuse cytoplasmic fluorescence indicates LMP. Alternatively, galectin-3 puncta formation can be used as a marker for damaged lysosomes.[4][5]

Signaling Pathways and Mechanisms of Action

The differential response to LLOMe in TRAIL-resistant and -sensitive cells can be attributed to their distinct molecular profiles and the mechanism of action of LLOMe.

TRAIL-Induced Apoptosis Pathway

TRAIL initiates apoptosis by binding to its death receptors, DR4 and DR5, on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC), activation of caspase-8, and subsequent activation of effector caspases like caspase-3, ultimately leading to cell death.[6][7] In TRAIL-sensitive cells like NCI-H460, this pathway is intact. TRAIL resistance, as seen in Calu-1 cells, can arise from various mechanisms, including downregulation of death receptors, overexpression of anti-apoptotic proteins like c-FLIP or Bcl-2 family members, or defects in the caspase cascade.[8][9][10]

TRAIL_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL DR4_DR5 DR4/DR5 TRAIL->DR4_DR5 DISC DISC Formation (FADD, Pro-caspase-8) DR4_DR5->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cFLIP c-FLIP (Inhibitor) cFLIP->DISC Inhibits

TRAIL-induced extrinsic apoptosis pathway.

LLOMe's Mechanism of Action

LLOMe is a lysosomotropic agent that selectively accumulates in lysosomes. Inside the lysosome, it is converted by the enzyme dipeptidyl peptidase I (cathepsin C) into a membranolytic polymer, (LeuLeu)n-OMe.[11][12] This polymer disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP).[13][14] The consequence of LMP is the release of lysosomal contents, including cathepsins, into the cytoplasm. However, more recent studies suggest that LLOMe may inactivate cathepsins directly within the permeabilized lysosomes rather than causing their large-scale release.[14] Regardless of the precise mechanism, the destabilization of lysosomes initiates a caspase-dependent apoptotic cascade.

LLOMe_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm LLOMe_ext LLOMe LLOMe_int LLOMe LLOMe_ext->LLOMe_int Uptake Lysosome Lysosome Polymer (LeuLeu)n-OMe Polymer LLOMe_int->Polymer Cathepsin C LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP Disrupts Membrane Cathepsins Cathepsin Inactivation/ Release LMP->Cathepsins Apoptosis Apoptosis Cathepsins->Apoptosis

LLOMe-induced lysosomal cell death pathway.

Synergistic Action and Overcoming TRAIL Resistance

The synergy between LLOMe and TRAIL in resistant cells like Calu-1 stems from the activation of two distinct but converging apoptotic pathways.[1] While TRAIL resistance mechanisms may block the extrinsic pathway, LLOMe initiates a parallel, lysosome-mediated cell death cascade. This "two-hit" approach bypasses the resistance mechanisms, leading to effective apoptosis. In TRAIL-sensitive cells, the combination of both stimuli leads to a more robust and rapid induction of apoptosis.

Experimental_Workflow cluster_cells Cell Lines cluster_treatments Treatments cluster_assays Assays Calu1 Calu-1 (TRAIL-Resistant) Control Control LLOMe LLOMe TRAIL TRAIL Combo LLOMe + TRAIL H460 NCI-H460 (TRAIL-Sensitive) MTT MTT Assay (Cell Viability) Control->MTT WB Western Blot (Apoptosis Markers) Control->WB LMP LMP Assay (Lysosomal Integrity) Control->LMP LLOMe->MTT LLOMe->WB LLOMe->LMP TRAIL->MTT TRAIL->WB TRAIL->LMP Combo->MTT Combo->WB Combo->LMP

Experimental workflow for comparing LLOMe efficacy.

Conclusion

LLOMe demonstrates significant potential in overcoming TRAIL resistance in cancer cells. Its ability to induce a lysosome-mediated apoptotic pathway provides a viable strategy to bypass resistance mechanisms that plague TRAIL-based therapies. In TRAIL-sensitive cells, LLOMe can further enhance the apoptotic response. This comparative guide provides the necessary data, protocols, and mechanistic insights for researchers to explore the therapeutic application of LLOMe in combination with TRAIL for a more effective anti-cancer strategy.

References

Safety Operating Guide

Proper Disposal of L-Leucyl-L-Leucine Methyl Ester Hydrochloride: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of L-Leucyl-L-Leucine methyl ester hydrochloride (CAS No: 6491-83-4). The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Disclaimer: Disposal procedures are governed by local, regional, and national regulations. Always consult with your institution's Environmental Health and Safety (EHS) department and review local regulations to ensure complete and accurate classification and disposal.[1][2][3]

Hazard Assessment and Classification

There is a notable discrepancy in the classification of this compound among suppliers. While several sources classify the substance as not hazardous under GHS and OSHA standards[1][4], at least one supplier identifies it as a hazardous substance.[5] Given this conflicting information, it is prudent to handle the material with a degree of caution, assuming the more stringent classification applies.

The table below summarizes the available hazard information.

Hazard Classification SystemSupplier A (MedChemExpress)[5]Suppliers B, C, D (Cayman, Fisher, CDH)[1][4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationNone
GHS Pictogram WarningNone
Signal Word WarningNone
NFPA Ratings Not ProvidedHealth: 0, Fire: 0, Reactivity: 0
HMIS-Ratings Not ProvidedHealth: 0, Fire: 0, Reactivity: 0

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related procedures, ensure appropriate personal protective equipment is worn.

  • Hand Protection: Wear impermeable, chemical-resistant gloves.[5] Gloves should be inspected before use, and proper removal technique should be followed to avoid skin contact.

  • Eye Protection: Use safety goggles with side shields.[5]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: While often not required under normal use[1][2], if dust formation is likely, use a suitable respirator tested and approved under government standards like NIOSH (US) or CEN (EU).

Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of unused product, contaminated materials, and managing spills.

1. Disposal of Unused or Surplus Product:

  • Step 1: Consultation: Contact your institution's EHS department to determine the appropriate waste stream and disposal vendor.

  • Step 2: Packaging: Ensure the chemical is in a suitable, sealed, and clearly labeled container.[4]

  • Step 3: Transfer: Offer the surplus and non-recyclable material to a licensed disposal company for destruction.[4] Do not mix with other waste unless explicitly instructed by your EHS department.

2. Management of Spills and Contaminated Materials:

  • Step 1: Secure the Area: Ensure adequate ventilation. For larger spills, evacuate personnel to a safe area.[5]

  • Step 2: Containment: Prevent the spilled material from entering drains, sewers, surface water, or ground water.[4][5]

  • Step 3: Clean-up:

    • Avoid generating dust.[1][2][4]

    • Mechanically collect the spilled solid. Use a scoop or shovel and sweep the material into a suitable, closed container for disposal.[1][2][4]

    • Decontaminate surfaces by scrubbing with alcohol if necessary.[5]

  • Step 4: Disposal: Label the container with the waste contents and dispose of it as hazardous waste through your institution's EHS program.

3. Disposal of Contaminated Packaging:

  • Empty containers should be disposed of as unused product.[4]

  • Alternatively, depending on local regulations, empty containers may be taken for local recycling or recovery after being thoroughly decontaminated.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Identification (this compound) consult Consult Institutional EHS & Local/State/Federal Regulations start->consult classify Classify Waste Stream (Assume Hazardous due to conflicting SDS) consult->classify spill Spill or Contamination? classify->spill package_waste Package Waste in a Suitable, Sealed & Labeled Container licensed_disposal Arrange for Pickup by a Licensed Chemical Waste Disposal Company package_waste->licensed_disposal contain Contain Spill Prevent entry to drains/waterways spill->contain Yes unused Unused Product or Contaminated Packaging spill->unused No cleanup Clean Up Spill (Sweep solid, avoid dust) contain->cleanup package_spill Package Contaminated Materials & Debris for Disposal cleanup->package_spill package_spill->licensed_disposal unused->package_waste end End: Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling L-Leucyl-L-Leucine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of L-Leucyl-L-Leucine methyl ester hydrochloride (CAS No. 6491-83-4). Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach to safety precautions is strongly advised. While some sources classify this compound as non-hazardous, others indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, treating this chemical with a high degree of caution is imperative to ensure personnel safety.

Operational Plan: Safe Handling and Use

Adherence to the following procedures is essential when working with this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.[2][3]

  • Use of a chemical fume hood is recommended, especially when handling powders or creating solutions.

  • An accessible safety shower and eye wash station should be in close proximity to the handling area.[2][3]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields.[2][3]

  • Hand Protection: Chemical-resistant gloves are mandatory. Although specific glove material recommendations are not widely available, nitrile gloves are a common choice for handling many laboratory chemicals. Always inspect gloves for integrity before use and dispose of them after handling the compound.[2][3]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][3]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[4]

3. Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

  • Keep the container tightly closed when not in use.[1]

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2] For larger spills, evacuate the area and follow emergency procedures. Do not allow the product to enter drains or waterways.[2]

Quantitative Data

PropertyValueReference
Molecular Formula C₁₃H₂₆N₂O₃ · HCl[5]
Molecular Weight 294.8 g/mol [5]
Appearance White to off-white crystalline solid[5]
Solubility DMF: 10 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml[5]
Occupational Exposure Limits No data available

Experimental Protocols

This compound is frequently used in immunology research to induce lysosomal cell death, particularly in cytotoxic lymphocytes.[6][7] The following is a representative protocol for an in vitro cytotoxicity assay based on published literature.

Objective: To assess the cytotoxic effects of this compound on a lymphocyte cell line.

Materials:

  • This compound

  • Lymphocyte cell line (e.g., Jurkat cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT or trypan blue)

  • Sterile microplates (96-well)

  • Incubator (37°C, 5% CO₂)

Methodology:

  • Cell Seeding:

    • Culture the lymphocyte cell line to the desired confluency.

    • Harvest and count the cells.

    • Seed the cells into a 96-well microplate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to adhere and stabilize.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile PBS or DMSO).[5]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only) and a positive control for cell death.

  • Incubation:

    • Incubate the plate for a predetermined time period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.

  • Assessment of Cytotoxicity:

    • After the incubation period, assess cell viability using a standard method such as the MTT assay.

    • For an MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Procedures B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood Recommended) B->C D Weigh/Measure Compound (Avoid Dust Generation) C->D Proceed with Caution E Perform Experiment D->E F Store in Tightly Sealed Container E->F G Decontaminate Work Surface F->G After Experiment H Dispose of Contaminated PPE G->H I Dispose of Chemical Waste (Follow Institutional Guidelines) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Leucyl-L-Leucine methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
L-Leucyl-L-Leucine methyl ester hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。